2-Ethylmethcathinone hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-ethylphenyl)-2-(methylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-4-10-7-5-6-8-11(10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGWTFSCQGXGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C(C)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501348014 | |
| Record name | 2-Ethylmethcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2448055-88-5 | |
| Record name | 2-Ethylmethcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical Architecture, Analytical Elucidation, and Pharmacological Profiling of 2-Ethylmethcathinone Hydrochloride
Executive Summary
Synthetic cathinones comprise a structurally diverse category of new psychoactive substances (NPS) recognized for their profound psychostimulant properties[1]. As β-keto phenethylamines, they share a mechanistic and structural lineage with amphetamine and MDMA[1]. 2-Ethylmethcathinone hydrochloride (2-EMC HCl) is a prime example of an isomerically complex cathinone analog[2]. Due to the rapid proliferation of novel analogs, distinguishing 2-EMC from positional isomers such as 3-EMC and 4-EMC requires advanced analytical methodologies[2][3]. This whitepaper serves as an authoritative guide for researchers, forensic chemists, and toxicologists, detailing the molecular identity, verified detection workflows, and pharmacological behaviors of 2-EMC HCl.
Molecular Identity and Physicochemical Properties
Understanding the physicochemical baseline of 2-EMC is essential for calibrating detection instrumentation and predicting pharmacokinetics. Under physiological and laboratory conditions, 2-EMC is predominantly handled as a hydrochloride salt, resolving solubility limitations inherent to the free base[4].
| Property | Data Value |
| IUPAC Name | 1-(2-ethylphenyl)-2-(methylamino)propan-1-one hydrochloride[1][4] |
| Common Synonyms | 2-EMC, 2-ethyl-N-methylcathinone[4][5] |
| CAS Number | 2448055-88-5 (Hydrochloride salt)[5] |
| Molecular Formula | C₁₂H₁₇NO • HCl |
| Molecular Weight | 227.7 g/mol (Hydrochloride salt) |
| Physical Appearance | White powder or colorless prisms[4][6] |
| Solubility & Stability | High aqueous solubility as a salt; thermally stable if stored per standard references; undefined melting/boiling points in crude formulation |
Structural Elucidation & Positional Isomer Differentiation
A primary forensic challenge is distinguishing 2-EMC from other ring-substituted ethylmethcathinones[2][3].
Causality in GC-MS Analysis
In standard Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Impact (EI), cathinones exhibit a pronounced α-cleavage at the bond between the α-carbon and the carbonyl group[2][3]. For 2-EMC, this predictably yields an intense base peak at m/z 58 (
High-Resolution Workflow for Isomer Clarification
To combat this, laboratories rely on a combination of GC-MS/MS and Fourier Transform Infrared Spectroscopy (FTIR)[3][4].
-
FTIR Protocol: Using a diamond Attenuated Total Reflectance (ATR) attachment (3-bounce), 32 scans at a 4 cm⁻¹ resolution are captured[4].
-
Signatures: 2-EMC HCl exhibits characteristic transmittance troughs marking the carbonyl stretch at ~1695 cm⁻¹, while specific bends in the 700–800 cm⁻¹ range (e.g., 744, 760 cm⁻¹) distinguish the ortho-substitution pattern from its isomers[4].
Fig 1: Orthogonal testing workflow to resolve structural ambiguity of positional cathinone isomers.
Stereochemical Dynamics & Enantioseparation Protocol
Synthetic cathinones possess a single chiral center at the α-carbon, thus existing as racemic mixtures containing two enantiomeric forms[1]. Because these enantiomers bind to neuroreceptors with varying affinities (generally the S-enantiomer shows higher psychotropic stimulation), chiral separation is critical for pharmacological mapping[7].
Standard achiral GC columns cannot resolve cathinone enantiomers, and electron impact (EI) ionization suffers from sensitivity limits in complex biological matrices[7]. To create a self-validating, highly sensitive protocol, researchers employ Chiral Derivatizing Agents (CDAs) coupled with Negative Chemical Ionization (NCI)[7][8].
Methodological Protocol: Chiral GC-NCI-MS Analysis
-
Sample Preparation: Extract 2-EMC from the biological matrix (urine or plasma) using a standard Solid Phase Extraction (SPE) phase to concentrate the target analyte[7][9].
-
Chiral Derivatization: Add the optically pure reagent (S)-(−)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC) to the sample[7][8].
-
GC Separation: Program the GC oven with a slow, high-resolution heating ramp (e.g., 2°C/min) to maximize the resolution between the resultant diastereomeric peaks[8].
-
NCI-MS Detection: Bombard the sample in Negative Chemical Ionization mode.
-
Causality: The highly electronegative trifluoroacetyl groups introduced by the L-TPC reagent capture free electrons exceptionally well, producing stable negative ions. This shifts the Limit of Detection (LOD) down to an ultra-sensitive 0.26–0.76 µg/L range, an improvement of two orders of magnitude over standard EI-MS[7][8].
-
Microcrystalline Identification Assays
Microcrystalline testing remains a gold-standard technique due to its direct visual verification of structural topography, unaffected by the ionization quirks of mass spectrometry[6]. Specific heavy-metal reagents interact with the cathinone backbone, initiating a stereochemically dictated precipitation event[6].
Protocol A: Platinic Chloride Assay
-
Procedure: Dissolve ~5 μg of 2-EMC residue in 10% hydrochloric acid. Introduce a drop of aqueous Platinic Chloride (H₂PtCl₆)[6].
-
Mechanistic Result: Under acidic conditions, 2-EMC rapidly organizes into thick, long, colorless prisms that propagate end-to-end in straight or branched chains[6]. When viewed under crossed polarizing filters, these composite structures display brilliant, multi-angled interference colors due to birefringence[6].
Protocol B: Aqueous Gold Chloride Assay
-
Procedure: Dissolve the 2-EMC base in either water, 10% HCl, or 10% acetic acid, and add 5% aqueous Gold Chloride (HAuCl₄)[6].
-
Mechanistic Result: Precipitation yields heavily stacked, large, thick tablets[6]. Unlike the platinic complexes, these tablets present extreme brightness under crossed polars and provide a lattice density ideal for single-crystal infrared mapping[6].
Pharmacological Profiling & Transporter Mechanism
Like many β-keto phenethylamines, the pharmacological hazard of 2-EMC stems from its disruption of central nervous system (CNS) homeostasis[1][10]. Synthetic cathinones mimic endogenous catecholamines, binding tightly to specialized monoamine transporters embedded in presynaptic neural membranes[10].
In silico toxicological models (such as VEGA and ProTox) predict robust sympathomimetic and psychostimulant activity for structural analogs of this class[10]. The core mechanism revolves around the competitive inhibition of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[1][10]. By blocking reuptake—and in some cases, inducing reverse transport efflux—2-EMC leads to a massive accumulation of synaptic neurotransmitters[1].
Fig 2: Mechanism of monoamine reuptake inhibition by 2-EMC leading to CNS hyperactivation.
References
- Cayman Chemical. "Safety Data Sheet - 2-Ethylmethcathinone (hydrochloride)". Caymanchem.com.
- Sigma-Aldrich. "2-Ethylmethcathinone (hydrochloride) | 2448055-88-5". Sigmaaldrich.com.
- SWGDRUG. "2-ethylmethcathinone Monograph". Swgdrug.org.
- Cayman Chemical. "2-Ethylmethcathinone (hydrochloride) (CAS 2448055-88-5) Product Info". Caymanchem.com.
- UNODC. "Recommended methods for the identification and analysis of synthetic cathinones in seized materials". Unodc.org.
- ResearchGate. "Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers in Urine and Plasma Using GC-NCI-MS". Researchgate.net.
- PubMed Central (PMC). "Comprehensive evaluation of the toxicological effects of commonly encountered synthetic cathinones using in silico methods". Nih.gov.
- West Chester University. "2-Ethylmethcathinone (2-EMC) Microcrystalline Tests". Wcupa.edu.
- CORE. "Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances". Core.ac.uk.
- Office of Justice Programs. "Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR)". Ojp.gov.
- SciSpace. "Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers". Scispace.com.
- Shimadzu. "Technical Report: Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS". Shimadzu.com.
Sources
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- 2. ojp.gov [ojp.gov]
- 3. shimadzu.com [shimadzu.com]
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- 5. caymanchem.com [caymanchem.com]
- 6. 2-Ethylmethcathinone (2-EMC) - WCU of PA [wcupa.edu]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Comprehensive evaluation of the toxicological effects of commonly encountered synthetic cathinones using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of 2-Ethylmethcathinone (2-EMC) in Mammalian Systems
Executive Summary
As the proliferation of novel psychoactive substances (NPS) continues to evolve, substituted cathinones remain a critical area of focus for forensic toxicologists and neuropharmacologists[1]. 2-Ethylmethcathinone (2-EMC) , systematically known as 1-(2-ethylphenyl)-2-(methylamino)propan-1-one, is a synthetic
Unlike its pan-monoaminergic para-substituted cousins (e.g., 4-EMC), ortho-substituted cathinones like 2-EMC display unique pharmacological partitioning—acting predominantly as robust dopamine (DAT) and norepinephrine (NET) releasing agents, with diminished affinity for the serotonin transporter (SERT)[2]. This technical whitepaper dissects the structure-activity relationship (SAR), monoaminergic mechanisms, and self-validating analytical protocols required to quantify and elucidate 2-EMC in biological matrices.
Chemical Topology and Structure-Activity Relationships (SAR)
The cathinone core consists of a phenethylamine backbone with a distinct
-
Steric Bulk and Lipophilicity: The addition of the ethyl group at the ortho position increases the molecular lipophilicity (
) compared to unsubstituted methcathinone, enhancing blood-brain barrier (BBB) penetration kinetics. -
Target Selectivity: Ortho-substitutions sterically hinder optimal binding within the central cavity of SERT, heavily skewing the binding profile towards DAT and NET. Consequently, 2-EMC operates as a potent stimulant rather than an entactogen (which requires robust SERT engagement).
Table 1: Pharmacological SAR Matrix of Ring-Substituted Cathinones
Note: Transporter affinities represent established SAR paradigms for ring-alkylated synthetic cathinones.
| Structural Motif | Representative Compound | DAT / NET Affinity | SERT Affinity | Primary Clinical Phenotype |
| Ortho-Alkyl (2-) | 2-EMC , 2-MMC | High (Releasing Agent) | Low / Negligible | Hyperstimulation, Tachycardia, Euphoria |
| Meta-Alkyl (3-) | 3-EMC, 3-MMC | Moderate / High | Moderate | Mixed Stimulant / Entactogenic |
| Para-Alkyl (4-) | 4-EMC, 4-MMC | High (Releasing Agent) | High (Releasing Agent) | Entactogenic, MDMA-like, Serotonergic |
Pharmacological Targets: Transporter Dynamics
Substituted cathinones do not simply block monoamine reuptake like cocaine; they act as competitive transporter substrates. 2-EMC translocates across the neuronal membrane via DAT and NET, disrupting the intracellular monoamine equilibrium[4].
-
Substrate Translocation: 2-EMC binds to the extracellular face of DAT/NET and is actively transported into the cytosol.
-
Vesicular Depletion: Once intracellular, the lipophilic nature of 2-EMC allows it to penetrate synaptic vesicles or interact with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the proton gradient and promoting the leakage of dopamine into the cytosol.
-
Reverse Efflux: The sudden cytosolic accumulation of dopamine forces DAT into a reverse transport conformation, leading to non-exocytotic, calcium-independent dopamine efflux into the synaptic cleft[2].
Caption: Pathomechanism of 2-EMC: Monoamine transporter reversal and non-exocytotic dopamine efflux.
Experimental Workflows & Analytical Methodologies
To empirically validate the pharmacodynamics and perform forensic toxicological screening of 2-EMC, the following experimental workflows utilize self-validating internal controls, ensuring high-fidelity outputs.
Protocol A: Synaptosomal Uptake and Efflux Assays (Pharmacodynamic Validation)
Objective: Differentiate whether 2-EMC acts as a reuptake inhibitor or a monoamine releasing agent. Causality Rationale: We utilize rat striatal synaptosomes rather than transfected HEK293 lines. Synaptosomes preserve the native presynaptic architecture—crucially, the functional coupling between DAT and VMAT2. Since 2-EMC requires VMAT2 disruption to induce maximal efflux, single-target cell lines will yield artificially truncated dose-response curves.
Methodology:
-
Tissue Preparation: Isolate synaptosomes from Sprague-Dawley rat striatum via sucrose-gradient ultracentrifugation.
-
Radioligand Loading: Incubate synaptosomes with
-Dopamine at 37°C for 20 minutes to populate intracellular vesicles. -
Analyte Challenge: Introduce 2-EMC at varying logarithmic concentrations (1 nM to 100 μM).
-
Self-Validating Control: Use cocaine as a known reuptake inhibitor (will prevent spontaneous efflux) and D-amphetamine as a known releasing agent (will induce massive
efflux).
-
-
Rapid Filtration: Terminate the reaction instantaneously using rapid vacuum filtration over GF/B glass fiber filters.
-
Causality: Rapid filtration prevents the re-equilibration of dopamine, strictly isolating the retained intracellular radioactivity.
-
-
Quantification: Measure remaining radiation via liquid scintillation counting. A dose-dependent decrease in retained
confirms 2-EMC's identity as a releasing agent.
Protocol B: GC-MS/MS Structural Elucidation in Biological Matrices
Objective: Analytically differentiate 2-EMC from its closely related 3-EMC and 4-EMC regioisomers.
Causality Rationale: Standard Electron Ionization (EI) mass spectrometry of phenethylamines usually fails to differentiate regioisomers because the dominant
Methodology:
-
Sample Clean-Up (SPE): Process whole blood or plasma using mixed-mode solid phase extraction (SPE) to remove phospholipids.
-
Causality: Phospholipids cause severe matrix effects and ion suppression in the mass spectrometer.
-
-
Derivatization: Treat the eluate with pentafluoropropionic anhydride (PFPA).
-
Causality: Cathinones undergo thermal degradation in the GC inlet. Derivatization lowers the boiling point and enhances thermal stability.
-
-
GC-MS/MS (MRM Mode) Analysis:
-
Target the primary carbonyl group characteristics of the cathinone backbone.
-
Induce
-cleavage to generate specific iminium cations and substituted benzoyl cations [5].
-
-
Regioisomer Differentiation: Analyze the ratio of the generated benzoyl cations. The unique fragmentation pattern of the ortho-substituted benzoyl cation unambiguously separates 2-EMC from the meta and para isomers without requiring external pure reference standards for definitive confirmation[5].
Caption: GC-MS/MS analytical pipeline for the isolation and definitive structural elucidation of 2-EMC.
Toxicological Profile and Translational Implications
Systemic administration of 2-EMC generates a sympathomimetic toxidrome[6]. Because the compound heavily favors DAT and NET signaling over SERT, the clinical manifestation of 2-EMC intoxication lacks the entactogenic warmth of MDMA or 4-MMC. Instead, users report profound stimulation often accompanied by adverse cardiovascular events:
-
Cardiotoxicity: Driven by excessive NET-mediated peripheral norepinephrine release, leading to severe tachycardia, hypertension, and potential arrhythmogenesis[4][6].
-
Neurotoxicity: Continuous intracellular dopamine release without simultaneous reuptake inhibition generates reactive oxygen species (ROS) via enzymatic oxidation (MAO/COMT pathways), precipitating oxidative stress in striatal terminals[4].
-
Genotoxicity Potential: Recent in silico modeling of highly substituted synthetic cathinones suggests that prolonged exposure durations should be monitored for broader systemic toxicity, beyond acute sympathomimetic crises[6].
References
-
Chen S, Zhou W, Lai M. (2024). Comprehensive evaluation of the toxicological effects of commonly encountered synthetic cathinones using in silico methods. Brain Sciences. National Institutes of Health (NIH). Available at:[Link]
-
Shimadzu Corporation. C146-E327 Technical Report: Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Available at:[Link]
-
United Nations Office on Drugs and Crime (UNODC). (2015). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Available at:[Link]
-
Zaami, S., et al. (2018). The clinical challenges of synthetic cathinones. European Review for Medical and Pharmacological Sciences. Available at:[Link]
Sources
- 1. unodc.org [unodc.org]
- 2. Substituted cathinone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Comprehensive evaluation of the toxicological effects of commonly encountered synthetic cathinones using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
Structural and Analytical Characterization of 2-Ethylmethcathinone Hydrochloride (2-EMC HCl): A Comprehensive Guide
Executive Summary
The rapid proliferation of novel psychoactive substances (NPS) demands rigorous and self-validating analytical frameworks to ensure accurate chemical identification. As a substituted derivative of the phenethylamine pharmacophore, 2-Ethylmethcathinone hydrochloride (2-EMC HCl) presents unique challenges in clinical toxicology and forensic chemistry. Because of the isobaric and regioisomeric nature of synthetic cathinones, reliance on singular analytical modalities is insufficient. This technical whitepaper synthesizes the fundamental chemical identifiers of 2-EMC HCl, elucidates its pharmacological causality, and details robust, step-by-step analytical methodologies required for definitive structural validation.
Chemical Identity and Database Identifiers
In forensic and pharmaceutical settings, disambiguating novel cathinones requires mapping exact structural features to standardized identifiers. 2-EMC HCl is a
Variations in Chemical Abstracts Service (CAS) registry numbers often occur across chemical suppliers depending on the hydration state, stereoisomeric mixture, or freebase versus salt formulation. The table below normalizes the definitive chemical identifiers for the racemic hydrochloride salt configuration, a necessary standard for reproducible analytical targeting.
Table 1: Primary Chemical Identifiers for 2-EMC HCl
| Identifier Type | Value / Description |
| IUPAC Name | 1-(2-ethylphenyl)-2-(methylamino)propan-1-one hydrochloride |
| Synonyms | 2-EMC HCl, 2-ethyl-N-methylcathinone hydrochloride |
| Common CAS Numbers | 1863642-82-3 (Standard Neat), 2448055-88-5 (Cayman Standard) |
| Molecular Formula | C₁₂H₁₇NO • HCl (or C₁₂H₁₈ClNO) |
| Molecular Weight | 227.73 g/mol (Salt), 191.27 g/mol (Freebase) |
| Canonical SMILES | CCc1ccccc1C(=O)C(C)NC.Cl |
| InChIKey | AUGWTFSCQGXGOI-UHFFFAOYSA-N |
| PubChem CID | 137699814 |
Data aggregated and verified via the.
Mechanistic Pharmacology and Neurochemical Pathway
Synthetic cathinones exert their psychostimulant and sympathomimetic effects by disrupting endogenous monoamine regulation. The
Causality of Action: Upon crossing the BBB, 2-EMC acts as a competitive substrate at the monoamine transporters—specifically the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). By binding to these transmembrane proteins, 2-EMC not only competitively inhibits the reuptake of endogenous neurotransmitters but also reverses transporter directionality. This dual-action causality leads to rapid neurotransmitter efflux into the synaptic cleft, chronically stimulating post-synaptic receptors and resulting in the characteristic toxidrome of tachycardia, hyperthermia, and neuroexcitation.
Mechanism of action for 2-EMC inhibiting monoamine transporters.
Analytical Logic & Regioisomeric Differentiation
A core challenge in the identification of 2-EMC is its structural similarity to other regioisomers (such as 3-EMC and 4-EMC) and homologous cathinones.
Why GC-MS Alone is Insufficient: When subjected to Electron Ionization Mass Spectrometry (EI-MS), synthetic cathinones undergo predictable
To overcome this, Nuclear Magnetic Resonance (NMR) spectroscopy acts as the required orthogonal technique. The scalar coupling (
Logical decision tree for resolving synthetic cathinone regioisomers.
Validated Experimental Protocols
The following methodologies are built upon standards established by the and guidelines from the.
Step-by-step analytical workflow for 2-EMC validation.
Protocol 4.1: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality for Methodology: Hydrochloride salts are notoriously non-volatile and exhibit high vulnerability to thermal degradation (loss of the secondary amine or decarboxylation) within the high-temperature environment of a GC injection port. Therefore, conducting an alkaline liquid-liquid extraction prior to analysis converts the 2-EMC salt to its freebase form, significantly enhancing volatility, improving peak shape, and preserving the
Step-by-Step Procedure:
-
Sample Preparation: Suspend ~4.0 mg of 2-EMC HCl in 1 mL of deionized water.
-
Alkalinization: Add 2-3 drops of 1M NaOH (pH > 10) to deprotonate the secondary amine, converting the salt into the freebase.
-
Solvent Extraction: Add 1 mL of HPLC-grade Chloroform (CHCl₃) to the aqueous mixture. Vortex vigorously for 30 seconds to force the organic freebase into the chloroform layer.
-
Phase Separation: Allow the phases to separate. Extract the lower organic (chloroform) layer and transfer it to an autosampler vial.
-
GC-MS Parameters:
-
Column: DB-1 MS (or equivalent non-polar 100% dimethylpolysiloxane phase), 30m x 0.25 mm x 0.25 µm.
-
Carrier Gas: High-purity Helium, maintained at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C. (Note: Monitor for peak tailing; if thermal breakdown is observed, lower to 250°C and utilize a splitless derivatization approach).
-
Injection: 1 µL injection volume, Split Ratio 25:1.
-
MS Detector: Electron Ionization (EI) mode, mass scan range of 34–550 amu.
-
Expected Retention Time: ~7.34 minutes.
-
Protocol 4.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality for Methodology: Unlike GC-MS, NMR requires an intact, unfragmented molecule. Because 2-EMC HCl possesses excellent aqueous solubility, the intact salt can be directly analyzed without freebase conversion. Deuterated water (D₂O) is the optimal solvent here. Furthermore, Trimethylsilylpropanoic acid (TSP) is selected over Tetramethylsilane (TMS) as the internal standard, since TSP is highly water-soluble and guarantees a reliable 0 ppm baseline in aqueous environments, preventing chemical shift drifting.
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh ~5.0 mg of 2-EMC HCl reference material.
-
Dissolution: Dissolve the solid in 0.7 mL of Deuterated Water (D₂O) that has been pre-spiked with TSP as the quantitative internal standard.
-
Homogenization: Vortex the NMR tube gently until complete dissolution is observed (the solution must be entirely optically clear to avoid magnetic susceptibility artifacts).
-
Data Acquisition Parameters:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Spectral Width: Configured to encompass -3 ppm through 13 ppm to capture all aliphatic and aromatic resonances.
-
Scan Accumulation: Acquire a minimum of 16 transients for
-NMR to ensure an optimal signal-to-noise ratio.
-
-
Data Interpretation: Validate the structural assignment by interrogating the complex multiplet signals in the 7.2–7.5 ppm range, confirming the exact 1,2-substitution (ortho-) positioning of the ethyl group on the phenyl ring.
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . Monograph: 2-ethylmethcathinone. DEA Reference Material Collection. Available at:[Link]
-
National Institutes of Health (NIH) / Global Substance Registration System (GSRS) . Substance Record for 2-ETHYLMETHCATHINONE HYDROCHLORIDE. Available at:[Link]
-
United Nations Office on Drugs and Crime (UNODC) . Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Available at:[Link]
-
Yılmaz, B. et al. (2024) . Comprehensive evaluation of the toxicological effects of commonly encountered synthetic cathinones using in silico methods. PubMed Central (PMC). Available at:[Link]
An In-Depth Technical Guide to the Metabolic Pathways of 2-Ethylmethcathinone in Human Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethylmethcathinone (2-EMC) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has seen a rise in recreational use.[1] Understanding the metabolic fate of such compounds is crucial for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and for the development of analytical methods for their detection in biological samples.[2] This guide provides a comprehensive overview of the anticipated metabolic pathways of 2-EMC in human liver microsomes (HLMs), a standard in vitro model for studying drug metabolism.[3] While specific literature on 2-EMC is scarce, this document synthesizes data from structurally similar cathinones to propose the likely biotransformation routes.
The liver is the primary site of drug metabolism, where xenobiotics undergo Phase I and Phase II reactions to increase their water solubility and facilitate their excretion.[4][5] Human liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, making them an excellent tool for in vitro metabolism studies.[3][6]
Proposed Metabolic Pathways of 2-Ethylmethcathinone
Based on the metabolism of other synthetic cathinones, the biotransformation of 2-EMC in human liver microsomes is expected to proceed through several key pathways.[2][7] These include:
-
N-dealkylation: The removal of the methyl group from the nitrogen atom.
-
Hydroxylation: The addition of a hydroxyl group, likely on the ethyl group or the aromatic ring.
-
Reduction of the β-keto group: The conversion of the ketone to a secondary alcohol.
These Phase I reactions are primarily catalyzed by cytochrome P450 enzymes.[6][8] The resulting metabolites can then undergo Phase II conjugation reactions, such as glucuronidation, to further increase their polarity.[5][9]
Below is a diagram illustrating the proposed metabolic pathways of 2-Ethylmethcathinone.
Caption: Proposed metabolic pathways of 2-Ethylmethcathinone in human liver microsomes.
Experimental Protocol for In Vitro Metabolism of 2-Ethylmethcathinone in Human Liver Microsomes
This section details a standard protocol for investigating the metabolism of 2-EMC using HLMs.
Materials and Reagents
-
2-Ethylmethcathinone (and its potential metabolites as reference standards, if available)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Alamethicin
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching the reaction
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow.
Caption: A typical experimental workflow for in vitro metabolism studies.
Step-by-Step Methodology
1. Preparation of Incubation Mixtures [10][11]
-
For Phase I metabolism, prepare incubation mixtures in phosphate buffer (pH 7.4) containing 2-EMC (at a final concentration, e.g., 1-10 µM) and pooled human liver microsomes (e.g., 0.5-1 mg/mL protein).
-
For Phase II metabolism (glucuronidation), pre-incubate the microsomes with alamethicin (a pore-forming agent to allow UDPGA access to the enzyme) on ice before adding them to the incubation mixture.[3]
2. Initiation and Incubation
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system for Phase I studies, or both the NADPH regenerating system and UDPGA for combined Phase I and II studies.
-
Incubate the reaction mixtures at 37°C in a shaking water bath.
3. Time-Course Experiment
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) to monitor the disappearance of the parent drug and the formation of metabolites.
4. Reaction Termination and Sample Preparation
-
Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile or methanol, often containing an internal standard for analytical quantification. This step also serves to precipitate the microsomal proteins.
-
Vortex the samples and then centrifuge them at a high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
5. Analytical Detection by LC-MS/MS
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[12][13][14]
-
Develop a chromatographic method to separate 2-EMC from its potential metabolites.
-
Use mass spectrometry to identify the parent compound and its metabolites based on their mass-to-charge ratios (m/z) and fragmentation patterns.
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis will allow for the identification and quantification of 2-EMC and its metabolites over time.
-
Metabolite Identification: The structures of the metabolites can be proposed based on the mass shifts from the parent drug and their fragmentation patterns in the MS/MS spectra. For example, a +16 Da shift suggests hydroxylation, a -14 Da shift suggests N-demethylation, and a +2 Da shift suggests the reduction of the keto group.
-
Quantitative Analysis: The rate of disappearance of 2-EMC can be used to calculate its in vitro intrinsic clearance. The formation of metabolites can be monitored to determine the major metabolic pathways.
The following table provides a hypothetical summary of expected mass shifts for the primary metabolites of 2-EMC.
| Parent Compound/Metabolite | Proposed Metabolic Reaction | Expected Mass Shift (Da) |
| 2-Ethylmethcathinone | - | 0 |
| N-desmethyl-2-ethylcathinone | N-dealkylation | -14 |
| Hydroxy-2-ethylmethcathinone | Hydroxylation | +16 |
| Dihydro-2-ethylmethcathinone | β-keto reduction | +2 |
| Glucuronide Conjugate | Glucuronidation | +176 |
Conclusion
The study of the metabolic pathways of 2-Ethylmethcathinone in human liver microsomes is essential for understanding its disposition in the human body. While direct studies on 2-EMC are limited, the established metabolic routes of similar synthetic cathinones provide a strong basis for predicting its biotransformation. The experimental protocol outlined in this guide offers a robust framework for researchers to investigate the in vitro metabolism of 2-EMC, identify its major metabolites, and elucidate the enzymes responsible for its clearance. Such data are invaluable for the fields of toxicology, forensic science, and drug development.
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Che, T., et al. (2023). In vitro metabolism of cathinone positional isomers: does sex matter?. ResearchGate. Available at: [Link]
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Gavrilović, I., Gelu, Y., & Abbate, V. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Metabolites, 12(2), 115. Available at: [Link]
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Lopes, B. T., Caldeira, M. J., Gaspar, H., & Antunes, A. M. (2020). Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry. Frontiers in Chemistry, 8, 609251. Available at: [Link]
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A Technical Guide to the Mechanism of Action of 2-Ethylmethcathinone on Monoamine Transporters
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the putative mechanism of action of 2-Ethylmethcathinone (2-EMC), a synthetic cathinone, at the plasma membrane monoamine transporters (MATs). Synthetic cathinones, which are β-keto analogues of amphetamine, primarily exert their psychostimulant effects by disrupting the normal function of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][2] These transporters are critical for terminating neuronal signaling by clearing their respective neurotransmitters from the synaptic cleft.[3] This document synthesizes current understanding of structure-activity relationships within the cathinone class to infer the specific actions of 2-EMC. It details the crucial distinction between transporter inhibitors (blockers) and transporter substrates (releasers) and posits that 2-EMC, like other ring-substituted cathinones, functions as a substrate-type releaser.[1][4] Furthermore, this guide provides comprehensive, field-proven in vitro methodologies, including radioligand binding and neurotransmitter uptake/release assays, for the empirical characterization of 2-EMC's pharmacological profile.
Introduction to 2-Ethylmethcathinone and Monoamine Transporters
The Landscape of Synthetic Cathinones
Synthetic cathinones are a broad class of novel psychoactive substances (NPS) structurally derived from cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis).[1] Chemically, they are defined by a phenethylamine backbone with a β-keto group (a carbonyl group at the beta carbon), distinguishing them from their amphetamine analogues.[2] Their psychoactive effects, which range from stimulant to empathogenic, are mediated primarily through their interaction with the monoamine transporters.[4][5] The pharmacological diversity within this class is vast, driven by minor chemical modifications that drastically alter a compound's potency and selectivity for the different transporters.[6]
2-Ethylmethcathinone (2-EMC)
2-Ethylmethcathinone (IUPAC: 1-(2-ethylphenyl)-2-(methylamino)propan-1-one) is a designer cathinone derivative.[7] Its structure features the core methcathinone scaffold with an ethyl group substituted at the 2-position of the phenyl ring. While specific pharmacological data for 2-EMC is not extensively published, its structural characteristics place it within the family of ring-substituted, N-alkylated cathinones, alongside more well-studied compounds like mephedrone (4-methylmethcathinone). This structural classification is key to predicting its mechanism of action.
The Central Role of Monoamine Transporters (MATs)
The monoamine transporters—SERT, DAT, and NET—are integral membrane proteins located on presynaptic neurons.[8] They are members of the Solute Carrier 6 (SLC6) family and function to terminate neurotransmission by removing serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from the synaptic cleft and returning them to the presynaptic cytoplasm.[9][10] This reuptake process is an active transport mechanism, relying on the electrochemical gradients of Na+ and Cl- ions.[8][11] Once inside the neuron, the neurotransmitters are repackaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2) for subsequent release.[3][5] By controlling the extracellular concentration of monoamines, MATs are fundamental regulators of mood, reward, and arousal, making them primary targets for a wide range of therapeutic drugs and substances of abuse.[12][13]
Core Mechanism of Action: A Substrate-Based Hypothesis
The interaction of synthetic cathinones with MATs falls into two primary mechanistic categories:
-
Inhibitors (Blockers): These compounds bind to the transporter, typically to its outward-facing conformation, and physically occlude the channel, preventing the reuptake of the endogenous neurotransmitter. Cocaine and the pyrrolidine-containing cathinone MDPV are classic examples.[1][10]
-
Substrates (Releasers): These compounds are recognized and transported into the neuron by the MATs, much like the endogenous neurotransmitters. Once inside, they induce a cascade of events that culminates in the reversal of the transporter's function, causing it to efflux monoamines from the cytoplasm into the synapse. Amphetamine and mephedrone are canonical releasers.[1][9][14]
Based on its structure as a ring-substituted cathinone, 2-EMC is hypothesized to function as a monoamine transporter substrate and releaser .[1] This mechanism is more complex than simple reuptake inhibition and involves several key steps.
The Releaser Cascade
The process of substrate-induced neurotransmitter efflux is a multi-step mechanism:
-
Competitive Uptake: 2-EMC competes with endogenous monoamines (DA, NE, 5-HT) for binding to the outward-facing conformation of the transporters. As a substrate, it is then translocated into the presynaptic terminal.[9]
-
Vesicular Disruption: Once inside the cytoplasm, 2-EMC can interact with VMAT2, disrupting the proton gradient and inhibiting the sequestration of monoamines into synaptic vesicles. This action, combined with displacement, leads to a significant increase in the cytosolic concentration of free monoamines.[5][15]
-
Transporter Phosphorylation & Reversal: The elevated intracellular Na+ (from the initial co-transport) and the interaction of the substrate with the transporter can trigger intracellular signaling cascades, including the activation of protein kinases like PKC and CaMKII.[5][15] This can lead to the phosphorylation of the transporter, which facilitates a conformational change, causing it to reverse its direction of transport.[15]
-
Monoamine Efflux: The transporter, now in a reversed state, binds cytosolic monoamines and transports them out of the neuron and into the synaptic cleft. This non-vesicular release dramatically increases the synaptic concentration of the neurotransmitter, leading to intense receptor stimulation.[1][15]
The following diagram illustrates this proposed mechanism of action for a generic releaser like 2-EMC.
Caption: Proposed mechanism of 2-EMC as a monoamine transporter substrate/releaser.
Predicted Transporter-Specific Profile
The overall psychoactive effect of 2-EMC will depend on its relative potency and efficacy at each of the three monoamine transporters. While empirical data is needed, we can infer a likely profile based on related compounds:
-
Norepinephrine Transporter (NET): Most synthetic cathinones are potent substrates at NET.[16] Action at NET is associated with classic stimulant effects like increased alertness, heart rate, and blood pressure.
-
Dopamine Transporter (DAT): Activity at DAT is strongly linked to the reinforcing and abuse potential of psychostimulants.[12] The DAT/SERT ratio is often used to predict whether a substance will have effects more similar to cocaine (high DAT activity) or MDMA (high SERT activity).
-
Serotonin Transporter (SERT): Potent activity at SERT is associated with the empathogenic and psychedelic-like effects seen with drugs like MDMA.[5] Ethcathinone, a close structural analog, has been shown to release 5-HT.[16]
Experimental Methodologies for Characterizing 2-EMC Activity
To empirically validate the hypothesized mechanism of action and quantify the pharmacological profile of 2-EMC, a series of established in vitro assays are required. These protocols form a self-validating system, where binding affinity is correlated with functional potency.
Radioligand Binding Assays: Measuring Affinity (K_i)
Causality: The first step is to determine if and how tightly 2-EMC binds to the transporter proteins. This is quantified by the inhibition constant (K_i), a measure of binding affinity. A low K_i value indicates high binding affinity. These assays are conducted using cell membranes that express a high density of a single human transporter type, ensuring specificity.[17][18]
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize Human Embryonic Kidney (HEK-293) cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT) in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in an appropriate assay buffer.[19]
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) at a concentration near its K_d, and a range of concentrations of the test compound (2-EMC).[17][20]
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 30°C) for a set duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[19]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[19]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.[19]
-
Data Analysis: Plot the percentage of radioligand binding inhibition against the log concentration of 2-EMC. Use non-linear regression to determine the IC₅₀ value (the concentration of 2-EMC that inhibits 50% of specific binding). Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[16][19]
Caption: Experimental workflow for a radioligand binding assay.
Functional Assays: Measuring Uptake Inhibition (IC₅₀) and Release (EC₅₀)
Causality: While binding assays confirm interaction, they do not reveal the functional consequence (inhibition vs. release). Functional assays using live cells or synaptosomes (isolated nerve terminals) are required to measure 2-EMC's effect on the transporter's actual job: moving monoamines.[21][22]
Step-by-Step Protocol for Uptake Inhibition:
-
Cell/Synaptosome Plating: Plate HEK-293 cells expressing the target transporter (or use prepared synaptosomes) in a 96-well plate.[22]
-
Pre-incubation: Wash the cells and pre-incubate them with a range of concentrations of 2-EMC for a short period (e.g., 10 minutes) at 37°C.[23]
-
Initiate Uptake: Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin) to initiate the uptake process.[20]
-
Incubation: Incubate for a very short, defined period (e.g., 1-5 minutes) to measure the initial rate of transport.
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity via scintillation counting.
-
Data Analysis: Plot the percentage of uptake inhibition against the log concentration of 2-EMC. Use non-linear regression to determine the IC₅₀ value for uptake inhibition.
Step-by-Step Protocol for Substrate-Induced Release (Efflux):
-
Loading: Incubate the cells/synaptosomes with a radiolabeled substrate (e.g., [³H]dopamine) for a sufficient time (e.g., 30 minutes) to allow it to be taken up and accumulate intracellularly.[22]
-
Washing: Gently wash the cells multiple times with buffer to remove all extracellular radiolabel.
-
Initiate Efflux: Add buffer containing a range of concentrations of 2-EMC to the cells.
-
Sampling: At set time points, collect the extracellular buffer (supernatant) and replace it with fresh buffer containing 2-EMC.
-
Quantification: Measure the radioactivity in the collected supernatant samples at each time point. At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity.
-
Data Analysis: Calculate the percentage of total radioactivity released at each concentration of 2-EMC. Plot the percentage of release against the log concentration of 2-EMC to determine the EC₅₀ value (the concentration that produces 50% of the maximal releasing effect).
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Determining the Binding Affinity of 2-Ethylmethcathinone at Dopamine and Serotonin Receptors: An In-depth Methodological Guide
Abstract
This technical guide provides a comprehensive framework for the in-vitro characterization of the binding affinity of 2-Ethylmethcathinone (2-EMC) at key dopamine and serotonin receptor subtypes. As a synthetic cathinone, the pharmacological profile of 2-EMC is of significant interest to researchers in neuropharmacology and drug development. While specific binding affinity data for 2-EMC is not extensively available in peer-reviewed literature, this document outlines the established experimental protocols necessary to determine these crucial parameters. We present detailed methodologies for competitive radioligand binding assays and relevant functional assays, enabling the elucidation of 2-EMC's interaction with dopamine receptors (D1, D2, D3) and serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C). Furthermore, this guide includes illustrative diagrams of the associated signaling pathways and experimental workflows to provide a clear and comprehensive understanding of the entire process.
Introduction
2-Ethylmethcathinone (2-EMC) is a synthetic stimulant of the cathinone class, structurally related to more well-known compounds like mephedrone.[1] The psychoactive effects of synthetic cathinones are largely attributed to their interaction with monoamine transporters, leading to increased synaptic concentrations of dopamine, serotonin, and norepinephrine.[2][3] However, a complete understanding of the pharmacological profile of any novel psychoactive substance requires a thorough characterization of its binding affinity at various G-protein coupled receptors (GPCRs), which can contribute to its overall effects and potential side-effect profile.
This guide focuses on the methodologies required to determine the binding affinity of 2-EMC at critical dopamine and serotonin receptor subtypes. The dopamine D1-like (D1, D5) and D2-like (D2, D3, D4) receptors are central to reward, motivation, and motor control, and are primary targets for many psychoactive drugs.[3] Similarly, the serotonin receptor family, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, are intimately involved in mood, cognition, and perception, and are key targets for a wide range of therapeutics and psychoactive compounds.[4]
The primary technique for quantifying binding affinity is the competitive radioligand binding assay. This method allows for the determination of the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.[5][6] In addition to binding affinity, it is crucial to assess the functional consequences of this binding. Functional assays, which measure downstream signaling events such as changes in cyclic adenosine monophosphate (cAMP) levels or intracellular calcium mobilization, can determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.[7][8]
This document provides detailed, step-by-step protocols for these assays, designed for researchers, scientists, and drug development professionals seeking to characterize the receptor binding profile of 2-EMC or other novel compounds.
Methodologies for Determining Binding Affinity
Radioligand Competition Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[9] The following protocols describe a competitive binding assay format.
2.1.1. General Principles
In a competitive binding assay, a constant concentration of a radiolabeled ligand (the "hot" ligand) is incubated with a receptor preparation in the presence of varying concentrations of an unlabeled test compound (the "cold" ligand, in this case, 2-EMC). The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the half-maximal inhibitory concentration (IC50) is determined. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[5]
2.1.2. Experimental Protocol: Dopamine Receptors (D1, D2, D3)
This protocol is adapted for determining the binding affinity of 2-EMC at human dopamine D1, D2, and D3 receptors expressed in a stable cell line (e.g., HEK293 or CHO cells).
Materials:
-
Receptor Source: Membrane preparations from cell lines stably expressing human recombinant dopamine D1, D2, or D3 receptors.
-
Radioligands:
-
Non-specific Binding Determinant:
-
Test Compound: 2-Ethylmethcathinone (2-EMC) hydrochloride, dissolved in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates, glass fiber filters (e.g., Whatman GF/B), and a cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the dopamine receptor subtype of interest to a high density.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) with a Dounce homogenizer.
-
Centrifuge the lysate at low speed (e.g., 500 x g for 10 minutes) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane preparations in aliquots at -80°C.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in a final volume of 200 µL:
-
Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of radioligand, 50 µL of non-specific binding determinant, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of radioligand, 50 µL of varying concentrations of 2-EMC, and 100 µL of membrane preparation. (A typical concentration range for the test compound would be from 10⁻¹⁰ M to 10⁻⁴ M).
-
-
The final concentration of the radioligand should be approximately equal to its Kd for the receptor.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[5]
-
-
Filtration:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.
-
Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.[5]
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the 2-EMC concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
-
2.1.3. Experimental Protocol: Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C)
This protocol is adapted for determining the binding affinity of 2-EMC at human serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors.
Materials:
-
Receptor Source: Membrane preparations from cell lines stably expressing human recombinant 5-HT1A, 5-HT2A, or 5-HT2C receptors.
-
Radioligands:
-
For 5-HT1A receptors: [³H]-8-OH-DPAT
-
For 5-HT2A receptors: [³H]-Ketanserin
-
For 5-HT2C receptors: [³H]-Mesulergine
-
-
Non-specific Binding Determinant:
-
For 5-HT1A receptors: Serotonin (10 µM)
-
For 5-HT2A receptors: Spiperone (1 µM)
-
For 5-HT2C receptors: Serotonin (10 µM)
-
-
Test Compound: 2-Ethylmethcathinone (2-EMC) hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Other materials are as described in the dopamine receptor protocol.
Procedure:
The procedure for membrane preparation, assay setup, incubation, filtration, quantification, and data analysis is analogous to the protocol described for dopamine receptors, with the substitution of the appropriate radioligands and non-specific binding determinants.
Functional Assays
Functional assays are essential to determine the efficacy of a compound at a receptor – whether it acts as an agonist, antagonist, or inverse agonist.
2.2.1. cAMP Accumulation/Inhibition Assay (for D1-like and 5-HT1A receptors)
D1-like dopamine receptors (D1 and D5) and the 5-HT4, 5-HT6, and 5-HT7 serotonin receptors are coupled to Gs proteins, which activate adenylyl cyclase and increase intracellular cAMP levels. Conversely, D2-like dopamine receptors (D2, D3, D4) and the 5-HT1 and 5-HT5 serotonin receptor families are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[11]
Principle:
This assay measures the ability of 2-EMC to either stimulate (for Gs-coupled receptors) or inhibit (for Gi-coupled receptors, in the presence of an adenylyl cyclase activator like forskolin) the production of cAMP in whole cells expressing the receptor of interest.
Experimental Protocol (Gi-coupled 5-HT1A receptor):
-
Cell Culture: Culture CHO-K1 cells stably expressing the human 5-HT1A receptor.
-
Cell Plating: Seed the cells into a 384-well white, opaque plate at a density of approximately 3,000 cells per well and incubate overnight.
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of 2-EMC for 30 minutes.
-
Stimulate the cells with a cocktail containing forskolin (to induce cAMP production) and a known 5-HT1A receptor agonist (e.g., R(+)8-OH-DPAT) for antagonist mode, or with 2-EMC alone for agonist mode.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or AlphaScreen).
-
-
Data Analysis:
-
For agonist activity, plot the cAMP response against the log of the 2-EMC concentration to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
-
For antagonist activity, plot the inhibition of the agonist-induced cAMP response against the log of the 2-EMC concentration to determine the IC50.
-
2.2.2. Intracellular Calcium Mobilization Assay (for 5-HT2A and 5-HT2C receptors)
The 5-HT2 receptor subfamily (5-HT2A, 5-HT2B, and 5-HT2C) primarily couples to Gq/11 proteins, which activate phospholipase C, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores.[7][8]
Principle:
This assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-8) to measure changes in intracellular calcium concentration upon receptor activation.
Experimental Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor.
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Incubate the cells with the dye-loading solution for 30-60 minutes at 37°C.
-
-
Calcium Flux Measurement:
-
Using a fluorescence microplate reader (e.g., FLIPR or FlexStation), measure the baseline fluorescence.
-
Add varying concentrations of 2-EMC (for agonist mode) or a known agonist in the presence of varying concentrations of 2-EMC (for antagonist mode).
-
Continuously measure the fluorescence intensity to monitor the change in intracellular calcium.
-
-
Data Analysis:
-
Determine the EC50 and Emax for agonist activity or the IC50 for antagonist activity from the dose-response curves.
-
Data Presentation
The binding affinity data obtained from the radioligand binding assays should be summarized in a clear and concise table.
Table 1: Hypothetical Binding Affinity (Ki, nM) of 2-Ethylmethcathinone at Dopamine and Serotonin Receptors.
| Receptor Subtype | Ki (nM) |
| Dopamine Receptors | |
| D1 | To be determined |
| D2 | To be determined |
| D3 | To be determined |
| Serotonin Receptors | |
| 5-HT1A | To be determined |
| 5-HT2A | To be determined |
| 5-HT2C | To be determined |
Note: The Ki values are to be determined experimentally using the protocols outlined in this guide.
Visualization of Workflows and Signaling Pathways
4.1. Experimental Workflows
Caption: Workflow for Radioligand Binding Assay.
Caption: General Workflow for Functional Assays.
4.2. Signaling Pathways
Caption: Canonical Serotonin Receptor Signaling Pathways.
Conclusion
The comprehensive characterization of the binding affinity and functional activity of novel psychoactive substances like 2-Ethylmethcathinone is paramount for understanding their pharmacological mechanisms and potential physiological effects. This guide provides a detailed set of established in-vitro protocols for determining the binding affinity (Ki) and functional efficacy (EC50/IC50 and Emax) of 2-EMC at key dopamine and serotonin receptor subtypes. By following these methodologies, researchers can generate the critical data needed to build a complete pharmacological profile of this and other emerging synthetic cathinones. The elucidation of these receptor interaction profiles will contribute significantly to the fields of neuropharmacology, toxicology, and drug development.
References
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Lemoine, L., et al. (2013). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PLoS One, 8(3), e58837. Available at: [Link]
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Koprivica, V. (2017). Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. DSpace. Available at: [Link]
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Lyon, K. (2022). Exploring How Serotonin and Dopamine Interact. Harvard Brain Science Initiative. Available at: [Link]
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Di Giovanni, G., et al. (2011). Role of Serotonin in Central Dopamine Dysfunction. CNS Neuroscience & Therapeutics, 17(1), 1–12. Available at: [Link]
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ResearchGate. (n.d.). Affinity (Ki values) of the 10 cathinones for the dopamine, norepinephrine, and serotonin transporter sites in the brain. Available at: [Link]
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ResearchGate. (n.d.). Affinity values (K i in nM) at selected serotonin receptor isoforms. Available at: [Link]
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ResearchGate. (n.d.). Monoamine transporter and receptor binding affinities. Available at: [Link]
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Zanda, M. T., et al. (2021). Cellular Uptake of Psychostimulants – Are High- and Low-Affinity Organic Cation Transporters Drug Traffickers?. Frontiers in Pharmacology, 11, 609804. Available at: [Link]
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Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of pharmacology and experimental therapeutics, 361(1), 174–185. Available at: [Link]
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SWGDrug. (2013). 2-ethylmethcathinone. Available at: [Link]
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GSRS. (n.d.). 2-ETHYLMETHCATHINONE HYDROCHLORIDE. Available at: [Link]
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Giorgetti, A., et al. (2025). Acute Pharmacological Effects of Two Synthetic Cathinones in Humans: An Observational Study of N-Ethylhexedrone and N-Ethyl-nor-pentedrone. Pharmaceuticals (Basel, Switzerland), 18(5), 721. Available at: [Link]
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ResearchGate. (n.d.). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Available at: [Link]
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Paparelli, A., et al. (2025). Acute Pharmacological Effects of Two Synthetic Cathinones in Humans: An Observational Study of N-Ethylhexedrone and N-Ethyl-nor-pentedrone. Pharmaceuticals, 18(5), 721. Available at: [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-Ethylmethcathinone Hydrochloride (2-EMC HCl) Solutions
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-Ethylmethcathinone hydrochloride (2-EMC HCl), focusing on its solubility in various solvent systems and its stability under different environmental conditions. As a synthetic cathinone of interest to researchers, forensic scientists, and drug development professionals, a thorough understanding of these parameters is critical for the accurate preparation of standards, the development of analytical methods, and the interpretation of toxicological findings. This document outlines detailed, field-proven protocols for determining aqueous and organic solubility, as well as for conducting comprehensive stability studies in accordance with established international guidelines. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data. All recommendations are grounded in established scientific principles and supported by authoritative references.
Introduction
2-Ethylmethcathinone (2-EMC), a substituted cathinone, is a psychoactive substance that has emerged in the new psychoactive substances (NPS) market.[1] For forensic and research purposes, it is typically handled as the hydrochloride salt (2-EMC HCl) to improve its handling characteristics and solubility. The hydrochloride form is a white powder.[2] A precise understanding of the solubility and stability of 2-EMC HCl is paramount for accurate quantification in seized materials and biological samples, as well as for the development of stable reference materials.
The stability of synthetic cathinones can be highly variable and is influenced by factors such as the chemical structure of the specific cathinone, storage temperature, and the matrix in which it is stored.[3] For instance, studies on other synthetic cathinones have shown significant degradation in methanolic solutions at room temperature, while stability is generally greater in acetonitrile and at lower temperatures.[4][5] Furthermore, the pH of aqueous solutions can significantly impact the solubility of hydrochloride salts, often due to the conversion of the salt to its less soluble free base form at higher pH values.[6]
This guide presents a systematic approach to characterizing the solubility and stability of 2-EMC HCl. The protocols described herein are based on established methodologies such as the shake-flask method for solubility determination and adhere to international stability testing guidelines.[7][8][9][10][11][12][13]
Solubility Profile of 2-Ethylmethcathinone Hydrochloride
The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability and the ability to formulate it into suitable dosage forms.[12] For research and forensic applications, solubility data is essential for preparing stock solutions and calibration standards in appropriate solvents.
Recommended Solvents for Investigation
A comprehensive solubility assessment should include a range of solvents relevant to analytical chemistry and pharmacology. Based on data for structurally similar compounds such as 2-Methylethcathinone, the following solvents are recommended for initial screening[14]:
-
Aqueous Media:
-
Organic Solvents:
-
Methanol
-
Ethanol
-
Acetonitrile
-
Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
-
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[12][13]
Objective: To determine the saturation solubility of 2-EMC HCl in various solvents at a controlled temperature.
Materials:
-
2-Ethylmethcathinone hydrochloride (as a white powder)[2]
-
Selected solvents (as listed in Section 2.1)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Calibrated pH meter
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Preparation: Add an excess amount of 2-EMC HCl to a series of vials, each containing a known volume (e.g., 5 mL) of the respective solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[13]
-
Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Clarification: To remove any undissolved microparticles, centrifuge the aliquot. Subsequently, filter the supernatant through a syringe filter.
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method to determine the concentration of 2-EMC HCl.
-
Data Reporting: The solubility is reported in units of mg/mL or mol/L. For buffered solutions, the final pH of the saturated solution should also be measured and reported.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Expected Solubility Profile and Interpretation
Based on the behavior of other hydrochloride salts, the aqueous solubility of 2-EMC HCl is expected to be pH-dependent.[6] Higher solubility is anticipated in acidic to neutral media, where the compound exists predominantly in its ionized form. In basic media, the hydrochloride salt may convert to the free base, which is likely to be less soluble, potentially leading to precipitation.
In organic solvents, the solubility will be governed by the polarity of the solvent and the specific intermolecular interactions. A summary of anticipated and determined solubility data should be presented in a clear tabular format for easy comparison.
Table 1: Solubility Data for 2-Ethylmethcathinone Hydrochloride
| Solvent System | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) |
| Deionized Water | As is | 25 | To be determined |
| PBS | 7.4 | 25 | To be determined |
| Simulated Gastric Fluid | 1.2 | 37 | To be determined |
| Acetate Buffer | 4.5 | 37 | To be determined |
| Simulated Intestinal Fluid | 6.8 | 37 | To be determined |
| Methanol | N/A | 25 | To be determined |
| Ethanol | N/A | 25 | To be determined |
| Acetonitrile | N/A | 25 | To be determined |
| DMSO | N/A | 25 | To be determined |
| DMF | N/A | 25 | To be determined |
Stability of 2-Ethylmethcathinone Hydrochloride Solutions
Stability testing is crucial for determining the shelf-life of reference materials and for understanding how the compound might degrade in biological matrices or during sample processing.[9] The stability of cathinones is known to be temperature- and analyte-dependent.[3]
Factors Influencing Stability
The stability study should be designed to evaluate the following factors:
-
Temperature: Elevated temperatures are expected to accelerate degradation. Recommended storage conditions for testing include -20°C (freezer), 4°C (refrigerator), and 20-25°C (ambient/room temperature).[3][4]
-
Solvent/Matrix: Degradation rates can vary significantly between different solvents (e.g., methanol vs. acetonitrile) and in biological matrices.[4][5]
-
pH: Hydrolytic degradation can be pH-dependent.
-
Light: Photostability should be assessed to determine if the compound is light-sensitive.
Experimental Protocol: Long-Term and Accelerated Stability Studies
This protocol is based on established guidelines for stability testing of active substances.[7][8][10][11]
Objective: To evaluate the stability of 2-EMC HCl in solution under various storage conditions over time.
Materials:
-
Stock solutions of 2-EMC HCl at a known concentration (e.g., 1 mg/mL or 100 µg/mL) in the selected solvents.
-
Amber and clear glass vials with screw caps.
-
Temperature-controlled storage chambers (-20°C, 4°C, 25°C/60% RH, 40°C/75% RH).
-
A photostability chamber.
-
Validated stability-indicating analytical method (e.g., HPLC or LC-MS/MS) capable of separating the parent compound from its degradation products.
Procedure:
-
Preparation: Prepare a bulk solution of 2-EMC HCl in each of the chosen solvents. Aliquot the solution into multiple amber glass vials for long-term and accelerated studies, and into both clear and amber vials for photostability testing.
-
Initial Analysis (Time Zero): Immediately analyze a set of samples to establish the initial concentration (C₀).
-
Storage: Place the vials in the respective storage chambers.
-
Time Points: Withdraw samples for analysis at predetermined time intervals.
-
Photostability Testing: Expose samples in both clear and amber vials to a light source according to ICH Q1B guidelines. A dark control stored under the same conditions should also be analyzed.
-
Analysis: At each time point, analyze the samples using the validated stability-indicating method. Record the concentration of 2-EMC HCl remaining and note the appearance of any new peaks, which may indicate degradation products.
-
Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point. A "significant change" is generally defined as a failure to meet the specification, which could include a 5-10% loss of the initial concentration.[7]
Diagram: Stability Testing Workflow
Caption: General workflow for conducting stability studies on 2-EMC HCl.
Potential Degradation Pathways
While specific degradation pathways for 2-EMC HCl have not been extensively reported, potential degradation mechanisms for synthetic cathinones include hydrolysis of the beta-keto group, oxidation, and photolytic degradation. The stability-indicating analytical method should be capable of resolving potential degradation products from the parent compound. If significant degradation is observed, further studies using techniques like LC-MS/MS can be employed to identify the structure of the degradation products.
Table 2: Stability Data Summary for 2-EMC HCl in Solution (Example)
| Solvent | Storage Condition | Time Point | % Remaining (Mean ± SD) | Observations |
| Methanol | 25°C / 60% RH | 1 month | To be determined | e.g., Appearance of new peaks |
| Methanol | 4°C | 1 month | To be determined | |
| Methanol | -20°C | 1 month | To be determined | |
| Acetonitrile | 25°C / 60% RH | 1 month | To be determined | |
| Acetonitrile | 4°C | 1 month | To be determined | |
| Acetonitrile | -20°C | 1 month | To be determined | |
| PBS (pH 7.4) | 4°C | 1 month | To be determined |
Analytical Methodology
The reliability of both solubility and stability data is contingent upon the use of a validated analytical method. For the quantification of 2-EMC HCl and its potential degradants, liquid chromatography is the preferred technique.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is suitable for routine analysis.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance for 2-EMC (e.g., around 250 nm, to be determined by UV scan).[15]
-
Quantification: Based on a calibration curve prepared from reference standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially when analyzing samples from biological matrices or identifying degradation products, LC-MS/MS is the method of choice.[16][17]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to 2-EMC HCl.
-
Internal Standard: A deuterated analog of 2-EMC or a structurally similar compound should be used for accurate quantification.
Conclusion and Recommendations
This guide provides a robust framework for the systematic evaluation of the solubility and stability of 2-Ethylmethcathinone hydrochloride. Adherence to these detailed protocols will enable researchers, scientists, and drug development professionals to generate high-quality, reliable data essential for their respective applications.
Key Recommendations:
-
Solubility: The shake-flask method should be employed to determine the equilibrium solubility in a range of aqueous and organic solvents. The pH-solubility profile is of particular importance.
-
Stability: A comprehensive stability study should be conducted following international guidelines, assessing the impact of temperature, solvent, and light. For long-term storage of stock solutions, it is recommended to use acetonitrile as the solvent and store at -20°C, pending the results of the stability study.
-
Analytical Methods: A validated, stability-indicating HPLC or LC-MS/MS method is a prerequisite for accurate quantification in all described experiments.
The data generated from these studies will form a critical part of the technical dossier for 2-EMC HCl, supporting its use as a reliable reference material in forensic and research settings.
References
-
Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. [Link]
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Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). National Pharmaceutical Regulatory Agency, Ministry of Health Malaysia. [Link]
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Pokharana, M., Vaishnav, R., Goyal, A., & Shrivastava, A. (2018). Stability testing guidelines of pharmaceutical products. Journal of Drug Delivery and Therapeutics, 8(2), 169-175. [Link]
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Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency. [Link]
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Kuś, P., & Rojkiewicz, M. (2021). Detection and Quantification of New Designer Drugs in Human Blood: Part 2 - Designer Cathinones. Molecules, 26(16), 4871. [Link]
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Shakleya, D. M., et al. (2020). Extended Stability Evaluation of Selected Cathinones. Frontiers in Chemistry, 8, 579536. [Link]
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Mohr, A. L. A., et al. (2017). Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology, 41(7), 634-641. [Link]
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He, F., et al. (2015). Dissolution Testing for Bioavailability of Over-the-Counter (OTC) Drugs—a Technical Note. AAPS PharmSciTech, 16(6), 1229-1235. [Link]
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ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. John Wiley & Sons. [Link]
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- 17. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
Methodological & Application
Application Note: LC-MS/MS Method Development for the Robust Quantification of 2-Ethylmethcathinone (2-EMC)
Executive Summary
The rapid evolution of Novel Psychoactive Substances (NPS) presents a continuous analytical challenge for forensic, clinical, and drug development professionals. 2-Ethylmethcathinone (2-EMC; 1-(2-ethylphenyl)-2-(methylamino)propan-1-one) is a
Mechanistic Principles & Experimental Design
Chromatographic Causality: The Necessity of the Biphenyl Phase
Standard C18 reverse-phase columns fail to reliably resolve positional isomers of ethylmethcathinone due to identical lipophilicity. Because 2-EMC, 3-EMC, and 4-EMC yield the exact same precursor and product ions, mass spectrometry alone cannot differentiate them; chromatographic resolution is non-negotiable (1)[1]. By deploying a Biphenyl stationary phase , the method leverages
MS/MS Fragmentation Pathways
2-EMC (
-
174.1 (Quantifier) : Loss of
(18 Da) from the -keto oxygen. -
133.1 (Qualifier 1) :
-cleavage yielding the 2-ethylbenzoyl cation. -
58.1 (Qualifier 2) :
-cleavage of the amine moiety yielding the iminium cation .
Note: While standard LC-MS/MS detects the racemic mixture of 2-EMC, specialized derivatization or chiral stationary phases are required if enantiomeric profiling is strictly needed (3)[3].
Workflow Visualization
Fig 1: Self-validating LC-MS/MS workflow for the quantification of 2-EMC in biological matrices.
Step-by-Step Self-Validating Protocol
Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE
Biological matrices (e.g., blood, urine) contain massive quantities of phospholipids that suppress ESI ionization (4)[4]. Because 2-EMC contains a basic secondary amine (
| Step | Action | Mechanistic Purpose |
| Spike | Aliquot 100 µL matrix + 10 µL Mephedrone-d3 (Internal Standard). | Normalizes extraction recovery & injection variation. |
| Pre-treat | Dilute with 200 µL of 2% Formic Acid (aq). | Lowers pH to < 3, breaking protein binding and protonating the amine. |
| Condition | 1 mL Methanol, followed by 1 mL MS-grade | Activates the sorbent bed. |
| Load | Apply the pre-treated sample slowly. | Positively charged 2-EMC binds to sulfonic acid groups via ionic bonds. |
| Wash 1 | 1 mL 2% Formic Acid (aq). | Removes polar interferences. |
| Wash 2 | 1 mL Methanol. | Elutes neutral/hydrophobic lipids (analyte remains locked via ionic bond). |
| Elute | 1 mL 5% | Raises pH > 10, neutralizing the amine and breaking the ionic bond. |
| Reconstitute | Dry under | Concentrates the sample and aligns with initial LC conditions. |
Chromatographic Separation Parameters
-
Column : Raptor Biphenyl, 2.7 µm, 100 x 2.1 mm (or equivalent).
-
Column Temperature : 40 °C
-
Mobile Phase A :
with 0.1% Formic Acid -
Mobile Phase B : Methanol with 0.1% Formic Acid
-
Flow Rate : 0.4 mL/min
Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.00 | 95 | 5 |
| 1.00 | 95 | 5 |
| 5.00 | 40 | 60 |
| 5.50 | 5 | 95 |
| 7.00 | 5 | 95 |
| 7.10 | 95 | 5 |
| 9.00 | 95 | 5 (Re-equilibration) |
Mass Spectrometry (ESI-MS/MS) Parameters
Data acquisition is performed in Multiple Reaction Monitoring (MRM) mode.
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Purpose |
| 2-EMC | 192.1 | 174.1 | 15 | Quantifier |
| 2-EMC | 192.1 | 133.1 | 25 | Qualifier 1 |
| 2-EMC | 192.1 | 58.1 | 20 | Qualifier 2 |
| Mephedrone-d3 | 181.1 | 163.1 | 15 | Internal Standard |
System Suitability & Validation Criteria
A true rigorous methodology must embed intrinsic trustworthiness. The system validates itself by assessing the following criteria on every batch:
-
Isobaric Resolution Check : A system suitability standard containing 2-EMC, 3-EMC, and 4-EMC must be injected. Resolution (
) between peaks must be 1.5. If peaks merge, the batch fails. -
Ion Ratio Fidelity : The ratio of Qualifier/Quantifier signals for 2-EMC must match the calibration standard mean within
20%. Deviations indicate co-eluting interference. -
Matrix Effect Evaluation : Calculated by comparing peak areas of post-extraction spiked blank matrix against neat standards. ME must be within 85–115% to ensure the SPE successfully cleared phospholipids.
Data Presentation: Validation Summary
Expected validation targets generated from this robust methodology:
| Validation Parameter | Target Criteria | Consequence of Failure |
| Linearity ( | > 0.995 (1–500 ng/mL) | Recalibrate instrument; check IS dispensing. |
| Precision (CV%) | Review SPE extraction reproducibility. | |
| Accuracy | 85 – 115% of nominal | Assess matrix ion suppression/enhancement. |
| Carryover | Extend upper gradient hold; clean needle seat. |
References
- [United Nations Office on Drugs and Crime (UNODC)
- [Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances]()
- [Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods]()
- [Recent Advances in Comprehensive Chrom
Sources
Application Note: Robust Solid-Phase Extraction (SPE) Protocols for the Quantification of 2-Ethylmethcathinone (2-EMC) in Human Urine
Abstract
This application note provides a comprehensive guide to the solid-phase extraction (SPE) of 2-Ethylmethcathinone (2-EMC), a synthetic cathinone, from human urine samples. We present two detailed, field-proven protocols utilizing Mixed-Mode Cation Exchange (MCX) and Hydrophilic-Lipophilic Balanced (HLB) SPE sorbents. The methodologies are designed for researchers, forensic toxicologists, and drug development professionals, ensuring high analyte recovery and minimal matrix effects for subsequent analysis by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document elucidates the scientific principles behind each step, from sample pre-treatment to elution, and includes quantitative data and visual workflows to facilitate seamless implementation in a laboratory setting.
Introduction
2-Ethylmethcathinone (2-EMC) is a synthetic stimulant of the cathinone class, structurally related to other psychoactive substances. Its detection in biological matrices, particularly urine, is crucial for clinical and forensic toxicology. The complex nature of urine necessitates a robust sample preparation method to remove endogenous interferences that can compromise analytical accuracy. Solid-phase extraction is a highly effective technique for the selective isolation and concentration of analytes from complex samples like urine.[1]
This guide details two effective SPE protocols for 2-EMC, leveraging its physicochemical properties. As a synthetic cathinone, 2-EMC possesses a basic secondary amine group, making it amenable to cation exchange chromatography. Its moderate lipophilicity, with a predicted XlogP of approximately 2.4 for its isomer 4-EMC, also allows for retention by reversed-phase mechanisms.[2][3]
Physicochemical Properties of 2-Ethylmethcathinone
A thorough understanding of the analyte's properties is fundamental to developing a selective and efficient SPE method.
| Property | Value | Significance for SPE |
| Chemical Formula | C₁₂H₁₇NO | Provides the elemental composition.[4] |
| Molecular Weight | 191.27 g/mol | Important for mass spectrometry-based detection.[2][3][5] |
| Predicted XlogP | ~2.4 | Indicates moderate lipophilicity, suitable for reversed-phase retention.[2][3] |
| Chemical Class | Synthetic Cathinone | Possesses a basic secondary amine, allowing for cation exchange retention at appropriate pH. |
Metabolism and the Importance of Hydrolysis
Synthetic cathinones like 2-EMC undergo extensive Phase I and Phase II metabolism in the body. Common metabolic pathways include the reduction of the keto group, hydroxylation of the alkyl or aromatic moieties, and N-dealkylation.[6][7] The resulting metabolites are often conjugated with glucuronic acid (a Phase II reaction) to increase their water solubility and facilitate their excretion in urine.[8][9] These glucuronide conjugates may not be detectable by some analytical methods targeting the parent compound.
Therefore, to quantify the total 2-EMC exposure, an enzymatic hydrolysis step using β-glucuronidase is highly recommended to cleave the glucuronide conjugates and convert the metabolites back to their free form prior to extraction.[10][11][12] This ensures a more accurate and comprehensive assessment of 2-EMC use.
Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE
This protocol is ideal for basic compounds like 2-EMC, combining reversed-phase and strong cation exchange retention mechanisms for superior selectivity and cleanup.[13]
Diagram: MCX SPE Workflow for 2-EMC
Caption: Workflow for 2-EMC extraction using MCX SPE.
Step-by-Step MCX Protocol
| Step | Procedure | Rationale and Scientific Insight |
| 1. Sample Pre-treatment | To 1 mL of urine, add an internal standard. Add 1 mL of acetate buffer (pH 5) and an appropriate amount of β-glucuronidase. Vortex and incubate at 60°C for 1 hour.[10] After cooling, add 1 mL of 4% phosphoric acid (H₃PO₄).[13] | The hydrolysis step is crucial for cleaving glucuronide conjugates. Acidification protonates the secondary amine of 2-EMC (making it positively charged), which is essential for its retention on the cation exchange sorbent. |
| 2. SPE Cartridge Conditioning | Condition an MCX SPE cartridge (e.g., 3 cc, 60 mg) with 2 mL of methanol. | Methanol solvates the polymer-based sorbent and the C18 functional groups, ensuring proper interaction with the sample. |
| 3. Equilibration | Equilibrate the cartridge with 2 mL of water. Do not allow the sorbent to dry. | Water displaces the methanol and prepares the sorbent for the aqueous sample, ensuring efficient retention. |
| 4. Sample Loading | Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (1-2 mL/min). | A slow flow rate maximizes the interaction time between 2-EMC and the sorbent, ensuring efficient retention through both reversed-phase and cation exchange mechanisms. |
| 5. Wash Step 1 (Aqueous) | Wash the cartridge with 2 mL of 2% formic acid in water. | This removes polar, water-soluble interferences from the urine matrix. The acidic pH ensures that 2-EMC remains protonated and strongly bound to the cation exchange sites. |
| 6. Wash Step 2 (Organic) | Wash the cartridge with 2 mL of methanol. | This step removes less polar, interfering compounds that are retained by the reversed-phase mechanism. 2-EMC is retained by the stronger cation exchange interaction. |
| 7. Elution | Elute 2-EMC with 2 mL of 5% ammonium hydroxide in methanol. | The basic elution solvent neutralizes the charge on the secondary amine of 2-EMC, disrupting the cation exchange interaction and allowing it to be eluted by the methanol. |
| 8. Post-Elution | Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis. | This step concentrates the analyte and ensures compatibility with the analytical instrument's mobile phase. |
Protocol 2: Hydrophilic-Lipophilic Balanced (HLB) SPE
This protocol utilizes a universal polymeric reversed-phase sorbent that is effective for a wide range of acidic, neutral, and basic compounds, offering a simpler alternative to mixed-mode SPE.[14]
Diagram: HLB SPE Workflow for 2-EMC
Caption: Workflow for 2-EMC extraction using HLB SPE.
Step-by-Step HLB Protocol
| Step | Procedure | Rationale and Scientific Insight |
| 1. Sample Pre-treatment | To 1 mL of urine, add an internal standard. Add 1 mL of acetate buffer (pH 5) and an appropriate amount of β-glucuronidase. Vortex and incubate at 60°C for 1 hour.[10] After cooling, adjust the sample pH to approximately 6-7 with a dilute base if necessary. | The hydrolysis step is performed as in the MCX protocol. Adjusting the pH to near neutral ensures that 2-EMC is sufficiently retained by the reversed-phase mechanism without being too polar. |
| 2. SPE Cartridge Conditioning | Condition an HLB SPE cartridge (e.g., 3 cc, 60 mg) with 2 mL of methanol. | Solvates the polymeric sorbent to enable effective interaction with the analyte. |
| 3. Equilibration | Equilibrate the cartridge with 2 mL of water. | Prepares the sorbent for the aqueous sample. HLB sorbents are water-wettable, so there is less risk of the sorbent bed drying out. |
| 4. Sample Loading | Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (1-2 mL/min). | Allows for efficient partitioning of 2-EMC from the aqueous sample onto the lipophilic sorbent. |
| 5. Wash Step | Wash the cartridge with 2 mL of 5% methanol in water. | This removes highly polar interferences. The small amount of organic modifier helps to remove some less polar interferences without eluting the moderately lipophilic 2-EMC. |
| 6. Elution | Elute 2-EMC with 2 mL of methanol. | Methanol is a strong organic solvent that disrupts the reversed-phase interaction between 2-EMC and the sorbent, leading to its elution. |
| 7. Post-Elution | Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis. | Concentrates the analyte and ensures solvent compatibility with the subsequent analytical method. |
Expected Performance and Data
The following table summarizes the expected performance characteristics for the extraction of synthetic cathinones from urine using the described SPE methods. Data is based on published results for similar compounds.[13][15]
| Parameter | MCX SPE | HLB SPE |
| Typical Recovery | > 90% | 73-105% |
| Matrix Effects | < 15% | Minimal to no effect (±10%) |
| Reproducibility (%RSD) | < 10% | < 7.2% |
| Selectivity | High (dual retention) | Moderate to High |
| Complexity | Moderate | Low |
Conclusion
The Mixed-Mode Cation Exchange (MCX) and Hydrophilic-Lipophilic Balanced (HLB) SPE protocols presented in this application note provide robust and reliable methods for the extraction of 2-Ethylmethcathinone from human urine. The MCX method offers superior selectivity due to its dual retention mechanism, making it ideal for complex matrices or when a very clean extract is required. The HLB method provides a simpler, more universal approach with excellent recovery and is suitable for high-throughput applications. Both methods, when preceded by enzymatic hydrolysis, allow for the accurate and sensitive quantification of total 2-EMC, providing valuable data for clinical and forensic investigations.
References
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Bowman, Z. S., et al. (2024). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. Available at: [Link]
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Chen, X., et al. (2021). Simultaneous Determination of 16 Kinds of Synthetic Cathinones in Human Urine Using a Magnetic Nanoparticle Solid-Phase Extraction Combined with Gas Chromatography-Mass Spectrometry. MDPI. Available at: [Link]
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Shaner, R. L., et al. (2017). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. Available at: [Link]
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Cunha, S. C., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. PMC. Available at: [Link]
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Waters Corporation. (n.d.). Analysis of “Bath Salt” Compounds from Urine for Forensic Toxicology Using μElution Mixed-mode SPE Combined with UPLC-MS/MS Detection. Available at: [Link]
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Hubbard, J. A., et al. (2025). Hydrolysis of Phase II Conjugates for LC-MS Bioanalysis of Total Parent Drugs. ResearchGate. Available at: [Link]
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Zaitsu, K., et al. (2018). Metabolism of Synthetic Cathinones. ResearchGate. Available at: [Link]
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Gavrilović, A., et al. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones. King's Research Portal. Available at: [Link]
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Kavanagh, P., et al. (2020). Tentative identification of the phase I and II metabolites of two synthetic cathinones, MDPHP and α-PBP, in human urine. ResearchGate. Available at: [Link]
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Li, J., et al. (2018). Qualitative and Quantitative Analysis of Cathinones in Human Urine by SPE-GC-MS. PubMed. Available at: [Link]
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Massano, A., et al. (2024). Metabolic profile of N-ethylhexedrone, N-ethylpentedrone, and 4-chloromethcathinone in urine samples by UHPLC-QTOF-HRMS. PubMed. Available at: [Link]
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Jones, B., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Available at: [Link]
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Whalley, P. M. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA. Available at: [Link]
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Schulz, M., & Schütze, T. (2015). Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
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Concept Life Sciences. (n.d.). In Vitro ADME Assays. Available at: [Link]
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Bishop, J. R., et al. (2026). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. ResearchGate. Available at: [Link]
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Al-Tannak, N. F., & Bagheri, H. (2021). In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link]
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Al-Asmari, A. I., & El-Sohly, M. A. (2020). Simultaneous Quantitative Determination of Synthetic Cathinone En. Longdom Publishing. Available at: [Link]
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Biotage. (n.d.). Current Methodologies for Drugs of Abuse Urine Testing. Available at: [Link]
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American Association for Clinical Chemistry. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Rapid quantitation of three synthetic cathinones in urine by magnetic dispersive solid-phase extraction combined with DART-HRMS. Available at: [Link]
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IMCS. (n.d.). Rapid Hydrolysis of Glucuronidated Opiates and Opioids in Urine Using IMCSzyme. Available at: [Link]
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Carlsson, J., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. PMC. Available at: [Link]
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Sharma, P., et al. (2022). Role of in vitro two-dimensional (2D) and three-dimensional (3D) cell culture systems for ADME-Tox screening in drug discovery and development: a comprehensive review. PMC. Available at: [Link]
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Application and Protocol Guide for the Analysis of 2-Ethylmethcathinone in Whole Blood
This document provides a comprehensive guide to the sample preparation and analysis of 2-Ethylmethcathinone (2-EMC), a synthetic cathinone, in whole blood. It is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the quantification of this substance in a complex biological matrix.
Introduction: The Challenge of 2-EMC Analysis in Whole Blood
2-Ethylmethcathinone (2-EMC) is a psychoactive substance belonging to the synthetic cathinone class, which presents significant analytical challenges due to its potential for abuse and the need for its detection in forensic and clinical toxicology.[1] Whole blood is a critical matrix for such analyses as it provides a snapshot of recent drug exposure. However, its complex composition, rich in proteins and lipids, necessitates meticulous sample preparation to ensure accurate and reproducible results.[2] The primary goal of sample preparation is to isolate the analyte of interest from interfering matrix components, which can otherwise lead to ion suppression in mass spectrometry and reduced column lifetime in chromatography.[3][4]
This guide details three commonly employed and validated sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is presented with a detailed protocol, an explanation of the underlying principles, and a discussion of its advantages and limitations.
Core Principles of Sample Preparation for Whole Blood
The effective extraction of 2-EMC from whole blood hinges on two key processes: the lysis of red blood cells (hemolysis) to release the analyte into the plasma and the removal of proteins that can interfere with analysis.[2]
-
Hemolysis: To accurately quantify the total amount of a drug in a blood sample, it is essential to lyse the red blood cells. This process releases any drug that has been absorbed by the erythrocytes, in addition to what is present in the surrounding plasma.[2] A common method for achieving this is through osmotic shock, by diluting the sample with water.[2]
-
Protein Removal: The high protein content in blood can interfere with analytical instruments.[3][4] Protein precipitation is a widely used technique to remove these proteins from the sample.[3][5]
Method 1: Protein Precipitation (PPT)
Protein Precipitation is a straightforward and rapid method for sample cleanup. It involves the addition of a water-miscible organic solvent or a strong acid to the whole blood sample, which denatures and precipitates the proteins.[3][4]
Rationale and Scientific Principles
The addition of an organic solvent, such as acetonitrile or methanol, disrupts the hydration layer around the protein molecules. This reduces the repulsive forces between them, leading to aggregation and precipitation.[3] Acid precipitation works by altering the pH of the solution to the isoelectric point of the proteins, at which their net charge is zero, minimizing their solubility.[4]
Detailed Protocol for Protein Precipitation
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution (e.g., 2-Ethylmethcathinone-d5)
-
Acetonitrile (ACN), chilled
-
Centrifuge
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 100 µL of whole blood into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of chilled acetonitrile to the tube.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Workflow Diagram
Caption: Workflow for Liquid-Liquid Extraction of 2-EMC from whole blood.
Data Summary
| Parameter | Typical Value | Source |
| Recovery | > 70% | [6][7] |
| Linearity (r²) | > 0.99 | [6][7] |
| LLOQ | 0.5-5 ng/mL | [8] |
Method 3: Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a highly selective and efficient sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample. [9]
Rationale and Scientific Principles
SPE operates on the principle of chromatography. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while the matrix interferences pass through. The analyte is then eluted with a small volume of a strong solvent. [9][10]For basic compounds like 2-EMC, a cation-exchange sorbent is often effective. [11]
Detailed Protocol for Solid-Phase Extraction
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., acidic buffer, methanol)
-
Elution solvent (e.g., ammoniated methanol or ethyl acetate)
-
SPE manifold
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Pre-treat Sample: Lyse 250 µL of whole blood with 750 µL of water. Add the internal standard. Centrifuge to remove cell debris.
-
Condition Cartridge: Pass 2 mL of methanol through the SPE cartridge.
-
Equilibrate Cartridge: Pass 2 mL of water through the cartridge.
-
Load Sample: Load the pre-treated sample onto the cartridge.
-
Wash Cartridge:
-
Wash 1: Pass 2 mL of a weak acidic buffer (e.g., 0.1 M acetate buffer, pH 5).
-
Wash 2: Pass 2 mL of methanol to remove less polar interferences.
-
-
Dry Cartridge: Dry the cartridge under vacuum for 5 minutes.
-
Elute Analyte: Elute 2-EMC with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
Workflow Diagram
Caption: General workflow for Solid-Phase Extraction.
Data Summary
| Parameter | Typical Value | Source |
| Recovery | > 73% | [8] |
| Linearity (r²) | > 0.99 | [8] |
| LLOQ | 0.5-2 ng/mL | [8] |
Analytical Determination
Following sample preparation, 2-EMC is typically analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). [6]
LC-MS/MS Analysis
LC-MS/MS is a highly sensitive and selective technique for the quantification of drugs in biological matrices. [12][13]A reversed-phase C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component with a modifier (e.g., formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol). [14] Typical LC-MS/MS Parameters:
-
Column: C18, e.g., 2.1 x 50 mm, 1.7 µm [14]* Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
GC-MS Analysis and the Role of Derivatization
GC-MS is another powerful technique for the analysis of volatile compounds. [6]However, many drugs, including cathinones, contain polar functional groups that can lead to poor peak shape and thermal degradation in the GC inlet. [15][16] Derivatization: To address these issues, a derivatization step is often employed to convert the polar functional groups into less polar, more volatile, and more thermally stable derivatives. [15][16]Common derivatizing agents for cathinones include acylating agents like pentafluoropropionic anhydride (PFPA). [7] Pros and Cons of Derivatization:
-
Pros: Improved peak shape, increased volatility, enhanced sensitivity, and characteristic fragmentation patterns for structural confirmation. [15][16]* Cons: Adds an extra step to the sample preparation workflow, may introduce impurities, and the reaction may not go to completion. [16]
Internal Standard Selection
The use of an internal standard (IS) is crucial for accurate quantification in analytical toxicology. [17]An ideal IS is a stable, isotopically labeled analog of the analyte (e.g., 2-Ethylmethcathinone-d5). This is because it has nearly identical chemical and physical properties to the analyte and will behave similarly during extraction and ionization, thus compensating for any sample loss or matrix effects. [17]
Conclusion
The choice of sample preparation technique for the analysis of 2-EMC in whole blood depends on the specific requirements of the assay, including the desired sensitivity, sample throughput, and available instrumentation. Protein precipitation offers a rapid and simple approach, while liquid-liquid extraction and solid-phase extraction provide cleaner extracts and potentially lower limits of quantification. For all methods, the use of a stable, isotopically labeled internal standard is highly recommended for accurate and precise results. The subsequent analysis by LC-MS/MS or GC-MS (with or without derivatization) provides the necessary sensitivity and selectivity for the reliable determination of 2-EMC in this challenging matrix.
References
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An efficient and green method for the analysis of synthetic cathinones in whole blood using 96-well electromembrane extraction and LC-MS/MS. (2024). ResearchGate. Retrieved from [Link]
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SWGDrug. (2013). 2-ethylethcathinone. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Retrieved from [Link]
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SWGDrug. (2013). 2-ethylmethcathinone. Retrieved from [Link]
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Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. (n.d.). Retrieved from [Link]
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Simultaneous Determination of 16 Kinds of Synthetic Cathinones in Human Urine Using a Magnetic Nanoparticle Solid-Phase Extraction Combined with Gas Chromatography-Mass Spectrometry. (2021). MDPI. Retrieved from [Link]
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Abdel-Rehim, M. (2011). On-Line Whole Blood Analysis Using Microextraction by Packed Sorbent and LC–MS-MS. Bioanalysis. Retrieved from [Link]
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Fontanals, N., et al. (2017). Solid-phase extraction followed by liquid chromatography-high resolution mass spectrometry to determine synthetic cathinones in different types of environmental water samples. Journal of Chromatography A. Retrieved from [Link]
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Karci, H., & Er, S. (2021). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]
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van den Brink, W. J., et al. (2019). Optimizing 2D gas chromatography mass spectrometry for robust tissue, serum and urine metabolite profiling. PLOS ONE. Retrieved from [Link]
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Determination of cathinones and related ephedrines in forensic whole-blood samples by liquid-chromatography–electrospray tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
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Agilent. (n.d.). QUICK-REFERENCE METHOD GUIDE. Retrieved from [Link]
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Dried blood spot (DBS) analysis of synthetic cathinones by different liquid chromatography-mass spectrometry techniques and inter-laboratory validation. (2024). IRIS. Retrieved from [Link]
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Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Retrieved from [Link]
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Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. (n.d.). ChemRxiv. Retrieved from [Link]
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Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. (2025). PMC. Retrieved from [Link]
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Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood. (2016). Chromatography Today. Retrieved from [Link]
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Journal of Forensic Toxicology & Pharmacology. (2023). SciTechnol. Retrieved from [Link]
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Linse, K. D. (2014). Protein Precipitation Methods for Proteomics. Bio-Synthesis. Retrieved from [Link]
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Improved liquid–liquid extraction by modified magnetic nanoparticles for the detection of eight drugs in human blood by HPLC. (2021). RSC Publishing. Retrieved from [Link]
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Huestis, M. A., et al. (2020). Validation of a liquid chromatography tandem mass spectrometry (LC-MS/MS) method to detect cannabinoids in whole blood and breath. eScholarship.org. Retrieved from [Link]
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Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. (n.d.). ResearchGate. Retrieved from [Link]
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Protein Precipitation Method. (2025). Phenomenex. Retrieved from [Link]
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Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). LabRulez LCMS. Retrieved from [Link]
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Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Retrieved from [Link]
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Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Retrieved from [Link]
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Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. (2025). PubMed. Retrieved from [Link]
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Solid Phase Extraction Technique – Trends, Opportunities and Applications. (n.d.). Retrieved from [Link]
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Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. (2023). Encyclopedia MDPI. Retrieved from [Link]
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Solid-Phase Extraction for the Preparation of Aqueous Sample Matrices for Gas Chromatographic Analysis in Extractable/Leachable Studies. (2017). Pharmaceutical Technology. Retrieved from [Link]
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Application Note: High-Resolution NMR Spectroscopy Analysis of 2-Ethylmethcathinone Hydrochloride (2-EMC HCl)
Introduction and Analytical Rationale
The emergence of novel psychoactive substances (NPS), specifically synthetic cathinones, poses significant analytical challenges for forensic and pharmacological laboratories[1]. 2-Ethylmethcathinone (2-EMC) is a structural analog of methcathinone with an ethyl substitution on the ortho position of the aromatic ring.
In standard forensic workflows, Gas Chromatography-Mass Spectrometry (GC-MS) often struggles to differentiate positional isomers (e.g., 2-EMC, 3-EMC, and 4-EMC) without reference materials[2]. Alpha-cleavage of the amine moiety produces identical major fragment ions (e.g., an iminium ion at m/z 58) for all ethyl-substituted isomers[3]. To establish definitive causality and absolute structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard[4]. NMR natively resolves the specific substitution pattern of the aromatic spin system, providing a self-validating proof of the molecular structure.
Physicochemical Properties & Expected Profile
Understanding the intrinsic properties of the analyte is critical prior to spectral acquisition. Because 2-EMC is typically encountered as a hydrochloride (HCl) salt[5], solubility and proton exchange must dictate our sample preparation strategy.
Table 1. Physicochemical Profile of 2-EMC HCl
| Property | Description / Value | Analytical Significance |
| IUPAC Name | 1-(2-ethylphenyl)-2-(methylamino)propan-1-one HCl | Defines the 1H/13C spin systems for assignment. |
| Molecular Formula | C₁₂H₁₇NO · HCl | Determines molecular weight for quantitative NMR (qNMR). |
| Molecular Weight | 227.73 g/mol (Salt) / 191.27 g/mol (Base) | Crucial for gravimetric calibration against internal standards. |
| Solvent Matrix | Deuterium Oxide (D₂O) | High solubility for HCl salts; enables rapid -NH₂⁺- proton exchange. |
| Chirality | Chiral center at the α-carbon | Subject to enantioseparation if utilizing chiral derivatizing agents. |
Experimental Protocols & Methodologies
The following protocol outlines a highly robust, self-validating workflow for qualitative assignment and quantitative determination (qNMR) of 2-EMC HCl.
Sample Preparation Chemistry
Causality Insight: We utilize D₂O as the solvent instead of CDCl₃. The hydrochloride salt exhibits exceptional solubility in D₂O. Furthermore, the labile protons of the protonated amine (
Step-by-step Preparation:
-
Accurately weigh ~5.0 mg of 2-EMC HCl on a calibrated analytical microbalance.
-
Weigh ~2.0 mg of high-purity Maleic Acid to serve as the Quantitative Internal Standard (qNMR ISTD). Maleic acid is chosen because it produces a sharp singlet at ~6.3 ppm (2H), which perfectly avoids overlapping with the 2-EMC aliphatic and aromatic signals[6].
-
Add a known micro-quantity of TSP (3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) for an exact 0.00 ppm chemical shift reference.
-
Dissolve the mixture entirely in 1.0 mL of D₂O.
-
Transfer 600 µL of the homogenized solution into a standard 5 mm high-precision NMR tube.
Instrumental Acquisition Workflow
Fig 1. End-to-end analytical workflow for NMR preparation, acquisition, and processing of 2-EMC.
qNMR Acquisition Parameters
To ensure absolute integral reliability, the spin-lattice relaxation time (
-
Pulse Angle: Use a 90° hard pulse. Why? A 90° flip angle maximizes signal-to-noise (S/N) and ensures uniform excitation across the spectral width, establishing a direct proportionality between signal area and molar concentration[8].
-
Relaxation Delay (D1): Set
of the slowest relaxing proton in the molecule. Incomplete relaxation truncates the Free Induction Decay (FID) and heavily skews integration values, invalidating quantitation[9]. -
Acquisition Time (AQ): Approx 3.0 to 4.0 seconds to ensure the FID has decayed completely to the noise floor.
Spectral Data Interpretation & Isomer Differentiation
The defining characteristic of 2-EMC is the ortho-ethyl substitution. Unlike the para-substituted 4-EMC (which exhibits an
Fig 2. Decision tree for differentiating cathinone positional isomers based on aromatic splitting.
Table 2. Validated ¹H NMR Assignments for 2-EMC HCl in D₂O (400 MHz) [5]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Structural Assignment | Mechanistic Cause / Spin Coupling |
| 7.40 – 7.70 | Multiplet (m) | 4H | Aromatic Protons | Ortho-substitution creates an asymmetric spin system breaking |
| 5.00 | Quartet (q) | 1H | Deshielded strongly by adjacent ketone and amine. Couples with | |
| 2.85 | Quartet (q) | 2H | Ar-CH₂- (Ethyl) | Couples to the terminal ethyl methyl group (-CH₃). |
| 2.78 | Singlet (s) | 3H | N-CH₃ | No adjacent protons to couple with (Amine proton exchanged with D₂O). |
| 1.50 | Doublet (d) | 3H | Couples with the | |
| 1.20 | Triplet (t) | 3H | Ar-CH₂-CH₃ | Terminal methyl group of the ortho-ethyl chain coupling with adjacent -CH₂-. |
Quantitative Calculation (Self-Validating qNMR)
Once phase and baseline corrections are strictly applied without severe truncation, purity is determined through the following algorithmic equation[10]:
Variables:
- = Purity of 2-EMC HCl (Target)
-
= Integral area of the isolated signal (e.g.,
= N-CH₃ singlet at 2.78 ppm; = Maleic acid singlet at 6.3 ppm) -
= Number of nuclei contributing to the resonance (
= 3 for N-CH₃; = 2 for Maleic acid) -
= Molar masses (
= 227.73 g/mol ; = 116.07 g/mol ) - = Gravimetric weights added to the sample (mg)
- = Certified purity of the Maleic acid reference standard
This protocol ensures an unbiased, mathematically traceable assessment of batch quality, circumventing the need for a matched 2-EMC analytical standard[11].
References
-
2-ethylmethcathinone - Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) Monographs. SWGDRUG. Available at:[Link][5]
-
Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations Office on Drugs and Crime (UNODC). Available at:[Link][1]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at:[Link][7]
-
GUIDELINE FOR qNMR ANALYSIS. European Network of Forensic Science Institutes (ENFSI). Available at:[Link][9]
-
Characterization of new psychoactive substances by integrating benchtop NMR to multi‐technique databases. National Center for Biotechnology Information (PMC). Available at:[Link][10]
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Application Note: Development and Validation of a Competitive Immunoassay for the Detection of 2-Ethylmethcathinone (2-EMC)
Abstract
The proliferation of new psychoactive substances (NPS), particularly synthetic cathinones, presents a significant challenge for clinical and forensic toxicology.[1] 2-Ethylmethcathinone (2-EMC), a designer drug structurally related to cathinone, requires sensitive and rapid screening methods for its detection in biological samples. This document provides a comprehensive guide to the development, optimization, and validation of a competitive enzyme-linked immunosorbent assay (ELISA), a robust immunoassay format for the detection of small molecules like 2-EMC.[2][3] We detail the underlying principles, provide step-by-step protocols, and outline a full validation strategy to ensure the assay is reliable, specific, and fit-for-purpose.
Introduction: The Need for 2-EMC Screening
2-Ethylmethcathinone ( IUPAC name: 1-(2-ethylphenyl)-2-(methylamino)propan-1-one) is a synthetic stimulant of the cathinone class.[4][5][6] As a small molecule with a molecular weight of 191.27 g/mol (C12H17NO), it acts as a hapten, meaning it is not immunogenic on its own.[6][7][8] The constant emergence of such designer drugs often outpaces the development of targeted detection methods, creating a critical need for high-throughput, cost-effective screening tools in toxicology laboratories.[9][10]
Immunoassays are a primary screening methodology for drugs of abuse due to their rapid results and suitability for automation.[9][11] For small molecules (haptens) like 2-EMC, which possess a single antigenic determinant (epitope), the competitive immunoassay format is the most effective approach.[2][3] This assay relies on the principle of competition between the target analyte in a sample and a labeled drug conjugate for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[12][13]
This application note serves as a technical guide for establishing a sensitive and specific immunoassay for 2-EMC, from initial assay design to full analytical validation.
Principle of the Competitive Immunoassay for Haptens
The detection of a small molecule like 2-EMC is not feasible with a traditional "sandwich" immunoassay, which requires the simultaneous binding of two different antibodies to the target.[14] The competitive format overcomes this limitation.
The core principle involves three key components:
-
Specific Antibody: An antibody raised to recognize the unique structural features of 2-EMC. This is typically immobilized onto a solid phase, such as a microplate well.
-
Analyte (2-EMC): The free, unlabeled 2-EMC present in the sample (e.g., urine, serum).
-
Labeled Conjugate (Tracer): A 2-EMC molecule chemically linked to a reporter enzyme, such as Horseradish Peroxidase (HRP).
During the assay, the sample containing unknown amounts of 2-EMC is incubated with a fixed amount of the 2-EMC-HRP tracer in the antibody-coated well. Both free and enzyme-labeled 2-EMC compete for the limited antibody binding sites. After an incubation period, unbound components are washed away. A substrate is then added, which is converted by the bound HRP into a measurable signal (e.g., colorimetric).
A high concentration of 2-EMC in the sample will outcompete the tracer, resulting in less bound HRP and a weak signal. Conversely, a low concentration of 2-EMC allows more tracer to bind, producing a strong signal.
Assay Development Strategy
The successful development of this immunoassay hinges on the quality of its core reagents.
Hapten-Carrier Conjugate Synthesis for Immunization
Because 2-EMC is a non-immunogenic hapten, it must first be covalently linked to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit an immune response in a host animal.[7][15][16]
-
Rationale: The carrier protein provides the necessary size and complexity to be recognized by the immune system, which then generates antibodies against both the carrier and the attached hapten. The choice of where to attach the linker arm on the 2-EMC molecule is critical. The linker should be placed at a position that leaves the most characteristic epitopes of the molecule exposed, ensuring the resulting antibodies will recognize the free drug. For 2-EMC, derivatization could be explored away from the ethylphenyl and methylamino groups to preserve these key recognition sites.
Antibody Production and Selection
Polyclonal or monoclonal antibodies can be generated. Polyclonal antibodies, typically raised in rabbits, are a heterogeneous mixture of antibodies recognizing different epitopes on the hapten.[15][16] Monoclonal antibodies offer higher specificity to a single epitope.
-
Process:
-
Immunize host animals (e.g., rabbits) with the 2-EMC-KLH conjugate over several weeks.
-
Collect serum and screen for antibody titer and specificity using an indirect ELISA, with plates coated with a different conjugate (e.g., 2-EMC-BSA) to avoid selecting antibodies against the carrier protein.
-
Select the antiserum with the highest affinity and specificity for 2-EMC.
-
Purify the antibodies from the serum using affinity chromatography.
-
Preparation of the Enzyme-Labeled Tracer
The tracer is prepared by conjugating the 2-EMC hapten to an enzyme. Horseradish peroxidase (HRP) is commonly used due to its stability and high catalytic activity.[3] The conjugation chemistry must be carefully controlled to ensure a consistent hapten-to-enzyme ratio, which is crucial for assay performance and reproducibility.
Detailed Protocol: Competitive ELISA for 2-EMC
This protocol outlines a standard competitive ELISA procedure in a 96-well microplate format. Optimization of antibody/conjugate concentrations, incubation times, and buffer compositions is required.
Materials and Reagents
-
Microplates: 96-well high-binding polystyrene plates.
-
Anti-2-EMC Antibody: Purified antibody, optimized for coating concentration.
-
2-EMC-HRP Conjugate: Optimized dilution in assay buffer.
-
2-EMC Standard: Certified reference material for preparing calibrators.
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% BSA in PBS.
-
Assay Buffer: PBST with 0.1% BSA.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).[3]
-
Stop Solution: 2M Sulfuric Acid (H₂SO₄).[3]
-
Plate Reader: Capable of measuring absorbance at 450 nm.
Step-by-Step Methodology
-
Plate Coating: Dilute the anti-2-EMC antibody to its optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Add 50 µL of each 2-EMC standard, control, and unknown sample to the appropriate wells.
-
Immediately add 50 µL of the diluted 2-EMC-HRP conjugate to all wells.
-
Incubate for 1 hour at room temperature on a plate shaker.
-
-
Washing: Aspirate the reaction mixture and wash the plate 5 times with 300 µL/well of Wash Buffer. Ensure thorough washing to reduce background.
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes at room temperature. Monitor for color development.
-
Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm within 15 minutes of stopping the reaction.
Data Analysis and Validation
A robust validation is essential to demonstrate that the assay is fit for its intended purpose.[17][18] The validation plan should be based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the U.S. Food and Drug Administration (FDA).[18][19][20][21]
Standard Curve Generation
A standard curve is generated by plotting the mean absorbance for each calibrator against its corresponding 2-EMC concentration using a four-parameter logistic (4-PL) fit. The concentration of 2-EMC in unknown samples is then interpolated from this curve.
Assay Performance Characteristics
The following parameters must be rigorously evaluated.
Table 1: Key Immunoassay Validation Parameters
| Parameter | Description & Purpose | Acceptance Criteria (Example) |
| Sensitivity (LOD) | The lowest concentration of 2-EMC that provides a signal statistically different from the zero calibrator. Defines the detection limit. | Signal is 2-3 standard deviations below the mean of the zero calibrator. |
| Precision | Assesses the random error of the method. Measured as percent coefficient of variation (%CV) for replicates of controls at different concentrations. | Intra-assay: <15% CVInter-assay: <20% CV |
| Accuracy (Recovery) | Measures the agreement between the measured concentration and the true concentration. Assessed by spiking blank matrix with known amounts of 2-EMC. | 80-120% recovery of the spiked amount. |
| Specificity | The ability of the antibody to bind exclusively to 2-EMC. Evaluated through cross-reactivity testing with structurally related molecules. | Minimal cross-reactivity with endogenous and related exogenous compounds. |
| Reportable Range | The range of concentrations, including the Lower and Upper Limits of Quantitation (LLOQ/ULOQ), where the assay is both precise and accurate. | Defined by the lowest and highest standards that meet precision and accuracy criteria. |
Specificity and Cross-Reactivity
Cross-reactivity is a critical parameter for designer drug assays, as it determines the potential for false-positive results from structurally similar compounds.[1][22][23] This is evaluated by testing a panel of related substances and calculating their percent cross-reactivity using the following formula:
% Cross-reactivity = (IC₅₀ of 2-EMC / IC₅₀ of Cross-reactant) x 100
Table 2: Example Cross-Reactivity Data for the 2-EMC Immunoassay
| Compound | Chemical Class | IC₅₀ (ng/mL) | % Cross-Reactivity |
| 2-Ethylmethcathinone (2-EMC) | Synthetic Cathinone | 15 | 100% |
| 3-Ethylmethcathinone (3-EMC) | Synthetic Cathinone | 300 | 5.0% |
| Mephedrone (4-MMC) | Synthetic Cathinone | >10,000 | <0.15% |
| Methcathinone | Synthetic Cathinone | >10,000 | <0.15% |
| Amphetamine | Phenyl-ethylamine | Not Detected | <0.01% |
| Methamphetamine | Phenyl-ethylamine | Not Detected | <0.01% |
| MDMA | Phenyl-ethylamine | Not Detected | <0.01% |
| Dihydro-2-EMC (metabolite) | 2-EMC Metabolite | 50 | 30% |
Note: Data are for illustrative purposes only. The results indicate high specificity for 2-EMC with some cross-reactivity from its reduced metabolite and a positional isomer, which is common in immunoassays for small molecules.[9]
Conclusion
This application note provides a framework for the development and validation of a competitive immunoassay for the detection of 2-Ethylmethcathinone. By following a structured approach that includes careful reagent development, protocol optimization, and a comprehensive validation plan, a reliable and high-throughput screening tool can be established. Such an assay is invaluable for forensic toxicology laboratories, clinical settings, and research institutions needing to identify the use of this and other emerging synthetic cathinones.
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Immunoassay developed to detect small molecules. (2018). Drug Target Review. [Link]
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Determination of designer drug cross-reactivity on five commercial immunoassay screening kits. (2014). PubMed. [Link]
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A Proof-of-Concept Sandwich Enzyme-Linked Immunoassay Development for Small Molecules. (2023). ACS Publications. [Link]
-
A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. (n.d.). PMC. [Link]
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Development of immunoassays for multi-residue detection of small molecule compounds. (2018). Taylor & Francis Online. [Link]
-
Designer Drug Testing from Immunoassay to LC-MS/MS. (2022). Labcompare.com. [Link]
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Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. (2014). Oxford Academic. [Link]
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High Sensitivity Immunoassays for Small Molecule Compounds Detection – Novel Noncompetitive Immunoassay Designs. (n.d.). ResearchGate. [Link]
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Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). ACS Publications. [Link]
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A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. (n.d.). PMC. [Link]
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Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. (2022). PMC. [Link]
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New Methods For Hapten Bioanalysis. (n.d.). Aptamer Group. [Link]
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Immunoassay Methods - Assay Guidance Manual. (2012). NCBI Bookshelf. [Link]
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Comprehensive Forensic Toxicological Analysis of Designer Drugs. (n.d.). Office of Justice Programs. [Link]
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Recommended methods for the identification and analysis of synthetic cathinones in seized materials. (n.d.). Unodc. [Link]
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2-ethylmethcathinone. (2013). SWGDrug. [Link]
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Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023). PMC. [Link]
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2-ETHYLMETHCATHINONE HYDROCHLORIDE. (n.d.). gsrs. [Link]
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Detection and Quantification of New Designer Drugs in Human Blood: Part 2 - Designer Cathinones. (2025). ResearchGate. [Link]
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Competitive immunoassay formats. (n.d.). ResearchGate. [Link]
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2-Methylethcathinone. (n.d.). PubChem. [Link]
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Proposed metabolic pathways of 2-MMC obtained with liver microsomal incubations. (n.d.). ResearchGate. [Link]
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ILA34 | Design and Validation of Immunoassays for Assessment of Human Allergenicity of New Biotherapeutic Drugs. (n.d.). Clinical & Laboratory Standards Institute | CLSI. [Link]
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In vitro metabolism of cathinone positional isomers: does sex matter?. (n.d.). OUCI. [Link]
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Validation of the Only Commercially Available Immunoassay for Synthetic Cathinones in Urine: Randox Drugs of Abuse V Biochip Array Technology. (n.d.). PMC. [Link]
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Synthetic antibodies easier to produce. (2025). myScience.org. [Link]
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- 8. 2-Methylethcathinone | C12H17NO | CID 91696118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Determination of designer drug cross-reactivity on five commercial immunoassay screening kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labcompare.com [labcompare.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antibody Production with Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. forensicrti.org [forensicrti.org]
- 18. resolvemass.ca [resolvemass.ca]
- 19. precisionformedicine.com [precisionformedicine.com]
- 20. ILA34 | Design and Validation of Immunoassays for Assessment of Human Allergenicity of New Biotherapeutic Drugs [clsi.org]
- 21. Validation of Laboratory-Developed Molecular Assays for Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
Application Note: Presumptive Colorimetric Identification Strategies for 2-Ethylmethcathinone (2-EMC)
Executive Summary
The proliferation of Novel Psychoactive Substances (NPS), specifically synthetic cathinones, presents continuous challenges for field-based forensic screening. 2-Ethylmethcathinone (2-EMC) is an alkyl-substituted synthetic cathinone characterized by a β-keto phenethylamine backbone with a secondary amine [1]. Unlike classic illicit drugs or earlier designer cathinones (e.g., Methylone, MDPV) which possess highly reactive methylenedioxy rings, 2-EMC often bypasses legacy preliminary screens [2].
This Application Note establishes an orthologous, self-validating presumptive color testing workflow for the identification of 2-EMC. By correlating specific reagents to the molecular topology of the analyte—specifically the β-keto group, the secondary amine, and the unactivated aromatic ring—analysts can establish high-confidence presumptive identification prior to deploying confirmatory techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [1, 4].
Chemical Topology & Diagnostic Reactivity
A robust screening protocol avoids relying on a single color change. Instead, it builds an analytical profile based on multiple functional group reactions:
-
Zimmermann Test (Janovsky Reaction): Recommended by the United Nations Office on Drugs and Crime (UNODC) as the primary screen for synthetic cathinones [1]. Under strongly alkaline conditions, the α-carbon of 2-EMC’s β-keto group is deprotonated, yielding a reactive enolate. This enolate attacks the electron-deficient 1,3-dinitrobenzene ring via nucleophilic aromatic substitution, forming a highly colored Meisenheimer complex [3].
-
Simon's Test: Specifically targets the N-methyl secondary amine of 2-EMC. Acetaldehyde reacts with the secondary amine to form an enamine intermediate, which then complexes with sodium nitroprusside in a basic environment to emit a vivid blue chromophore [2].
-
Marquis Test: Utilizes concentrated sulfuric acid and formaldehyde to drive electrophilic aromatic substitution. Because 2-EMC lacks the highly activating electron-donating groups found in methylenedioxy-substituted cathinones (e.g., MDMA, Methylone), it cannot adequately stabilize the carbocation intermediate, resulting in no color change or a very faint yellow [2]. This "negative" result is a crucial differential diagnostic marker.
Presumptive Reaction Matrix
The table below summarizes the expected colorimetric responses for 2-EMC compared against primary amines and methylenedioxy-substituted cathinones to facilitate differential screening.
| Reagent System | Target Functional Group | Expected Result: 2-EMC | Control: Methylone (MD-Cathinone) | Control: Amphetamine (Primary Amine) |
| Zimmermann | β-keto group (Enolization) | Purple / Pink to Brown | Purple / Pink to Brown | No Reaction (Clear) |
| Simon's | Secondary Amine | Deep Blue | Deep Blue | No Reaction (Clear) |
| Marquis | Activated Aromatic Ring | Faint Yellow / No Change | Bright Yellow → Brown/Black | Orange → Brown |
| Liebermann | Aromatic / Amine Interaction | Yellow-Orange | Yellow-Orange → Black | Orange-Brown |
Note: Colorimetric testing cannot distinguish between positional isomers (e.g., 2-EMC, 3-EMC, and 4-EMC). Confirmatory techniques (e.g., GC-MS or NMR) are strictly required for structural and isomeric elucidation [4].
Experimental Protocols: Self-Validating Workflow
To ensure system validity, every analysis must incorporate positive and negative controls. False positives are mitigated by executing these tests sequentially: an unactivated ring (Marquis) + a secondary amine (Simon's) + a β-keto group (Zimmermann) collectively isolate the molecular profile of an alkyl-cathinone like 2-EMC.
Materials Required
-
White ceramic spotting tiles (dimple wells). Causality: Maximizes surface-area-to-volume ratio and provides high visual contrast for subtle chromophore generation.
-
Reference standards (Methamphetamine for secondary amine control; Methylone for MD-ring/cathinone control).
-
Reagents prepared per UNODC guidelines [1].
Protocol A: Marquis Reagent Screen (Differential Step)
-
Preparation: Mix 100 mL of concentrated sulfuric acid with 1 mL of 37% formaldehyde.
-
Application: Place 1–2 mg of the unknown sample into a dimple well.
-
Reaction: Add 1–2 drops of Marquis Reagent directly to the powder.
-
Observation:
-
Result: 2-EMC will yield no distinct color change, or a faint pale yellow [2]. If the sample rapidly turns bright yellow cascading to black, suspect a methylenedioxy-cathinone [2].
-
Protocol B: Simon’s Reagent Test
-
Preparation:
-
Solution A: 1% w/v sodium nitroprusside in deionized water.
-
Solution B: 2% v/v acetaldehyde in deionized water.
-
Solution C: 2% w/v sodium carbonate in deionized water.
-
-
Application: Place 1–2 mg of the unknown sample into a fresh dimple well.
-
Reaction Step 1: Add 1 drop of Solution A, followed immediately by 1 drop of Solution B.
-
Reaction Step 2: Add 1 drop of Solution C.
-
Causality: The sodium carbonate (Solution C) rapidly shifts the pH to an alkaline state, forcing the amine-acetaldehyde reaction toward the enamine intermediate required for nitroprusside complexation [2].
-
-
Observation: A rapid transition to Deep Blue confirms the presence of a secondary amine [2].
Protocol C: Zimmermann Test (Confirmatory Screen)
-
Preparation:
-
Solution A: 1% w/v 1,3-dinitrobenzene in methanol.
-
Solution B: 15% w/v Potassium Hydroxide (KOH) in deionized water.
-
-
Application: Place 1–2 mg of the sample into a fresh dimple well.
-
Reaction Step 1: Add 1 drop of Solution A to the powder.
-
Causality: The analyte must be thoroughly solvated in the methanolic dinitrobenzene before introducing the base to prevent premature hydroxide quenching.
-
-
Reaction Step 2: Add 1 drop of Solution B.
-
Causality: The strong base initiates the deprotonation of the α-carbon, forming the enolate that drives the Meisenheimer complex formation [3].
-
-
Observation: 2-EMC will exhibit an immediate color change ranging from Purple/Pink to Brownish-Red [1].
Analytical Decision Workflow
The following logic tree outlines the necessary diagnostic pathways to narrow an unknown sample down to a presumptive alkyl-cathinone (2-EMC).
Decision workflow for the presumptive identification of 2-EMC via colorimetric spot tests.
Methodological Troubleshooting
-
Weak Zimmermann Response: The Meisenheimer complex relies on a delicate nucleophilic substitution. Excess water or degraded KOH solutions (which easily absorb ambient CO2 to form carbonates) will lower the basicity and halt enolization. Always use freshly prepared or well-sealed 15% KOH [1].
-
Simon's Reagent Fails to Turn Blue: Acetaldehyde is highly volatile. If Solution B is not stored tightly sealed and refrigerated, it will evaporate, precluding the formation of the required enamine intermediate [2].
References
-
"Recommended methods for the identification and analysis of synthetic cathinones in seized materials", United Nations Office on Drugs and Crime (UNODC). Available at: [Link]
-
De Campos et al. "Identification of synthetic cathinones in seized materials", UNICAMP (2022). Available at: [Link]
-
De Souza et al. "Synthetic Cathinones' Comprehensive Screening and Classification by Voltammetric and Chemometric Analyses: A Powerful Method for On-Site Forensic Applications", PMC (2024). Available at:[Link]
-
"Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method", National Institutes of Health / PMC (2021). Available at:[Link]
A Robust High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Ethylmethcathinone (2-EMC)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of 2-Ethylmethcathinone (2-EMC), a synthetic cathinone of forensic and pharmacological interest. The described reversed-phase HPLC (RP-HPLC) protocol is designed for robustness, specificity, and transferability, making it suitable for applications in forensic laboratories, clinical toxicology, and pharmaceutical research. We will explore the scientific rationale behind the selection of critical method parameters, from column chemistry and mobile phase composition to sample preparation strategies, ensuring a comprehensive understanding for the end-user. The protocol is grounded in established analytical principles and is designed to be self-validating through rigorous system suitability checks.
Introduction and Scientific Rationale
2-Ethylmethcathinone (2-EMC), chemically known as 1-(2-ethylphenyl)-2-(methylamino)propan-1-one, is a psychoactive substance belonging to the synthetic cathinone class.[1][2] These substances are often synthesized to mimic the effects of controlled stimulants, posing significant challenges to public health and law enforcement.[2] Consequently, the development of sensitive and reliable analytical methods is imperative for the unambiguous identification and quantification of 2-EMC in seized materials and biological matrices.[2]
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose, offering high resolution and compatibility with various detectors.[3][4] This guide focuses on a reversed-phase chromatographic approach, which is ideally suited for moderately polar and ionizable compounds like 2-EMC. The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. By employing a gradient elution, we can effectively modulate the mobile phase strength, ensuring sharp, symmetrical peaks and optimal resolution from potential interferences, even in complex sample matrices.[5][6]
Experimental Design and Causality
The selection of each parameter in this method is based on the physicochemical properties of 2-EMC and established chromatographic theory to ensure a robust and reliable separation.
Instrumentation and Consumables
-
Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is required.[7] For enhanced specificity and sensitivity, this method is fully compatible with a tandem mass spectrometer (MS/MS) detector.[8][9]
-
Analytical Column: A Phenyl-Hexyl stationary phase is recommended for this analysis (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[10]
-
Expert Insight: The choice of a Phenyl-Hexyl column is deliberate. While a standard C18 column provides hydrophobicity, the phenyl groups in this stationary phase offer alternative selectivity through π-π interactions with the aromatic ring of 2-EMC. This often leads to improved resolution between structurally similar cathinones.
-
-
Reagents and Solvents:
-
Acetonitrile (ACN), HPLC or LC-MS grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC or LC-MS grade (Type I).
-
Formic Acid (FA), LC-MS grade.
-
Ammonium Formate, LC-MS grade.
-
2-Ethylmethcathinone (2-EMC) certified reference material.
-
Preparation of Solutions
-
Mobile Phase A: Prepare a 2 mM Ammonium Formate solution in water containing 0.1% Formic Acid.[10]
-
Causality: The combination of a buffer (Ammonium Formate) and an acid (Formic Acid) is critical for controlling the pH of the mobile phase. For a basic compound like 2-EMC, an acidic mobile phase ensures consistent protonation, leading to sharp peak shapes and reproducible retention times. These additives are also volatile, making them ideal for LC-MS applications.[7]
-
-
Mobile Phase B: Prepare a solution of 2 mM Ammonium Formate in a 50:50 (v/v) mixture of Methanol and Acetonitrile containing 0.1% Formic Acid.[10]
-
Sample Diluent (Reconstitution Solvent): A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) is recommended.[10]
-
Expert Insight: Reconstituting the final sample extract in a solvent that is weaker than or equal in strength to the initial mobile phase conditions is crucial to prevent peak distortion.[11] Injecting a sample in a solvent significantly stronger than the mobile phase can cause premature band broadening and split peaks.[11]
-
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the 2-EMC reference standard in methanol to create a stock solution.[2] Store at a controlled temperature as per the supplier's recommendation.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the sample diluent to create a calibration curve (e.g., 1 ng/mL to 500 ng/mL).
Detailed Analytical Protocol
Sample Preparation Workflow
The appropriate sample preparation protocol is contingent on the sample matrix.
-
Protocol 1: Seized Materials (Powders, Tablets)
-
Accurately weigh approximately 10 mg of the homogenized sample.
-
Dissolve in 10 mL of methanol in a volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Perform a further quantitative dilution with the sample diluent to bring the concentration within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[12]
-
-
Protocol 2: Biological Matrices (e.g., Hair, Urine) - Solid-Phase Extraction (SPE) This is a representative protocol for complex matrices requiring cleanup.[7][10]
-
To 1 mL of sample (e.g., urine), add an appropriate internal standard.
-
Pre-treat the sample as necessary (e.g., add 1 mL of pH 6 phosphate buffer and vortex).[7]
-
Condition a mixed-mode cation exchange SPE cartridge with methanol and water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute the analyte using a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).[7]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the sample diluent.[7][10]
-
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of 2-EMC.
| Parameter | Recommended Condition |
| Analytical Column | Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 2 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | 2 mM Ammonium Formate with 0.1% Formic Acid in MeOH:ACN (50:50) |
| Flow Rate | 0.4 mL/min[10] |
| Column Temperature | 40°C[7][10] |
| Injection Volume | 5-10 µL[7][10] |
| UV Detection | DAD acquisition from 200-400 nm. Quantify at λmax (empirically determined) |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 4.0 | |
| 10.0 | |
| 11.0 | |
| 12.0 | |
| 12.5 | |
| 15.0 |
Causality of Parameters:
-
Column Temperature (40°C): Elevated temperature reduces mobile phase viscosity, thereby lowering system backpressure. It also enhances chromatographic efficiency and ensures greater reproducibility of retention times.[7]
-
Gradient Elution: A gradient program is essential for analyzing complex samples. It allows for the elution of analytes with a wide range of polarities while maintaining sharp peaks and reducing total run time.[5][6]
System Validation and Trustworthiness
To ensure the trustworthiness of the results, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[3][13]
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting a working standard solution multiple times (e.g., n=5) and evaluating the following parameters:
-
Retention Time (RT) Precision: Relative Standard Deviation (RSD) should be < 1%.
-
Peak Area Precision: RSD should be < 2%.
-
Peak Asymmetry (Tailing Factor): Should be between 0.9 and 1.5.
-
Theoretical Plates (N): Should be > 2000.
Method Validation Parameters
A full validation should assess:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The linear relationship between concentration and detector response over a defined range.
-
Accuracy & Precision: The closeness of results to the true value and the agreement between a series of measurements, respectively.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Visualizations
Caption: General experimental workflow for the HPLC analysis of 2-EMC.
Caption: Logical relationship of key HPLC method validation parameters.
Conclusion
The HPLC method presented in this application note provides a reliable and robust protocol for the separation and quantification of 2-Ethylmethcathinone. By understanding the scientific principles behind the chosen parameters—from the specific π-π interactions offered by the Phenyl-Hexyl column to the peak-shaping effects of an acidified mobile phase—researchers can confidently implement and adapt this method for their specific applications. Adherence to the outlined system suitability and method validation principles will ensure the generation of high-quality, defensible data in forensic, clinical, and research settings.
References
-
SWGDrug. (2013, April 26). 2-ethylmethcathinone. Available at: [Link]
-
Frison, G., et al. (2021, September 13). Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS. European Review for Medical and Pharmacological Sciences. Available at: [Link]
-
Gaber, A. K., et al. (2020, December 11). Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework. PubMed. Available at: [Link]
-
Gaber, A. K., et al. (2022, March 15). Method Validation of Seven Synthetic Cathinones by LC–MS-MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework. Journal of Analytical Toxicology, Oxford Academic. Available at: [Link]
-
United Nations Office on Drugs and Crime. (2020, March). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. UNODC. Available at: [Link]
-
Agilent Technologies. QUICK-REFERENCE METHOD GUIDE. Available at: [Link]
-
Foster, C. W., et al. (2015, July 27). Analyst. White Rose Research Online. Available at: [Link]
-
Yuce, M., & Capan, Y. DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. Available at: [Link]
-
Saimalakondaiah, D., et al. (2014, October). Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]
-
Black, J. Drug Analysis: Using HPLC to Identify Two Common Cutting Agents Often Found Illegal within Drugs. Liberty University. Available at: [Link]
-
Dong, M. W., & Hu, Y.-J. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Waters Corporation. Stability-Indicating HPLC Method Development. vscht.cz. Available at: [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. Available at: [Link]
-
Patel, K., & Patel, P. (2021, September 15). Stability Indicating HPLC Method Development –A Review. IJTSRD. Available at: [Link]
-
Dong, M. W. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC International. Available at: [Link]
-
US Pharmacopeia (USP). 〈621〉CHROMATOGRAPHY. Available at: [Link]
-
Agilent Technologies. TWO-DIMENSIONAL LIQUID CHROMATOGRAPHY. Available at: [Link]
-
BioPharm International. (2020, November 12). Mixed-Mode Chromatography in Downstream Process Development. Available at: [Link]
-
Concept Publishing. (2025, October 31). Chromatographic condition: Significance and symbolism. Available at: [Link]
-
Chromatography Forum. (2006, May 3). Double chromatographic peaks. Available at: [Link]
Sources
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. europeanreview.org [europeanreview.org]
- 11. Double chromatographic peaks - Chromatography Forum [chromforum.org]
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- 13. web.vscht.cz [web.vscht.cz]
Application Note: Derivatization of 2-Ethylmethcathinone for Enhanced Gas Chromatography-Mass Spectrometry Analysis
Abstract
This application note provides a comprehensive guide to the chemical derivatization of 2-Ethylmethcathinone (2-EMC), a synthetic cathinone, for robust and sensitive analysis by gas chromatography-mass spectrometry (GC-MS). The inherent polarity and potential for thermal degradation of 2-EMC can lead to poor chromatographic peak shape and limited sensitivity. Derivatization is a crucial pre-analytical step to improve the volatility, thermal stability, and mass spectral characteristics of the analyte.[1][2][3] This document details two effective derivatization protocols using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trifluoroacetic Anhydride (TFAA), explains the underlying chemical principles, and provides optimized GC-MS parameters for the analysis of the resulting derivatives. This guide is intended for researchers, forensic scientists, and drug development professionals involved in the analysis of synthetic cathinones.
Introduction to 2-Ethylmethcathinone and the Rationale for Derivatization
2-Ethylmethcathinone (2-EMC) is a synthetic stimulant of the cathinone class.[4] The analysis of synthetic cathinones in various matrices is a significant challenge in forensic and clinical toxicology.[5][6] Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the identification and quantification of these substances due to its high resolving power and sensitivity.[6][7][8] However, the direct GC-MS analysis of many cathinones, including 2-EMC, is often hampered by their polarity, which can lead to poor peak shape, and their susceptibility to thermal degradation in the hot GC inlet and column.[9]
Derivatization is a chemical modification process that converts an analyte into a less polar and more volatile derivative, making it more amenable to GC analysis.[1][2][3][10] For 2-EMC, which possesses a secondary amine and a ketone functional group, derivatization targets the active hydrogen on the nitrogen atom. This process offers several key advantages:
-
Improved Volatility and Thermal Stability: By replacing the polar N-H group with a non-polar group, the boiling point of the analyte is lowered, and its stability at high temperatures is increased.[3]
-
Enhanced Chromatographic Resolution: The resulting derivatives exhibit better peak shapes (less tailing) and improved separation from other matrix components.[2]
-
Characteristic Mass Spectra: Derivatization leads to the formation of derivatives with predictable and often more structurally informative mass fragmentation patterns, aiding in confident identification.[1]
This application note will focus on two common and effective derivatization strategies for primary and secondary amines: silylation with BSTFA and acylation with TFAA.[11][12]
Experimental Workflow Overview
The overall analytical workflow for the derivatization and GC-MS analysis of 2-EMC is depicted in the following diagram.
Caption: Workflow for 2-EMC analysis.
Derivatization Protocols
Protocol 1: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation involves the replacement of the active hydrogen in the amine group of 2-EMC with a trimethylsilyl (TMS) group.[3] BSTFA is a powerful silylating agent that reacts to form a stable TMS derivative.
3.1.1. Chemical Reaction
Caption: Acylation of 2-EMC with TFAA.
3.2.2. Materials
-
2-EMC standard or extracted sample residue
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl acetate (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Nitrogen evaporator
3.2.3. Step-by-Step Protocol
-
Sample Preparation: Ensure the 2-EMC standard or sample extract is completely dry.
-
Reagent Addition: To the dried residue, add 50 µL of anhydrous ethyl acetate and 50 µL of TFAA.
-
Reaction: Tightly cap the vial and heat at 60°C for 20 minutes.
-
Evaporation: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen. Over-evaporation should be avoided as the derivative can be volatile.
-
Reconstitution: Reconstitute the dried derivative in 50-100 µL of anhydrous ethyl acetate.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1-2 µL of the derivatized solution into the GC-MS system.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following table provides recommended starting parameters for the GC-MS analysis of derivatized 2-EMC. These parameters may require optimization based on the specific instrumentation and analytical goals.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-500) and/or Selected Ion Monitoring (SIM) |
Expected Results and Discussion
Both derivatization methods are expected to yield a single, sharp chromatographic peak for the 2-EMC derivative with a significantly shorter retention time compared to the underivatized compound.
-
BSTFA Derivatization: The TMS derivative of 2-EMC will have a higher molecular weight, and the mass spectrum is expected to show a prominent molecular ion peak (M+•) and characteristic fragments resulting from the loss of methyl and trimethylsilyl groups.
-
TFAA Derivatization: The TFA derivative will also exhibit a distinct mass spectrum, often with a strong molecular ion and characteristic fragment ions corresponding to the trifluoroacetyl moiety and the 2-EMC backbone. The fragmentation patterns of TFA derivatives of cathinones are well-documented and can aid in structural elucidation. [11][13] The choice between BSTFA and TFAA may depend on the specific analytical requirements. Silylation is a very common and robust technique, while acylation with fluorinated anhydrides can enhance sensitivity in electron capture negative ionization (ECNI) MS, although this is less common in routine screening. A comparison of different acylation reagents has shown that pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA) can also be excellent choices for derivatizing cathinones. [12][13][14]
Troubleshooting and Method Validation
-
No or Low Derivative Peak: This could be due to the presence of moisture in the sample or reagents, incomplete reaction, or loss of the derivative during evaporation. Ensure all glassware and solvents are anhydrous and optimize reaction time and temperature.
-
Multiple Peaks: The presence of multiple peaks for the derivatized analyte may indicate side reactions or the presence of isomers in the original sample.
-
Method Validation: For quantitative analysis, it is crucial to validate the derivatization and GC-MS method. This includes assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and recovery. The use of an appropriate internal standard is highly recommended for quantitative studies.
Conclusion
Derivatization of 2-Ethylmethcathinone with BSTFA or TFAA is a highly effective strategy to overcome the challenges associated with its direct GC-MS analysis. Both methods improve the chromatographic behavior and provide characteristic mass spectra, leading to more reliable identification and quantification. The protocols and parameters provided in this application note serve as a robust starting point for the analysis of 2-EMC in various research and forensic applications.
References
-
Zancajo, R., et al. (2021). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. Forensic Toxicology. Available at: [Link]
-
Shimadzu Corporation. (n.d.). C146-E327 Technical Report: Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Available at: [Link]
-
Lin, H.-R., et al. (2014). Determination of Synthetic Cathinones in Urine Using Gas Chromatography–Mass Spectrometry Techniques. Journal of Analytical Toxicology, 38(7), 413–420. Available at: [Link]
-
NIST. (2021). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. Available at: [Link]
-
Li, L., et al. (2015). Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. Tropical Journal of Pharmaceutical Research, 14(4), 701. Available at: [Link]
-
Alsenedi, K. A., & Morrison, C. (2017). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods, 9(20), 2974–2984. Available at: [Link]
-
Al-Asmari, A. I., et al. (2016). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Medicine, 95(20), e3647. Available at: [Link]
-
UNODC. (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Available at: [Link]
-
DeRienz, K. T., et al. (2016). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. Journal of Forensic Sciences, 61(5), 1305–1312. Available at: [Link]
-
Dias, A. S., et al. (2021). Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. Metabolites, 11(3), 144. Available at: [Link]
-
Alsenedi, K. A., & Morrison, C. (2017). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. RSC Publishing. Available at: [Link]
-
Castaneto, M. S., et al. (2021). Determination of Selected Cathinones in Blood by Solid-Phase Extraction and GC–MS. Journal of Analytical Toxicology, 45(4), 382–390. Available at: [Link]
-
Perlné Molnár, I., et al. (2016). Trimethylsilyl speciations of cathine, cathinone and norephedrine followed by gas chromatography mass spectrometry: Direct sample preparation and analysis of khatamines. Journal of Chromatography A, 1442, 143–153. Available at: [Link]
-
Perlné Molnár, I., et al. (2016). Trimethylsilyl speciations of cathine, cathinone and norephedrine followed by gas chromatography mass spectrometry: Direct sample preparation and analysis of khatamines. PubMed. Available at: [Link]
-
Dawson, J. Z., et al. (n.d.). Marshall University. Available at: [Link]
-
Wang, S.-M., et al. (2004). Evaluation of Chemical Derivatization Agents for the Gas Chromatographic-isotope Dilution Mass Spectrometric Determination of Mo. Forensic Science Journal, 3(1), 45-56. Available at: [Link]
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Al-Asmari, A. I., et al. (2016). A GC–MS Method for Detection and Quantification of Cathine, Cathinone, Methcathinone and Ephedrine in Oral Fluid. ResearchGate. Available at: [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Available at: [Link]
-
Wang, S.-M. (2001). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Journal, 1(1), 1-13. Available at: [Link]
-
NIST. (2021). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. PMC. Available at: [Link]
-
Synowiec, K., et al. (2022). The Role of GC-EI-MS and Derivatization in the Detection of New Psychoactive Substances Exemplified by 49 Synthetic Cathinones. Semantic Scholar. Available at: [Link]
-
Sharma, A., & Mudiam, M. K. R. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74(1), e36. Available at: [Link]
-
NIST. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Available at: [Link]
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Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]
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Kim, J., & Lee, J. (2016). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. PMC. Available at: [Link]
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Regis Technologies. (n.d.). GC Derivatization. Available at: [Link]
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SCION Instruments. (2024). Sample Preparation – Derivatization Extraction. Available at: [Link]
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Application Note: Analytical Storage, Handling, and Reconstitution Protocols for 2-Ethylmethcathinone Hydrochloride (2-EMC HCl)
Target Audience: Forensic toxicologists, analytical chemists, and clinical researchers. Classification: Analytical Reference Standard Handling Protocol.
Executive Summary
2-Ethylmethcathinone (2-EMC) is a synthetic cathinone derivative typically encountered in forensic contexts as a new psychoactive substance (NPS)[1]. Due to the inherent instability of the free-base form of cathinones, analytical reference materials are exclusively synthesized and supplied as hydrochloride (HCl) or hydrobromide salts[1]. This application note details the causality-driven protocols for the secure storage, handling, and reconstitution of 2-EMC HCl to maintain its structural integrity for highly sensitive analytical applications, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Profile and Storage Parameters
The stability of synthetic cathinone hydrochloride salts is highly dependent on thermal and environmental controls. Exposure to elevated temperatures or ambient humidity can initiate degradation pathways or alter the effective concentration of the standard due to the hygroscopic nature of the salt form.
Quantitative Data Summary
| Parameter | Specification | Scientific Rationale & Reference |
| CAS Number | 2448055-88-5 (HCl salt) / 1863642-82-3 (Free base) | Unique identifier for forensic libraries[2]. |
| Chemical Formula | Hydrochloride salt ensures shelf stability[3]. | |
| Long-term Storage | -20°C to -10°C | Sub-zero temperatures arrest thermal degradation kinetics[2][3]. |
| Stability | Guaranteed stability when stored unopened at -20°C[3]. | |
| Primary Solvent | LC-MS Grade Methanol | Optimal dielectric constant for salt dissociation and high recovery[3]. |
Laboratory Safety and Regulatory Compliance
2-EMC is widely regulated as a Schedule I controlled substance; thus, its handling is strictly restricted to authorized research and forensic applications[3].
-
Engineering Controls: All primary handling of the neat powder must occur within a certified chemical fume hood or a localized exhaust ventilation system to prevent inhalation of particulate matter.
-
Personal Protective Equipment (PPE): Nitrile gloves, safety glasses with side shields, and standard laboratory coats are mandatory. While 2-EMC HCl is not typically a severe dermal irritant, systemic absorption through mucous membranes must be strictly avoided.
-
Waste Disposal: Disposal must align with local and federal regulations regarding Schedule I substances, generally requiring documented incineration or chemical destruction[4].
Reconstitution and Aliquoting Protocol
When utilizing 2-EMC HCl in neat powder form (e.g., 10 mg quantities), precision in the initial reconstitution phase is critical for establishing reliable calibration curves.
Step-by-Step Methodology
Step 1: Thermal Equilibration (Critical)
-
Action: Remove the 2-EMC HCl vial from the -20°C freezer and place it in a desiccator at room temperature (20-25°C) for at least 30 minutes prior to unsealing.
-
Causality: Unsealing a cold vial introduces ambient air, causing immediate condensation of atmospheric moisture onto the hygroscopic powder. This alters the mass-to-volume ratio, compromising the gravimetric accuracy of the resulting standard.
Step 2: Solvent Addition
-
Action: Uncap the vial and quantitatively add a highly pure, volatile solvent. For a target concentration of
from a specific analyte well, add of LC-MS grade Methanol[3]. -
Causality: Methanol is validated for synthetic cathinones because it fully solvates the hydrochloride salt while providing an easily evaporable matrix for researchers who require solvent-swapping prior to GC-MS derivatization[3].
Step 3: Homogenization
-
Action: Re-cap the vial securely. Place the vial or standard plate on a high-speed plate mixer or vortexer and agitate for a minimum of 15 minutes[3].
-
Causality: Unlike free bases, hydrochloride crystals require sustained mechanical energy to fully overcome lattice energy in the solvent, ensuring complete reconstitution without localized concentration gradients[3].
Step 4: Aliquoting and Working Stock Storage
-
Action: Divide the primary stock into single-use aliquots using amber glass vials with PTFE-lined septa. Store at -20°C.
-
Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which can cause analyte degradation. Amber glass prevents UV-induced photo-oxidation, and PTFE limits analyte adsorption to the vial closure.
Workflow Visualization
The following diagram maps the logical progression from raw material storage to analytical readiness, emphasizing critical environmental control points.
Caption: Standardized workflow for the reconstitution and handling of 2-EMC HCl reference materials.
References
-
ZeptoMetrix / Chiron. (n.d.). 2-Ethylmethcathinone hydrochloride, neat, 10 mg - Product Information. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Retrieved from [Link]
-
Ministry of Health and Welfare, Taiwan. (2017). Controlled Drugs Act. Retrieved from[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Resolving Peak Overlap in Isomeric Cathinone Analysis
Welcome to the technical support center for the analysis of 2-Ethylmethcathinone (2-EMC) and its isomeric cathinones. This resource is designed for researchers, analytical scientists, and drug development professionals to provide in-depth guidance on overcoming the challenges associated with the chromatographic separation of these closely related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric forms of 2-Ethylmethcathinone (2-EMC) that I should be aware of during analysis?
A1: When analyzing 2-Ethylmethcathinone (2-EMC), it is crucial to consider two main types of isomers that can lead to peak overlap:
-
Positional Isomers: These isomers have the same molecular formula but differ in the position of the ethyl group on the phenyl ring. For 2-EMC, the most common positional isomers are 3-Ethylmethcathinone (3-EMC) and 4-Ethylmethcathinone (4-EMC). These compounds often exhibit very similar mass spectra, making chromatographic separation essential for their differentiation. The separation of positional isomers is a significant challenge in forensic toxicology due to their similar structures and potential for co-elution.[1][2][3]
-
Enantiomers: Like many synthetic cathinones, 2-EMC possesses a chiral center at the alpha-carbon, meaning it exists as a pair of enantiomers (R- and S-isomers). These stereoisomers have identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques.[4][5][6] Chiral-specific methods are required to resolve enantiomers, which is critical as they can have different pharmacological and toxicological effects.[6][7]
Q2: Why is it so difficult to separate 2-EMC from its isomers using standard GC-MS or LC-MS methods?
A2: The difficulty in separating 2-EMC from its isomers stems from their structural similarities:
-
Similar Physicochemical Properties: Positional isomers of 2-EMC have very similar polarities and volatilities. This results in nearly identical retention times on standard, non-polar gas chromatography (GC) columns (like DB-1MS or HP-5MS) and common reversed-phase liquid chromatography (LC) columns (like C18).[8][9][10]
-
Identical Mass Spectra: Under standard electron ionization (EI) conditions in GC-MS, positional isomers often produce nearly identical mass spectra.[11][12] This is because the primary fragmentation pathways are dominated by the cleavage of the side chain, which is common to all isomers. While some minor differences in the relative abundance of fragment ions may exist, these are often insufficient for unambiguous identification without chromatographic separation.[11][13]
-
Identical Properties of Enantiomers: Enantiomers have identical retention times on achiral stationary phases and produce identical mass spectra. Therefore, specialized chiral separation techniques are mandatory for their resolution.[4][5]
Q3: What are the most effective analytical techniques for achieving baseline separation of 2-EMC and its isomers?
A3: A multi-faceted approach is often necessary. The most effective techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Optimized Conditions: While challenging, GC-MS can be used effectively with specific method optimization. This includes using longer capillary columns, slower temperature ramps, and potentially columns with different selectivities.[8] For enantiomers, chiral derivatization followed by GC-MS analysis on a standard column is a viable strategy.[7]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) using Specialized Columns: LC-MS/MS is a powerful tool, especially when paired with columns that offer alternative selectivities. Biphenyl and phenyl-hexyl stationary phases have demonstrated superior performance in separating positional isomers of synthetic cathinones compared to standard C18 columns.[2][3] For enantiomeric separation, chiral HPLC columns are the gold standard.[6][14]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for separating both positional and chiral isomers, often with shorter analysis times than HPLC. The use of coupled columns in SFC can significantly enhance resolution.[10]
-
Capillary Electrophoresis (CE): CE, particularly with the use of chiral selectors like cyclodextrins, is a highly effective technique for the enantioseparation of cathinones.[4][5]
Troubleshooting Guide: Resolving Peak Overlap
This guide provides step-by-step solutions to common issues encountered during the analysis of 2-EMC and its isomers.
Problem 1: Co-elution of 2-EMC, 3-EMC, and 4-EMC on a standard C18 LC column.
Cause: The similar polarity of the positional isomers leads to poor resolution on a standard C18 stationary phase.
Solution Workflow:
Caption: Workflow for resolving positional isomer co-elution in LC-MS.
Detailed Steps:
-
Change Stationary Phase Chemistry:
-
Action: Replace the C18 column with a column offering different selectivity, such as a Restek Raptor Biphenyl or a Phenomenex Kinetex Phenyl-Hexyl.
-
Rationale: Biphenyl and phenyl-hexyl phases provide pi-pi interactions with the aromatic ring of the cathinone isomers. Subtle differences in the electron distribution of the 2-, 3-, and 4-substituted rings lead to differential retention and improved separation.[2][3]
-
-
Optimize the Mobile Phase:
-
Action: Start with a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in methanol or acetonitrile (B). Experiment with the organic modifier to fine-tune selectivity.
-
Rationale: The choice of organic solvent can influence the interactions between the analytes and the stationary phase, thereby affecting resolution.
-
-
Adjust the Gradient Profile:
-
Action: Employ a shallow gradient with a slow ramp rate around the expected elution time of the isomers.
-
Rationale: A slower increase in the organic phase composition allows for more interaction time with the stationary phase, enhancing the separation of closely eluting compounds.
-
Problem 2: Inability to differentiate 2-EMC enantiomers with an existing LC-MS/MS method.
Cause: Standard (achiral) LC columns cannot separate enantiomers.
Solution Workflow:
Caption: Workflow for chiral separation of 2-EMC enantiomers.
Detailed Steps:
-
Employ a Chiral Stationary Phase (CSP):
-
Action: Use a polysaccharide-based chiral column, such as a Phenomenex Lux Cellulose or a Daicel Chiralpak column.
-
Rationale: These columns contain chiral selectors that form transient, diastereomeric complexes with the enantiomers, leading to different retention times.
-
-
Select the Appropriate Mobile Phase:
-
Action: Chiral separations often use normal-phase solvents (e.g., hexane/isopropanol) or polar organic modes (e.g., acetonitrile/methanol) with additives like diethylamine (DEA) or trifluoroacetic acid (TFA).
-
Rationale: The mobile phase composition is critical for achieving enantioselectivity. The additives can improve peak shape and resolution by interacting with the analytes and the CSP. A mobile phase consisting of n-hexane/IPA/DEA has been shown to be effective for separating cathinone enantiomers.[14]
-
-
Optimize Chromatographic Conditions:
-
Action: Adjust the flow rate and column temperature. Lower temperatures often improve chiral resolution.
-
Rationale: Temperature affects the kinetics and thermodynamics of the interactions between the enantiomers and the CSP. Lowering the temperature can enhance the stability of the transient diastereomeric complexes, leading to better separation.
-
Problem 3: Similar mass spectra of co-eluting isomers in GC-MS make identification ambiguous.
Cause: Standard EI-MS produces non-specific fragmentation for positional isomers.
Solution Workflow:
Caption: Workflow for enhancing mass spectrometric differentiation of isomers.
Detailed Steps:
-
Enhance Chromatographic Resolution:
-
Action: Implement a multi-ramp oven temperature program. A slower ramp rate during the elution window of the isomers can improve separation.[8]
-
Rationale: A slower temperature increase provides more time for the analytes to interact with the stationary phase, which can resolve closely eluting peaks.
-
-
Utilize Tandem Mass Spectrometry (MS/MS):
-
Action: If using an LC-MS/MS or a GC-MS/MS system, develop a Multiple Reaction Monitoring (MRM) method. Isolate the precursor ion and perform collision-induced dissociation (CID).
-
Rationale: While the primary mass spectra may be similar, the fragmentation patterns of the precursor ions in MS/MS can reveal subtle differences between isomers, allowing for their differentiation based on the ratios of product ions.[2][11]
-
-
Explore Advanced Fragmentation Techniques:
-
Action: For instruments with advanced fragmentation capabilities, such as Electron Activated Dissociation (EAD), these can be employed.
-
Rationale: EAD can provide unique fragmentation pathways that are highly dependent on the isomer's structure, leading to distinct product ion spectra and enabling confident identification even with partial chromatographic separation.[15]
-
Data Summary Tables
Table 1: Recommended LC Columns for Isomer Separation
| Isomer Type | Recommended Column Chemistry | Principle of Separation |
| Positional Isomers | Biphenyl, Phenyl-Hexyl | Pi-pi interactions |
| Enantiomers | Polysaccharide-based (e.g., Cellulose, Amylose) | Chiral recognition |
Table 2: Example LC-MS/MS Parameters for Positional Isomer Separation
| Parameter | Setting |
| Column | Restek Raptor Biphenyl (100 mm x 2.1 mm, 2.7 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | ESI+ MRM Mode |
References
-
Hägele, J. S., Hubner, E. M., & Schmid, M. G. (2019). Chiral separation of cathinone derivatives using β-cyclodextrin-assisted capillary electrophoresis–Comparison of four different β-cyclodextrin derivatives used as chiral selectors. ELECTROPHORESIS, 40(14), 1787-1794. [Link]
-
Hägele, J. S., Hubner, E. M., & Schmid, M. G. (2019). Chiral separation of cathinone derivatives using β-cyclodextrin-assisted capillary electrophoresis-Comparison of four different β-cyclodextrin derivatives used as chiral selectors. PubMed. [Link]
-
Hägele, J. S., Hubner, E. M., & Schmid, M. G. (2019). Chiral separation of cathinone derivatives using β-cyclodextrin-assisted capillary electrophoresis–Comparison of four different β-cyclodextrin derivatives used as chiral selectors. PMC. [Link]
-
Jia, W., Hu, S., Li, T., Liu, C., Wang, Y., & Hua, Z. (2023). Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers. Journal of Chinese Mass Spectrometry Society, 44(3), 412-423. [Link]
-
Gbylik-Sikorska, M., et al. (2022). Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis. Scientific Reports, 12(1), 17042. [Link]
-
Unknown Author. (n.d.). Structural Characterization of Emerging Synthetic Drugs. Office of Justice Programs. [Link]
-
Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]
-
Unknown Author. (2020). Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. Spectroscopy Online. [Link]
-
Davidson, C. (n.d.). Identification of cathinones and other active components of 'legal highs' by mass spectrometric methods. ResearchGate. [Link]
-
UNODC. (n.d.). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Unodc. [Link]
-
González, J., et al. (2020). Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. MDPI. [Link]
-
Kerrigan, S., et al. (n.d.). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. National Institute of Standards and Technology. [Link]
-
SWGDrug. (2013). 2-ethylmethcathinone. SWGDrug. [Link]
-
Al-Asmari, A. I., et al. (2021). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. PMC. [Link]
-
Federico, T. (2021). Validation of 2-Methylethcathinone, 3-Methylethcathinone, and 4-Methylethcathinone. UAB Digital Commons. [Link]
-
Unknown Author. (2022). Liquid Chromatography Tandem Mass Spectrometry Method for Novel Psychoactive Substances: Kratom and Synthetic Cathinones in Urine. LCGC International. [Link]
-
Unknown Author. (n.d.). The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. Marshall University. [Link]
-
Wagmann, L., et al. (2020). Liquid Chromatography-High-Resolution Mass Spectrometry-Based In Vitro Toxicometabolomics of the Synthetic Cathinones 4-MPD and 4-MEAP in Pooled Human Liver Microsomes. PubMed. [Link]
-
González, J., et al. (2020). Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. ResearchGate. [Link]
-
Mardal, M., et al. (2021). Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone. MDPI. [Link]
-
Maas, A., et al. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). gtfch.org. [Link]
-
Silva, J. P., et al. (2021). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. PMC. [Link]
-
Li, Z., et al. (n.d.). Separation and identification of the synthetic cathinone isomers dipentylone and N-ethylpentylone using chromatographic and mass spectral characteristics. Scilit. [Link]
-
Maas, A., et al. (2017). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. PubMed. [Link]
-
Miller, L. (2017). The Recent Advances in Comprehensive Chromatographic Analysis of Emerging Drugs. Chromatography Today. [Link]
- Unknown Author. (n.d.).
-
Bonetti, J., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. ResearchGate. [Link]
- Unknown Author. (2024). Investigating Synthetic Cathinone Positional Isomers using LC–EAD-MS. Unknown Source.
-
Salomone, A., et al. (n.d.). determination of cathinones and other stimulant, psychedelic and dissociative designer drugs in real hair. IRIS-AperTO. [Link]
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- 3. Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Mitigating Matrix Effects in the LC-MS Analysis of 2-Ethylmethcathinone
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2-Ethylmethcathinone (2-EMC) and other synthetic cathinones. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your data.
Matrix effects—the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix—are a primary obstacle to achieving accurate and reproducible quantification in complex biological samples like plasma, urine, or hair.[1][2] 2-Ethylmethcathinone, as a basic compound, is particularly susceptible to these interferences, which can compromise method sensitivity and reliability.[2] This guide offers a structured approach to identifying, understanding, and mitigating these effects.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your analysis. Each question is followed by a detailed explanation and actionable solutions grounded in established analytical principles.
Q1: My 2-EMC signal is low and highly variable between replicate injections of different samples. Could this be a matrix effect, and what are my immediate troubleshooting steps?
A1: Yes, inconsistent signal and poor reproducibility are classic indicators of variable matrix effects.[3][4] The composition of biological matrices can differ significantly from sample to sample, leading to varying degrees of ion suppression.[5][6]
Immediate Actions:
-
Evaluate Your Internal Standard (IS) Strategy: The most critical tool for correcting variability is a proper internal standard.[7][8] A Stable Isotope-Labeled Internal Standard (SIL-IS) for 2-EMC (e.g., 2-EMC-d5) is the gold standard.[3] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement, allowing the analyte/IS ratio to remain constant for accurate quantification.[7][9] If you are using a structural analog IS, ensure it co-elutes as closely as possible with 2-EMC. Significant retention time differences can lead to differential matrix effects, invalidating the correction.[5]
-
Assess Your Sample Preparation: If you are using a simple "dilute-and-shoot" method, the concentration of matrix components (salts, phospholipids, proteins) is likely too high.[5][10] This is a common cause of severe ion suppression.[10][11] Your next step should be to implement a more rigorous sample cleanup technique.
Q2: I'm currently using a "dilute-and-shoot" method for plasma samples. What is a more effective sample preparation strategy to reduce interferences for 2-EMC analysis?
A2: While "dilute-and-shoot" is fast, it provides minimal cleanup and is often inadequate for complex matrices like plasma.[5][11] To effectively reduce matrix effects, you must remove interfering endogenous components. The two primary recommended techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[12]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. For a basic compound like 2-EMC, you would typically adjust the sample pH to be basic (e.g., pH > 9-10) to neutralize the amine group, making it more soluble in an organic solvent (like ethyl acetate or methyl tert-butyl ether).[9] This process leaves many polar interferences behind in the aqueous phase. Double LLE can further improve cleanup.[9]
-
Solid-Phase Extraction (SPE): This is often the most powerful technique for sample cleanup in this context.[13][14][15] For synthetic cathinones, a mixed-mode cation exchange SPE cartridge is highly effective. The sorbent possesses both reversed-phase (e.g., C8 or C18) and strong cation exchange properties. This allows for a multi-step cleanup that provides a much cleaner final eluate compared to other methods.[12]
Q3: I've implemented an SPE method, but I'm still observing ion suppression. How can I optimize my SPE protocol specifically for 2-EMC?
A3: Optimization of SPE is key to its success. If you are still seeing suppression, your protocol may need refinement. Here is a logical workflow based on the principles of mixed-mode SPE for a basic analyte:
-
Conditioning & Equilibration: This step is crucial for ensuring proper interaction between the analyte and the sorbent. Always follow the manufacturer's recommendations, which typically involve methanol followed by an aqueous buffer.[14][16]
-
Sample Loading: Ensure the pH of your sample is appropriately adjusted before loading (typically pH ~6) to ensure the basic amine of 2-EMC is protonated (positively charged) and can bind to the cation exchange part of the sorbent.[12]
-
Wash Steps: This is the most critical stage for optimization.
-
Aqueous Wash: Start with a water or weak buffer wash to remove salts and very polar interferences.[17]
-
Organic Wash: Use an acidic organic wash (e.g., methanol or acetonitrile, sometimes with a small amount of acid) to remove neutral and weakly-bound interferences retained by the reversed-phase mechanism.[16][17] The key is to wash away interferences without eluting the 2-EMC, which is strongly bound by the ion-exchange mechanism.
-
-
Elution: To elute 2-EMC, you must disrupt the ion-exchange interaction. This is achieved using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).[12][17] The high pH neutralizes the 2-EMC, breaking its ionic bond with the sorbent and allowing it to be eluted.
Q4: My SIL-IS and 2-EMC are separating slightly on my C18 column, leading to incomplete compensation for matrix effects. What causes this, and how can it be resolved?
A4: This phenomenon is likely due to the deuterium isotope effect .[5] The replacement of hydrogen with deuterium atoms (which are heavier) can slightly alter the molecule's lipophilicity and its interaction with the reversed-phase stationary phase, causing the SIL-IS to elute slightly earlier than the native analyte. When a matrix interference has a very sharp onset, even a small retention time difference can mean the analyte and IS experience different degrees of suppression.[5]
Solutions:
-
Chromatographic Optimization:
-
Lower the Flow Rate: Reducing the flow rate can decrease the separation between the analyte and IS.[18]
-
Adjust Gradient Slope: A shallower gradient can improve resolution from interferences and may reduce the separation between the analyte and IS.
-
Consider a Different Column: A column with a different stationary phase chemistry (e.g., Phenyl-Hexyl) might exhibit a less pronounced isotope effect.
-
-
Use a ¹³C or ¹⁵N Labeled Standard: If available, internal standards labeled with heavy carbon or nitrogen do not typically exhibit the same chromatographic shift and are preferred to avoid this issue.[7]
Frequently Asked Questions (FAQs)
Q: What exactly are matrix effects? A: The matrix refers to all components in a sample other than the analyte of interest. Matrix effects are the alteration of ionization efficiency for the target analyte caused by co-eluting matrix components in the mass spectrometer's ion source.[2] This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), both of which compromise quantitative accuracy.[2]
Q: Why are biological matrices like plasma and urine so challenging? A: Biological fluids are incredibly complex mixtures containing high concentrations of endogenous substances like salts, phospholipids, proteins, and metabolites.[19] Phospholipids are particularly notorious for causing ion suppression in ESI-MS.[15][19] Without effective sample cleanup, these compounds can co-elute with the analyte and interfere with its ionization.[19]
Q: How do I quantitatively measure the matrix effect for my 2-EMC method? A: The standard approach is to perform a post-extraction spike experiment.[2][19] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample (Set A) with the peak area of the same amount of analyte spiked into a clean solvent (Set B). The matrix effect (ME) is calculated as: ME (%) = (Peak Area in Set A / Peak Area in Set B) * 100 A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. A value between 85-115% is often considered acceptable.[20][21]
Q: Is it ever acceptable to use a "dilute-and-shoot" approach? A: "Dilute-and-shoot" can be considered for less complex matrices or when analyte concentrations are very high, allowing for significant dilution (e.g., >1:10) which reduces the concentration of interfering components.[3][22] However, for trace-level quantification of synthetic cathinones in complex matrices like blood or plasma, it is generally not robust enough and a more thorough sample preparation is strongly recommended to ensure data quality.[13][15][23]
Visualizations & Data
Workflow for Troubleshooting Matrix Effects
The following diagram outlines a logical workflow for identifying and mitigating matrix effects during method development.
Caption: A systematic workflow for troubleshooting matrix effects.
Comparison of Sample Preparation Techniques
The choice of sample preparation is the most critical factor in mitigating matrix effects. This table summarizes the common approaches for analyzing synthetic cathinones in biological fluids.
| Technique | Principle | Pros | Cons | Effectiveness for 2-EMC |
| Dilute-and-Shoot | Sample is diluted with solvent and injected directly. | Fast, simple, low cost. | Minimal cleanup, high risk of severe ion suppression, instrument contamination. | Low (Not Recommended for Trace Analysis) |
| Protein Precipitation (PPT) | Organic solvent (e.g., acetonitrile) is added to precipitate proteins. | Fast, removes proteins effectively. | Does not effectively remove phospholipids or salts, which remain in the supernatant. | Moderate |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on pH and polarity. | Good removal of salts and some polar interferences. Can be selective. | More labor-intensive, requires solvent evaporation/reconstitution. | High |
| Solid-Phase Extraction (SPE) | Analyte is isolated from the matrix using a solid sorbent with specific chemical properties (e.g., mixed-mode cation exchange). | Excellent cleanup, removes proteins, salts, and phospholipids. Can concentrate the analyte.[14] | Most complex and costly method, requires method development. | Very High (Recommended) |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for 2-EMC from Plasma/Urine
This protocol provides a general framework for using a mixed-mode cation exchange SPE cartridge. Note: This is a starting point and should be optimized for your specific application and cartridge type.
Materials:
-
Mixed-Mode Strong Cation Exchange SPE Cartridges (e.g., Oasis MCX)
-
Plasma/Urine Sample
-
2-EMC-d5 Internal Standard Solution
-
Methanol (HPLC Grade)
-
Deionized Water
-
4% Phosphoric Acid in Water
-
5% Ammonium Hydroxide in Methanol
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of plasma or urine, add the internal standard solution.
-
Add 1 mL of 4% phosphoric acid in water and vortex to mix. This ensures the 2-EMC is protonated.
-
Centrifuge the sample if necessary to pellet any precipitated material.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridge by passing 2 mL of methanol through the sorbent. Do not let the sorbent go dry.
-
Equilibrate the cartridge by passing 2 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash 1: Pass 2 mL of deionized water through the cartridge to remove salts.
-
Wash 2: Pass 2 mL of methanol through the cartridge to remove neutral and acidic interferences. Apply vacuum to dry the cartridge completely (approx. 5 minutes).
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Add 2 mL of 5% ammonium hydroxide in methanol to the cartridge to elute the 2-EMC and internal standard.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
References
-
Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework. (2020). Journal of Analytical Toxicology. [Link]
-
Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis. (2022). Talanta. [Link]
-
Method Validation of Seven Synthetic Cathinones by LC–MS-MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework. (2022). Journal of Analytical Toxicology, Oxford Academic. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). CDC Stacks. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]
-
A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. (2022). King's College London. [Link]
-
Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. (2022). ResearchGate. [Link]
-
A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. (2022). MDPI. [Link]
-
Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. (2022). ijcrt.org. [Link]
-
LC–MS-MS-Based Strategies for the Targeted and Nontargeted Screening of Contaminants in Food, Environmental, and Forensic Samples. (2020). Spectroscopy Online. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing SL. [Link]
-
A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. (2022). PMC. [Link]
-
Matrix Effects and Internal Standards for Prednisolone and Prednisone. (n.d.). ResearchGate. [Link]
-
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025). Biotech Spain. [Link]
-
LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. [Link]
-
Analysis of Cathinones in Plasma Using LC-MS/MS. (2014). ASMS. [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. (n.d.). ResearchGate. [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. (2003). Journal of the American Society for Mass Spectrometry, ACS Publications. [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). Chromatography Online. [Link]
-
Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. (2020). LCGC International. [Link]
-
Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (2024). MDPI. [Link]
-
Successful Sample Preparation Strategies for LC/MS/MS Analysis of Drugs in Complex Biological Matrices for Forensic Toxicology. (n.d.). ResearchGate. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). PMC, NIH. [Link]
-
A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. (2025). PMC. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2022). Chromatography Online. [Link]
-
Liquid chromatography tandem mass spectrometry in forensic toxicology: what about matrix effects?. (n.d.). Lirias. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]
Sources
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- 5. stacks.cdc.gov [stacks.cdc.gov]
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- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 9. chromatographyonline.com [chromatographyonline.com]
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- 13. Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
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- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. academic.oup.com [academic.oup.com]
Troubleshooting thermal degradation of 2-Ethylmethcathinone in GC injectors
Deep-Dive: Troubleshooting Thermal Degradation of 2-Ethylmethcathinone (2-EMC)
Synthetic cathinones present unique analytical challenges due to their innate thermal lability. 2-Ethylmethcathinone (2-EMC), a structurally complex secondary amine, frequently undergoes in-situ artifact generation during Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide synthesizes field-proven insights and authoritative methodologies to help analytical chemists and forensic toxicologists reliably identify and quantify 2-EMC without compromising spectral integrity.
Mechanistic Workflow: Degradation vs. Stabilization
Pathways of 2-EMC thermal degradation vs. analytical stabilization in GC-MS.
Diagnostic Data: Recognizing 2-EMC Artifacts
Before altering instrument parameters, you must confirm whether your target peak is intact 2-EMC or a thermal artifact.
Table 1: Mass Spectral Comparison of 2-EMC Analytes
| Analyte State | Structural Form | Characteristic Base Peak (m/z) | Precursor Mass Shift | Mechanism of Action |
| Intact 2-EMC | Secondary Amine | 58 | None (Parent: 191 Da) | Optimal injection / Thermal stability |
| Degraded Artifact | Iminium Ion | 56 | -2 Da (Parent: 189 Da) | Oxidative thermal decomposition |
| Derivatized 2-EMC | N-TFA Derivative | 154 | +96 Da (Parent: 287 Da) | Amine stabilization via acylation |
Frequently Asked Questions (Troubleshooting)
Q1: Why does 2-Ethylmethcathinone (2-EMC) undergo thermal degradation in the GC injector port? A1: The chemical behavior of synthetic cathinones is heavily dominated by their β-keto functional group, which facilitates keto-enol tautomerization[1]. When exposed to the high temperatures of a standard GC inlet (typically 250°C–280°C), the enol form undergoes an oxidative decomposition[2]. For a secondary amine like 2-EMC, this decomposition is characterized by the loss of two hydrogen atoms (a 2 Da mass shift), yielding a conjugated or unconjugated imine[1].
Q2: How can I visually identify thermal degradation artifacts in my 2-EMC mass spectra? A2: In electron impact (EI) ionization, intact 2-EMC typically undergoes alpha-cleavage at the amine, yielding a dominant base peak at m/z 58. If thermal degradation has occurred, the resulting iminium product will present a base peak two Daltons lower at m/z 56[1]. If you see a split chromatographic peak where one spectrum shows m/z 58 and the other shows m/z 56, you are witnessing in-situ thermal degradation.
Q3: What immediate hardware modifications can I implement to minimize in-situ degradation without altering my sample prep? A3: Degradation kinetics scale exponentially with heat and time. You can fundamentally suppress this pathway by:
-
Lowering Injection Temperatures: Drop the inlet temperature to 200°C or lower[3]. This reduces the kinetic energy available for the oxidative dehydrogenation.
-
Decreasing Residence Time: The longer the sample remains in the hot zone, the higher the conversion to the imine artifact. Increase your split ratio (e.g., to 50:1 or 100:1) or utilize a pulsed splitless injection to rapidly sweep the analyte onto the column[1].
-
Eliminating Active Sites: Use meticulously deactivated, single-taper glass liners with deactivated glass wool (or no wool at all) to prevent catalytic decomposition on silanol groups[3].
Q4: If hardware modifications are insufficient, which derivatization strategy is most effective? A4: Derivatization plays a critical dual role: it suppresses unwanted decomposition pathways and stabilizes labile functional groups[4]. Because 2-EMC is a secondary amine with an active hydrogen, it is an excellent candidate for acylation using Trifluoroacetic anhydride (TFAA). By replacing the active amine hydrogen with a trifluoroacetyl group, you block the dehydrogenation pathway, effectively immunizing the molecule against the 2 Da oxidative loss[4].
Self-Validating Experimental Protocol
Step-by-Step Methodology: TFAA Derivatization of 2-EMC
To establish a self-validating system, this protocol utilizes an underivatized control blank to monitor artifact generation, ensuring that any mass shifts observed are true chemical derivatives and not injection-port artifacts.
Phase 1: Baseline Validation (Control)
-
Prepare a 1.0 mg/mL stock solution of 2-EMC in ethyl acetate.
-
Inject 1 µL of this raw stock into the GC-MS under standard parameters (250°C inlet).
-
Validation Check: Integrate the m/z 58 and m/z 56 peaks. Calculate the baseline degradation ratio. If m/z 56 dominates, the inlet is highly active.
Phase 2: Acylation Protocol 4. Transfer 100 µL of the 2-EMC stock solution into a 2 mL silanized glass autosampler vial. 5. Evaporate the solvent to complete dryness under a gentle stream of ultra-high purity nitrogen at room temperature. 6. Add 50 µL of dry ethyl acetate and 50 µL of Trifluoroacetic anhydride (TFAA). 7. Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 60°C for 20 minutes. Causality note: Gentle heating overcomes the activation energy required for full acylation without triggering thermal breakdown.
Phase 3: Cleanup and Final Validation 8. Remove from heat and evaporate the mixture to total dryness under nitrogen. Critical Step: Failure to remove excess TFAA and the trifluoroacetic acid byproduct will rapidly degrade the GC column's stationary phase. 9. Reconstitute the dried derivative in 100 µL of ethyl acetate. 10. Inject 1 µL into the GC-MS (250°C inlet is now safe). 11. Final System Validation Check: Analyze the spectra. A successful, fully stabilized derivatization is confirmed by the complete disappearance of m/z 58 and m/z 56, replaced by a dominant m/z 154 base peak and a molecular ion at m/z 287. If m/z 58 remains, the derivatization was incomplete (check reagent freshness).
References
1.[4] "Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization" - MDPI. 4 2.[2] "Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology" - National Institutes of Health. 2 3.[3] "Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations" - National Institute of Justice. 3 4.[1] "Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology" - Oxford Academic. 1
Sources
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- 2. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ojp.gov [ojp.gov]
- 4. Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization [mdpi.com]
Technical Support Center: 2-Ethylmethcathinone (2-EMC) Chromatographic Optimization
Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have compiled this knowledge base to address the specific physicochemical challenges of analyzing 2-Ethylmethcathinone (2-EMC) and related synthetic cathinone positional isomers.
Synthetic cathinones possess polyfunctional structures—specifically a basic secondary amine and a ketone—that make them highly susceptible to retention time drift, peak tailing, and poor resolution if the chromatographic environment is not rigorously controlled. This guide outlines the causality behind these failures and provides self-validating protocols to ensure rugged, reproducible methodologies.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: Why does the retention time of 2-EMC drift unpredictably across a single sequence?
The Causality: The root cause is almost entirely tied to the thermodynamic equilibrium governed by the Henderson-Hasselbalch equation. 2-EMC is a weak base with a pKa of approximately 8.0. In reversed-phase liquid chromatography (RPLC), a molecule's polarity dictates its retention; polar, ionized molecules exhibit weak retention, while neutral molecules partition strongly into the non-polar stationary phase[1].
If your method operates at a pH near the analyte's pKa (pH 6.0–8.0), 2-EMC exists in a state of dynamic equilibrium between its protonated (+1) and neutral (0) species. Even a microscopic shift in the mobile phase pH (e.g., from ambient CO₂ absorption or volatile buffer evaporation) will drastically alter the percentage of ionization, causing the retention time to drift unpredictably[2]. To achieve absolute retention stability, the mobile phase pH must be strictly maintained at least 2 units above or below the pKa[1].
Impact of mobile phase pH on 2-EMC ionization and stationary phase silanol interactions.
Q2: How do I select the optimal mobile phase pH to eliminate peak tailing?
The Causality: Peak tailing for basic compounds like 2-EMC is typically caused by secondary ion-exchange interactions. Un-endcapped silica columns possess residual surface silanols (-OH). At mid-to-high pH levels, these silanols deprotonate and become negatively ionized (-O⁻). They act as powerful cation-exchangers, binding aggressively to the positively charged secondary amine of the cathinone[3].
Lowering the pH of the mobile phase to 2.0–3.0 using additives like formic acid or phosphoric acid forcefully protonates the silanol groups, neutralizing them and virtually eliminating their interaction with 2-EMC[3]. While this keeps 2-EMC fully ionized (reducing overall retention time), it ensures sharp, symmetrical peaks. Conversely, utilizing a high pH (≥ 10.0) neutralizes the 2-EMC molecule, preventing ionic binding and maximizing retention[4]. However, this requires polymer-based or hybrid-silica columns, as standard silica dissolves rapidly at extreme alkalinity[5].
Q3: Why do I lose resolution between 2-EMC and its positional isomers (e.g., 3-EMC, 4-EMC) over time?
The Causality: Positional isomers share identical molecular weights and near-identical physicochemical properties, making baseline resolution on standard C18 phases difficult. If resolution drops, it is likely due to the gradual loss of the stationary phase from continuous exposure to harsh mobile phases[6]. To inherently improve selectivity for aromatic positional isomers, bypass standard hydrophobic C18 columns entirely. Pentafluorophenyl (PFP) or Biphenyl stationary phases offer alternative selectivity mechanisms based on dipole-dipole and π-π interactions, which are vastly superior at recognizing minor steric differences around the aromatic ring of cathinone analogs[3].
Step-by-step troubleshooting workflow for optimizing 2-EMC retention and peak symmetry.
Part 2: Data Synthesis & Reference Tables
Table 1: Quantitative pH Impact on 2-EMC (Weak Base, pKa ~8.0)
| pH Range | 2-EMC Ionization State | Stationary Phase Silanol State | Chromatographic Outcome |
| 2.0 - 3.0 | 100% Protonated (+1) | Protonated (Neutral) | Low k' (retention factor), excellent peak symmetry, highly stable tR. |
| 6.0 - 8.0 | ~50% Protonated (+1) | Ionized (-1) | Unpredictable retention, severe tailing, extreme robustness failure. |
| ≥ 10.0 | 100% Neutral (0) | Ionized (-1) | High k' (strong retention), good symmetry, mandates specialized column. |
Table 2: Cathinone HPLC Troubleshooting Matrix
| Symptom | Mechanistic Root Cause | Corrective Action |
| Progressive tR reduction | Evaporation of the organic modifier. | Tightly seal mobile phase bottles using specialized caps[2]. |
| Progressive tR increase | Volatilization of acid (e.g., Formic Acid) raising aqueous pH. | Prepare fresh buffers daily; do not leave eluents standing for prolonged periods[6],[2]. |
| Sudden tR "Jump" | Incorrect volumetric preparation of mixed phases. | Measure and adjust pH on the aqueous component before mixing with organic modifiers[5]. |
| Severe Tailing (As > 1.5) | Cation-exchange with residual silanols. | Use fully endcapped columns; verify pH is below 3.0 to suppress silanol ionization[3]. |
Part 3: Standard Operating Methodologies
To guarantee trustworthiness in your data, every analytical method must operate as a self-validating system. Follow these strictly defined protocols to establish reliable baseline stability before running any valuable samples.
Methodology 1: Preparation of Volatile Low-pH Mobile Phase (LC-MS Compatible)
Incorrect preparation of mobile phases is the leading cause of thermodynamic shift and retention drift.
-
Volumetric Measurement: Measure exactly 1000 mL of LC-MS grade Type 1 ultrapure water into a dedicated, thoroughly cleaned glassware vessel. Do not use a single measuring cylinder to mix aqueous and organic solvents simultaneously[6].
-
Acidification: Add exactly 1.0 mL of LC-MS grade Formic Acid (HCOOH) to the water using a calibrated positive-displacement pipette. This yields a 0.1% v/v solution, effectively dropping the pH to ~2.7[3].
-
Mixing: Mix thoroughly using a magnetic stirrer for 5 minutes.
-
Degassing Caution: Do not degass ultrasonically under vacuum if the eluent contains any pre-mixed volatile organic components, as this strips the organics and shifts retention times later than expected[6].
-
Storage: Transfer immediately to the HPLC solvent reservoir and cap tightly with a valved safety closure to halt the evaporation of volatile formic acid[2].
Methodology 2: System Suitability Testing (SST) for Baseline Stability
Validates column equilibration and verifies that pH optimization is successful.
-
System Priming: Prime all HPLC lines with fresh mobile phases (e.g., Phase A: 0.1% Formic Acid in Water; Phase B: 0.1% Formic Acid in Acetonitrile).
-
Column Equilibration: Purge the column with at least 10 column volumes (CV) of the starting gradient composition. Failing to allow sufficient time to re-equilibrate the column is a guaranteed trigger for retention time drift[2].
-
Standard Injection: Inject a 10 µg/mL standard solution of 2-EMC.
-
Validation Criteria:
-
Retention Factor (k'): Must be > 2.0 to ensure 2-EMC elutes well past the column void volume.
-
Precision: Perform 6 replicate injections. The Relative Standard Deviation (%RSD) for retention time must be strictly < 0.5%.
-
Symmetry: The Peak Asymmetry Factor (As) must fall between 1.0 and 1.2. If As > 1.2, secondary silanol interactions are occurring; re-evaluate your buffer concentration or column endcapping[3].
-
References
-
[3] Technical Support Center: Optimizing Chromatographic Separation of Cathinone Analogs. Benchchem. 3
-
[5] Control pH During Method Development for Better Chromatography. Agilent. 5
-
[6] The LCGC Blog: Retention Shifts in HPLC. Chromatography Online. 6
-
[2] Retention Time Drifts: Why Do They Occur? Welch Materials.2
Sources
Technical Support Center: Minimizing Carryover in High-Thoroughput Analysis of 2-Ethylmethcathinone
Welcome to the technical support center dedicated to addressing the challenges of carryover during the high-throughput analysis of 2-Ethylmethcathinone (2-EMC) and related synthetic cathinones. This guide is designed for researchers, scientists, and drug development professionals who are encountering persistent carryover issues that compromise data integrity and sample throughput. Here, we provide in-depth, field-proven insights and actionable troubleshooting protocols to help you systematically identify and eliminate sources of carryover in your LC-MS/MS workflows.
Understanding the Challenge: The Physicochemical Properties of 2-Ethylmethcathinone
2-Ethylmethcathinone (2-EMC) is a synthetic cathinone, a class of compounds known for their basic nature and potential for strong interactions within an analytical system.[1] Its chemical structure, featuring a secondary amine and a ketone group, contributes to its propensity for adsorption to active sites on surfaces like metal tubing, frits, and residual silanols on silica-based columns.[2] This adsorption is a primary driver of carryover, where analyte from a high-concentration sample appears in subsequent blank or low-concentration injections.[3][4]
Key Properties of 2-EMC:
-
IUPAC Name: 1-(2-ethylphenyl)-2-(methylamino)propan-1-one[5]
-
Appearance: Typically a white powder as a hydrochloride salt.[5][7]
These properties necessitate a multi-faceted approach to carryover mitigation, addressing both the chemical interactions of the analyte and the physical components of the LC-MS/MS system.
Frequently Asked Questions (FAQs)
Here we address common questions regarding 2-EMC analysis and carryover.
Q1: What is carryover and how do I confirm it's my primary issue?
A1: Carryover is the phenomenon where a portion of an analyte from a previous injection is detected in a subsequent analysis, often appearing as a "ghost peak."[8] To confirm carryover, perform a specific injection sequence: a high-concentration standard (at or near your upper limit of quantification), followed by a series of at least two to three blank injections.[9][10]
-
Classic Carryover: You will observe a diminishing peak in each consecutive blank.[10][11] This suggests that the carryover is being washed out of the system over time.
-
Constant Contamination: If the peak in the blanks remains at a consistent, low level, you may be dealing with contamination of your mobile phase, blank solution, or a heavily saturated system component, rather than classic carryover.[9][11]
Q2: My carryover seems specific to 2-EMC and other cathinones. Why is this?
A2: The basic nature of synthetic cathinones makes them particularly prone to carryover.[12] These compounds can interact with acidic residual silanol groups on the surface of C18 columns, leading to peak tailing and adsorption.[2] They can also engage in ionic and hydrophobic interactions with various surfaces within the autosampler and fluidic path.[9]
Q3: Can my choice of mobile phase additives impact carryover?
A3: Absolutely. Mobile phase additives play a critical role in controlling the ionization state of your analyte and modifying surface interactions. For basic compounds like 2-EMC, using an acidic modifier like formic acid is common to promote protonation and improve peak shape.[12][13] The choice and concentration of the additive can significantly influence carryover. It's essential that mobile phase components are volatile and of high purity to avoid background noise and adduct formation in the MS source.
Q4: I've optimized my wash solvents, but carryover persists. What are the next steps?
A4: If wash solvent optimization is insufficient, the source of carryover is likely more ingrained in the system hardware. This could include worn injector seals, contaminated tubing, or a fouled analytical column.[9] A systematic approach to isolate the source is necessary. This involves sequentially bypassing components (e.g., removing the column) to pinpoint the contribution of each part of the system to the overall carryover.[9][14]
Troubleshooting Guides
This section provides detailed protocols to systematically diagnose and resolve carryover issues with 2-EMC.
Guide 1: Systematic Carryover Source Identification
This protocol will help you determine whether the carryover originates from the autosampler, the column, or other system components.
Experimental Protocol:
-
Establish Baseline Carryover:
-
Inject a high-concentration 2-EMC standard.
-
Immediately follow with three blank injections.
-
Quantify the carryover in the first blank as a percentage of the high-concentration standard's peak area.
-
-
Isolate the Autosampler:
-
Remove the analytical column and replace it with a zero-dead-volume union.[11]
-
Repeat the injection sequence from step 1.
-
Interpretation:
-
If carryover is significantly reduced or eliminated, the column is a primary source.
-
If carryover persists, the issue lies within the autosampler (e.g., needle, injection valve, sample loop).[15]
-
-
-
Investigate the MS Source:
-
If carryover is still present after bypassing the column, inspect and clean the ion source of the mass spectrometer, as it can also be a site of contamination.[15]
-
Guide 2: Advanced Wash Solvent and Needle Wash Optimization
The autosampler needle is a common source of carryover.[16] Optimizing the needle wash protocol is a critical step.
Experimental Protocol:
-
Test a Range of Wash Solvents:
-
Prepare a series of wash solutions with varying compositions. A good starting point is to use mixtures of your mobile phase components at different ratios.
-
For stubborn, basic compounds like 2-EMC, consider more aggressive wash solutions.
-
| Wash Solvent Composition | Rationale | Expected Efficacy |
| 90:10 Acetonitrile:Water with 0.1% Formic Acid | Strong organic solvent with acid to disrupt ionic interactions. Acetonitrile is often effective at removing adsorbed hydrophobic compounds.[12][17] | High |
| 50:50 Methanol:Isopropanol with 0.1% Formic Acid | A combination of protic solvents can be effective for more polar compounds. | Moderate to High |
| 50:50 DMSO:Methanol | DMSO is a strong solvent that can remove highly retained compounds.[18] | Very High (use with caution, ensure miscibility) |
| "Magic Mixture" (e.g., 1:1:1 IPA:Methanol:Acetonitrile) | A strong, universal solvent mixture for challenging carryover.[19] | High |
-
Optimize Wash Volume and Duration:
-
Incorporate Valve Toggling:
-
Some systems allow for toggling the injection valve during the wash cycle to ensure all ports are thoroughly cleaned.[18]
-
Guide 3: Column Conditioning and System Passivation
For persistent carryover, conditioning the column and passivating the LC system can mitigate interactions between 2-EMC and active sites.
Column Conditioning Protocol:
-
Initial Flush: Before initial use or after a period of storage, flush the column with a solvent that is miscible with both the shipping solvent and your mobile phase (e.g., isopropanol).[20]
-
High Organic Wash: Wash the column with 100% of your strong mobile phase solvent (e.g., acetonitrile with 0.1% formic acid) for an extended period.
-
Equilibration: Equilibrate the column with your initial mobile phase conditions until a stable baseline is achieved. Running several blank gradients before sample injection is also good practice.[20]
System Passivation Protocol (for severe cases):
Passivation creates a protective oxide layer on stainless steel surfaces, reducing metal-analyte interactions.[21][22]
-
Preparation: Remove the column and any sensitive components. Connect the system with a union.
-
Acid Wash: Flush the system with a 6M nitric acid solution at a low flow rate (e.g., 1 mL/min) for approximately one hour. CAUTION: Handle strong acids with appropriate safety measures. [21]
-
Rinsing: Thoroughly rinse the system with high-purity water until the eluent is neutral.[21]
-
Final Flush: Flush the system with methanol or another appropriate organic solvent.[21]
Visualizing Carryover Troubleshooting
The following diagrams illustrate the logical flow of troubleshooting and the potential sources of carryover.
Caption: Potential sources of carryover in an LC-MS/MS system.
By implementing these structured troubleshooting guides and understanding the underlying chemical principles, you can effectively minimize carryover in your high-throughput analysis of 2-Ethylmethcathinone, leading to more accurate and reliable results.
References
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How to Reduce Carryover in Liquid Chromatography. (n.d.). Lab Manager. Retrieved from [Link]
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A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. (2025, September 10). PMC. Retrieved from [Link]
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Dolan, J. W. (2020, November 12). Autosampler Carryover. LCGC International. Retrieved from [Link]
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Minimizing HPLC Carryover. (2018, October 11). Lab Manager. Retrieved from [Link]
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Dolan, J. W. (2022, April 15). Autosampler Carryover. LCGC International. Retrieved from [Link]
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Attacking Carryover Problems. (n.d.). LC Troubleshooting Bible. Retrieved from [Link]
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Minimizing Sample Carryover Using the Multiwash Function of the Agilent 1290 Infinity II Multisampler. (2015, October 1). Agilent. Retrieved from [Link]
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Solving Carryover Problems in HPLC. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]
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How can I solve my carry over issue in LC-MS/MS? (2015, May 28). ResearchGate. Retrieved from [Link]
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CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. (n.d.). Waters Corporation. Retrieved from [Link]
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2-ethylmethcathinone. (2013, April 26). SWGDrug. Retrieved from [Link]
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2-ethylethcathinone. (2013, May 3). SWGDrug. Retrieved from [Link]
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CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. (n.d.). LabRulez LCMS. Retrieved from [Link]
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Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. (2015, October 15). ResearchGate. Retrieved from [Link]
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Liquid Chromatography Tandem Mass Spectrometry Method for Novel Psychoactive Substances: Kratom and Synthetic Cathinones in Urine. (2022, April 15). LCGC International. Retrieved from [Link]
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Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. (n.d.). PMC. Retrieved from [Link]
-
Development and Minimizing the Carryover of A Sensitive and High Throughput LC–ESI-MS/MS Method for the Quantification of Riza. (2021, August 18). Omics. Retrieved from [Link]
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Minimizing Carryover Using a Four Solvent Wash Station. (n.d.). Grupo Biomaster. Retrieved from [Link]
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Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. (n.d.). Springer. Retrieved from [Link]
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Agilent RapidFire High-throughput MS System. (n.d.). Agilent. Retrieved from [Link]
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2-Methylethcathinone. (n.d.). PubChem. Retrieved from [Link]
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2-ETHYLMETHCATHINONE HYDROCHLORIDE. (n.d.). gsrs. Retrieved from [Link]
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Conditioning Capillary and Packed Columns for a 6890 Gas Chromatograph. (n.d.). Agilent. Retrieved from [Link]
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Cleaning and Passivation of Liquid Chromatography. (2024, July 9). Welch Materials. Retrieved from [Link]
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Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. (2024, March 30). PMC. Retrieved from [Link]
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Methods for the Passivation of HPLC Instruments and Columns. (2023, June 2). LCGC International. Retrieved from [Link]
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HPLC Column Conditioning / Activation. (n.d.). Phenomenex. Retrieved from [Link]
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Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. (n.d.). Office of Justice Programs. Retrieved from [Link]
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GC Column Conditioning. (2023, March 15). Element Lab Solutions. Retrieved from [Link]
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Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (n.d.). Journal of Chemical Sciences. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Verification of a Certified Reference Material (CRM) for 2-Ethylmethcathinone HCl
Introduction: Establishing Analytical Confidence in Novel Psychoactive Substance (NPS) Analysis
The landscape of novel psychoactive substances (NPS) is in a constant state of flux, presenting significant challenges for forensic, clinical, and research laboratories. Synthetic cathinones, a major class of NPS, are β-keto phenethylamines designed to mimic the effects of controlled stimulants like cocaine, MDMA, and methamphetamine.[1][2] Among these is 2-Ethylmethcathinone (2-EMC), a positional isomer of the more commonly known 3- and 4-substituted methcathinone analogs. The accurate identification and quantification of such compounds are paramount, not only for regulatory compliance and forensic casework but also for ensuring the validity of pharmacological and toxicological research.
The cornerstone of unimpeachable analytical data is the proper use of a Certified Reference Material (CRM). A CRM is not merely a high-purity chemical; it is a substance whose property values (e.g., purity, identity) are certified by a technically valid procedure, accompanied by a certificate that provides the value, its uncertainty, and a statement of metrological traceability.[3] This guide provides a comprehensive, multi-technique framework for the verification of a 2-Ethylmethcathinone HCl CRM. The objective is not just to confirm the material's identity but to independently verify its certified purity, thereby establishing a robust, in-house benchmark for all future analyses. This process is a critical component of laboratory quality assurance, aligning with standards such as ISO/IEC 17025.[4]
The Analyte: Profile of 2-Ethylmethcathinone HCl
Before initiating verification, a thorough understanding of the analyte is essential.
-
IUPAC Name: 1-(2-ethylphenyl)-2-(methylamino)propan-1-one hydrochloride[5][6]
-
Common Synonyms: 2-EMC, 2-ethyl-N-methylcathinone[5]
-
Molecular Weight: 227.73 g/mol [6]
-
Appearance: Typically a white or off-white powder or crystalline solid.[1][5][7]
As a synthetic cathinone, 2-EMC HCl's stability must be considered. While the solid hydrochloride salt form is generally stable under proper storage conditions (cool, dry, protected from light), synthetic cathinones can be susceptible to degradation in solution, particularly under basic pH or elevated temperatures.[8][9][10] This underscores the importance of fresh sample preparations and defined storage protocols for analytical solutions.
The Verification Workflow: A Self-Validating, Orthogonal Approach
Caption: Overall workflow for the verification of a Certified Reference Material.
Experimental Protocols & Rationale
This section details the step-by-step methodologies. The causality behind each choice is explained to provide a deeper understanding of the experimental design.
Qualitative Verification: Confirming "What It Is"
The first objective is to unequivocally confirm the chemical identity of the material.
-
Causality: GC-MS is a cornerstone of forensic chemistry for its ability to separate volatile compounds and provide a characteristic mass fragmentation pattern, which serves as a molecular fingerprint.[11][12] For cathinones, it is crucial to use a robust method, as some analogs can be thermally labile.[8] While many cathinone isomers produce similar mass spectra, the combination of a specific retention time and the mass spectrum provides strong evidence of identity.[13]
-
Experimental Protocol:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the 2-EMC HCl CRM in methanol. For improved chromatography, a basic extraction can be performed: to 1 mL of the solution, add 200 µL of 1M sodium hydroxide, vortex, and extract with 500 µL of chloroform. Analyze the chloroform layer.[5][14]
-
Instrument: Agilent Gas Chromatograph with Mass Selective Detector (or equivalent).
-
Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[5]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
-
Inlet: 280°C, Split mode (e.g., 25:1).[5]
-
Oven Program: Initial temperature 100°C for 1 min, ramp at 12°C/min to 300°C, hold for 10 min.[5]
-
MS Parameters: Transfer line at 280°C, source at 230°C. Acquire in scan mode from 34-550 amu.[5]
-
Data Analysis: Compare the acquired mass spectrum with a reference spectrum (e.g., from SWGDrug or another validated library). The retention time should be recorded for internal consistency checks.
-
-
Causality: NMR is the gold standard for structural elucidation. It provides definitive information about the molecule's carbon-hydrogen framework, allowing for the unambiguous assignment of the ethyl group's position on the phenyl ring (ortho, meta, or para), which is impossible to determine by MS alone.[15]
-
Experimental Protocol:
-
Sample Preparation: Dissolve ~5 mg of the 2-EMC HCl CRM in ~0.7 mL of Deuterium Oxide (D₂O). Add a small amount of a reference standard like TSP for 0 ppm referencing.[5]
-
Instrument: 400 MHz NMR spectrometer (or higher).
-
Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Analyze the chemical shifts (ppm), integration (proton count), and multiplicity (splitting patterns) of the signals. Compare the observed spectrum to literature data or a predicted spectrum for 2-Ethylmethcathinone.
-
-
Causality: FTIR provides a rapid, non-destructive confirmation of the presence of key functional groups. For 2-EMC HCl, we expect to see characteristic absorptions for the ketone (C=O), the secondary amine salt (N-H stretches), and aromatic C-H bonds.
-
Experimental Protocol:
-
Sample Preparation: Place a small amount of the neat powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: FTIR spectrometer with a diamond ATR attachment.
-
Parameters: Collect a spectrum from 4000 to 400 cm⁻¹, typically co-adding 32 scans for a good quality spectrum.[5]
-
Data Analysis: Compare the positions and relative intensities of the absorption bands to a reference spectrum.
-
Caption: Orthogonal techniques providing distinct yet complementary data.
Quantitative Verification: Confirming "How Much Is There"
The second objective is to verify the certified purity value stated on the Certificate of Analysis.
-
Causality: LC is the preferred quantitative technique for non-volatile or thermally sensitive compounds like hydrochloride salts.[1] It excels at separating the primary compound from synthesis-related impurities or degradants.[16] Using a mass spectrometer as a detector (LC-MS/MS) provides high selectivity and sensitivity, allowing for accurate quantification and the tentative identification of any minor impurities.[17][18]
-
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of the 2-EMC HCl CRM in a suitable solvent (e.g., methanol or water/acetonitrile). Create a calibration curve by serially diluting the stock to at least five concentration levels (e.g., 1, 10, 50, 100, 500 ng/mL).
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent 1290 Infinity II with 6470 TQ).[19]
-
Column: A C18 reversed-phase column (e.g., Zorbax, Acquity).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is typical for cathinone analysis.
-
MS/MS Parameters: Operate in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the molecular ion [M+H]⁺ (m/z 192.1). Product ions would be determined by infusion, but common fragments for cathinones are the iminium ion (e.g., m/z 58) and substituted benzoyl cations.[11]
-
Purity Calculation: The purity is determined by area percent. Analyze a concentrated solution of the CRM and integrate all observed peaks. Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100
-
Concentration Verification: Quantify a freshly prepared sample of known weight/volume against the generated calibration curve. The calculated concentration should match the prepared concentration within an acceptable margin of error (e.g., 80-120% recovery).[20]
-
Data Synthesis: Comparing Experimental Results to the Certificate of Analysis
All generated data must be systematically compared against the values provided in the CRM's Certificate of Analysis (CoA). A hypothetical CoA and a comparison table are provided below for illustration.
Table 1: Hypothetical Certificate of Analysis - 2-Ethylmethcathinone HCl CRM
| Parameter | Certified Value | Method |
|---|---|---|
| Identity | Conforms to structure | ¹H NMR, GC-MS |
| Purity (by mass) | 99.8% ± 0.3% | qNMR |
| Appearance | White Crystalline Powder | Visual |
| Solubility | Soluble in Water, Methanol | Gravimetric |
Table 2: CRM Verification - Experimental Data vs. Certified Values
| Parameter | Certified Value | Experimental Finding | Conformance |
|---|---|---|---|
| Appearance | White Crystalline Powder | White crystalline powder observed. | Yes |
| GC-MS Identity | Conforms | Spectrum match >99% to library; consistent RT. | Yes |
| ¹H NMR Identity | Conforms | Spectrum consistent with 1-(2-ethylphenyl) structure. | Yes |
| FTIR Identity | Conforms | Spectrum shows characteristic C=O, N-H, and aromatic bands. | Yes |
| Purity (LC Area %) | N/A | 99.85% (Main peak area / Total area) | Supports CoA |
| Purity (qNMR) | 99.8% ± 0.3% | 99.7% (Calculated vs. internal standard) | Yes |
Conclusion: The Final Word on Verification
The successful verification of a Certified Reference Material is a foundational activity for any analytical laboratory. It is not an act of mistrust in the supplier, but rather a necessary step of due diligence that integrates the CRM into the laboratory's quality system. By employing a multi-technique, orthogonal approach as outlined in this guide, researchers, scientists, and drug development professionals can establish irrefutable confidence in their analytical standard. This verified CRM can then be used for its intended purposes—calibrating instruments, validating methods, and serving as a quality control sample—with the full assurance that it meets the stringent requirements for producing reliable and defensible scientific data.[3][4]
References
-
Title: 2-ethylmethcathinone Source: SWGDrug URL: [Link]
-
Title: 2-ethylethcathinone Source: SWGDrug URL: [Link]
-
Title: Recommended methods for the identification and analysis of synthetic cathinones in seized materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]
-
Title: 2-ETHYLMETHCATHINONE HYDROCHLORIDE Source: Global Substance Registration System (GSRS) URL: [Link]
-
Title: Bath Salt-type Aminoketone Designer Drugs: Analytical and Synthetic Studies on Substituted Cathinones Source: National Criminal Justice Reference Service URL: [Link]
-
Title: ORA Lab Manual Vol. II - Methods, Method Verification and Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochlorides Source: Forensic Science International URL: [Link]
-
Title: Stability of Synthetic Cathinones in Blood Source: Journal of Analytical Toxicology URL: [Link]
-
Title: Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS Source: Shimadzu URL: [Link]
-
Title: How Certified Reference Materials Help Labs Meet Regulatory Requirements Source: Food Safety Magazine URL: [Link]
-
Title: Stability of Synthetic Cathinones in Blood Source: Oxford Academic URL: [Link]
-
Title: Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples Source: Office of Justice Programs URL: [Link]
-
Title: Method validation using Certified Reference Materials (CRMs) Source: ARO Scientific URL: [Link]
-
Title: Extended Stability Evaluation of Selected Cathinones Source: PMC, National Library of Medicine URL: [Link]
-
Title: A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples Source: PMC, National Library of Medicine URL: [Link]
-
Title: VALIDATION OF ANALYTICAL METHODS Source: International KFT URL: [Link]
-
Title: Policing CRM Sampling Source: Pharmaceutical Executive URL: [Link]
-
Title: Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]
-
Title: 2-Ethylmethcathinone (2-EMC) Source: West Chester University URL: [Link]
-
Title: A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples Source: PMC, National Library of Medicine URL: [Link]
-
Title: EMCDDA framework and practical guidance for naming cathinones Source: European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) URL: [Link]
-
Title: Structure–Activity Relationship of Synthetic Cathinones: An Updated Review Source: ACS Chemical Neuroscience URL: [Link]
-
Title: The analysis of substituted cathinones. Part 2: an investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone. Source: Semantic Scholar URL: [Link]
-
Title: Stability of synthetic cathinones in clinical and forensic toxicological analysis—Where are we now? Source: ResearchGate URL: [Link]
-
Title: The analysis of substituted cathinones. Part 2: An investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone Source: ResearchGate URL: [Link]
-
Title: Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method Source: National Institute of Standards and Technology (NIST) URL: [Link]
-
Title: Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites Source: Agilent URL: [Link]
-
Title: The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs Source: Marshall University URL: [Link]
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A Comparative Guide to the Pharmacokinetics of 2-Ethylmethcathinone and Related Cathinones in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic parameters of synthetic cathinones in rodent models, with a primary focus on establishing a framework for the investigation of 2-Ethylmethcathinone (2-EMC). Due to a notable gap in the existing scientific literature regarding the pharmacokinetic profile of 2-EMC, this document leverages comprehensive data from well-characterized analogues, mephedrone (4-methylmethcathinone) and methylone (3,4-methylenedioxy-N-methylcathinone), to inform experimental design and data interpretation.
Introduction: The Need for Pharmacokinetic Profiling of Novel Cathinones
The emergence of novel psychoactive substances (NPS), including a wide array of synthetic cathinones, presents a continuous challenge to public health and a complex area of study for researchers. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is fundamental to elucidating their pharmacological and toxicological profiles. 2-Ethylmethcathinone (2-EMC) is a synthetic cathinone for which there is a paucity of published pharmacokinetic data. This guide aims to bridge this knowledge gap by providing a comparative overview of related compounds and a detailed experimental workflow for the future characterization of 2-EMC in rodent models.
Comparative Pharmacokinetics: Mephedrone and Methylone as Surrogates
To anticipate the likely pharmacokinetic behavior of 2-EMC, it is instructive to examine data from structurally similar and extensively studied cathinones, namely mephedrone and methylone. These compounds provide a valuable baseline for key pharmacokinetic parameters in rats, a common preclinical model.
Key Pharmacokinetic Parameters of Mephedrone and Methylone in Rats
| Parameter | Mephedrone | Methylone | Species/Strain | Route of Administration | Dose | Source(s) |
| Tmax (Time to Maximum Concentration) | 0.5 - 1 h | 15 - 45 min | Sprague-Dawley Rat | Oral | 30 & 60 mg/kg | [1][2][3] |
| 30 min | Sprague-Dawley Rat | Subcutaneous | 3, 6, 12 mg/kg | [4][5] | ||
| Cmax (Maximum Concentration) | Dose-dependent | Dose-dependent | Sprague-Dawley Rat | Oral & Subcutaneous | Various | [1][2][3][4] |
| t1/2 (Half-life) | 0.37 h (IV) | 60 - 90 min | Sprague-Dawley Rat | Intravenous (IV) & Subcutaneous | 10 mg/kg (IV), 3, 6, 12 mg/kg (SC) | [1][2][4][5] |
| Bioavailability (F%) | ~10% | Not Reported | Sprague-Dawley Rat | Oral | 30 & 60 mg/kg | [1][2][3] |
| Clearance (Cl) | 1.69 L/h | Not Reported | Sprague-Dawley Rat | Intravenous | 10 mg/kg | [1] |
| Volume of Distribution (Vss) | 2.60 L/kg | Not Reported | Sprague-Dawley Rat | Intravenous | 10 mg/kg | [1] |
| Protein Binding | 21.59 ± 3.67% | Not Reported | Sprague-Dawley Rat | - | - | [1][2][3] |
Insights from Comparator Compounds:
-
Rapid Absorption: Both mephedrone and methylone exhibit rapid absorption following oral and subcutaneous administration, with Tmax values typically under one hour[1][2][4][5]. This suggests that 2-EMC is also likely to be absorbed quickly.
-
Short Half-Life: The short half-life of both compounds indicates rapid elimination from the body[1][2][4][5].
-
Low Oral Bioavailability: Mephedrone has a low oral bioavailability of about 10%, suggesting a significant first-pass metabolism effect[1][2][3]. This is a critical consideration for dose selection in oral studies of 2-EMC.
-
Dose Proportionality: For methylone, area-under-the-curve (AUC) values were found to be greater than dose-proportional, suggesting non-linear pharmacokinetics at higher doses[4][5]. This highlights the importance of evaluating a range of doses for 2-EMC to assess for potential saturation of metabolic pathways.
Proposed Experimental Workflow for 2-EMC Pharmacokinetic Profiling
The following section outlines a detailed, step-by-step methodology for a comprehensive pharmacokinetic study of 2-EMC in a rat model. This protocol is based on established and validated methods for related cathinones[1][2][4][5][6].
Experimental Design
A robust pharmacokinetic study design is crucial for generating reliable data.
Caption: Proposed experimental design for a pharmacokinetic study of 2-EMC in rats.
Methodologies
-
Species: Male Sprague-Dawley rats (225-250 g) are a commonly used and well-characterized model for cathinone pharmacokinetics[1][2][3].
-
Housing: Animals should be housed in a controlled environment (22 ± 1°C, 12-hour light/dark cycle) with ad libitum access to food and water, except for fasting prior to oral administration[1].
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to relevant guidelines.
-
Intravenous (IV) Administration: For determining fundamental pharmacokinetic parameters like clearance and volume of distribution, 2-EMC should be administered intravenously, typically via a tail vein or a surgically implanted jugular vein catheter[1][7][8]. A common vehicle is sterile saline.
-
Oral (PO) Administration: To assess oral bioavailability and absorption characteristics, 2-EMC can be administered via oral gavage[1][9][10]. Animals should be fasted overnight prior to dosing to minimize variability in gastric emptying[1].
-
Serial Sampling: To construct a concentration-time profile for each animal, serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Collection Sites: Common methods include sampling from the tail vein or, for more frequent sampling with reduced stress, a jugular vein cannula[11][12][13].
-
Sample Processing: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma is then separated by centrifugation and stored at -80°C until analysis[1].
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of cathinones and their metabolites in biological matrices due to its high sensitivity and specificity[5][14][15][16].
Caption: A typical bioanalytical workflow for the quantification of cathinones in plasma.
A detailed LC-MS/MS method should be developed and validated for 2-EMC, including parameters such as linearity, accuracy, precision, and limit of quantification[17][18].
Pharmacokinetic Analysis
The plasma concentration-time data for 2-EMC will be analyzed using non-compartmental or compartmental modeling software[19][20][21][22]. Key parameters to be determined include:
-
Cmax and Tmax: Determined directly from the observed data.
-
Area Under the Curve (AUC): Calculated using the trapezoidal rule.
-
Half-life (t1/2): The time required for the plasma concentration to decrease by half.
-
Clearance (Cl): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Conclusion and Future Directions
While direct pharmacokinetic data for 2-Ethylmethcathinone in rodent models is currently unavailable, a robust comparative analysis of related cathinones like mephedrone and methylone provides a strong foundation for designing and interpreting future studies. The experimental workflow detailed in this guide offers a comprehensive approach to characterizing the ADME profile of 2-EMC. The resulting data will be invaluable for understanding its potential pharmacological and toxicological effects, and for informing risk assessment and regulatory decisions. Further research should also focus on identifying the primary metabolites of 2-EMC, as these may also contribute to the overall pharmacological activity of the parent compound.
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Martínez-Clemente, J., et al. (2014). Mephedrone pharmacokinetics after intravenous and oral administration in rats: relation to pharmacodynamics. Psychopharmacology, 229(2), 295-306. [Link]
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Baumann, M. H., et al. (2016). Pharmacokinetic Profiles and Pharmacodynamic Effects for Methylone and Its Metabolites in Rats. Neuropsychopharmacology, 42(3), 649-660. [Link]
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Martínez-Clemente, J., et al. (2013). Mephedrone pharmacokinetics after intravenous and oral administration in rats: relation to pharmacodynamics. Psychopharmacology, 229(2), 295-306. [Link]
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Cheng, S. Y. (2017). Detection of Cathinone and Mephedrone in Plasma by LC-MS/MS Using Standard Addition Quantification Technique. John Jay College of Criminal Justice. [Link]
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Lin, Z., et al. (2021). Application of Physiologically Based Pharmacokinetic Modeling in Preclinical Studies: A Feasible Strategy to Practice the Principles of 3Rs. Frontiers in Pharmacology, 12, 730693. [Link]
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Escubedo, E., et al. (2013). Mephedrone pharmacokinetics after intravenous and oral administration in rats: Relation to pharmacodynamics. ResearchGate. [Link]
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Grecco, G. G., et al. (2017). Pharmacokinetic data of synthetic cathinones in female Sprague-Dawley rats. Data in Brief, 14, 626–630. [Link]
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Korfmacher, W. A., et al. (2015). Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling. Journal of Pharmacological and Toxicological Methods, 75, 130-136. [Link]
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Watterson, L. R., et al. (2015). The rat intravenous self-administration paradigm for assessment of the abuse liability of synthetic cathinones. ResearchGate. [Link]
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Perera, S., et al. (2019). A sensitive HPLC-MS/MS method for the detection, resolution and quantitation of cathinone enantiomers in horse blood plasma and urine. Journal of Chromatography B, 1104, 158-166. [Link]
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Watterson, L. R., et al. (2014). Synthetic cathinones and their rewarding and reinforcing effects in rodents. Current Topics in Behavioral Neurosciences, 22, 161-187. [Link]
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Peters, S. A. (2013). Physiologically Based Pharmacokinetic Modeling: A Tool for Understanding ADMET Properties and Extrapolating to Human. IntechOpen. [Link]
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Parasuraman, S., et al. (2010). Blood sample collection in small laboratory animals. Journal of Pharmacology & Pharmacotherapeutics, 1(2), 87–93. [Link]
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Papaseit, E., et al. (2022). Methylone and MDMA Pharmacokinetics Following Controlled Administration in Humans. International Journal of Molecular Sciences, 23(23), 14636. [Link]
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Abouchedid, R., et al. (2022). Comprehensive evaluation of the toxicological effects of commonly encountered synthetic cathinones using in silico methods. Scientific Reports, 12(1), 1693. [Link]
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Glynn, R., et al. (2020). Identification and Quantification of Synthetic Cathinones in Blood and Urine using Liquid Chromatography-Quadrupole/Time of Flight (LC-Q/TOF) Mass Spectrometry. ResearchGate. [Link]
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Comparison of extraction efficiencies for 2-Ethylmethcathinone using LLE vs SPE
Optimizing 2-Ethylmethcathinone (2-EMC) Isolation: A Comparative Guide on LLE vs. SPE Methodologies
Introduction
2-Ethylmethcathinone (2-EMC) is a synthetic novel psychoactive substance (NPS) belonging to the cathinone subclass. Analytically, 2-EMC and its regioisomers present significant sample preparation challenges for forensic and clinical toxicology laboratories. Due to the presence of a highly reactive
This guide objectively compares Liquid-Liquid Extraction (LLE) with Solid-Phase Extraction (SPE) for the isolation of 2-EMC, explaining the mechanistic causality behind performance differences and providing validated, self-monitoring protocols.
Mechanistic Causality: The -Keto Challenge
The choice of extraction methodology directly dictates the survival rate of the 2-EMC molecule during sample preparation. Synthetic cathinones possess a secondary amine (pKa ~ 8.0–9.0). While alkalinization is required to un-ionize the amine for organic solubility, cathinones are notoriously unstable in their free-base forms[1]. Exposure to alkaline pH, air, and moisture triggers rapid auto-oxidation and dimerization into pyrazine derivatives[1].
-
The LLE Mechanism: Traditional LLE requires adjusting the sample pH above 10 to thoroughly deprotonate the amine, forcing the now-neutral 2-EMC into an immiscible organic solvent (e.g., ethyl acetate). This prolonged alkaline exposure inevitably causes partial degradation, reducing overall recovery[1].
-
The SPE Mechanism: Mixed-mode strong cation exchange (MCX) SPE circumvents alkaline degradation. The biological sample is loaded at a mildly acidic or neutral pH (pH 6.0), where the 2-EMC amine is protonated and electrostatically anchored to the sulfonic acid groups on the sorbent. This allows the analyst to deploy aggressive organic washes to strip away lipids and neutral interferences. Basification is strictly limited to the final elution step, drastically narrowing the window for degradation[2][3].
Workflow comparison of LLE vs mixed-mode SPE for 2-EMC extraction and LC-MS/MS analysis.
Comparative Data Presentation
Experimental data consistently demonstrates the superiority of mixed-mode SPE over LLE for quantifying structurally sensitive designer drugs. Below is a synthesized comparison based on validated limits utilizing High-Resolution LC-Q/TOF-MS and GC-NCI-MS workflows for synthetic cathinones in biological matrices[2][3].
| Performance Metric | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Mechanistic Rationale |
| Extraction Efficiency | 70% – 82% | 84% – 104%[3] | SPE minimizes the time 2-EMC spends as an unstable free base. |
| Matrix Effect (Ion Suppression) | Moderate to High (-25% to -40%) | Low to Negligible (±15%) | Cation-exchange SPE allows for rigorous organic washes, eliminating co-extracted phospholipids. |
| Limit of Quantitation (LOQ) | 5.0 - 10.0 ng/mL | 0.25 - 5.0 ng/mL[3] | Cleaner SPE extracts dramatically improve the LC-MS/MS signal-to-noise ratio. |
| Emulsion Risk | High | None | LLE depends on physical phase partitioning, which biological surfactants actively disrupt. |
Self-Validating Experimental Protocols
A scientifically sound protocol must be a self-validating system. Both workflows below require the addition of a deuterated internal standard (e.g., Mephedrone-
Protocol 1: Mixed-Mode Cation Exchange SPE (Preferred Method)
This methodology leverages columns such as the Clean Screen CSDAU203 or equivalent mixed-mode sorbents[2].
-
Sample Pre-treatment: Transfer 1.0 mL of biological fluid (blood or urine) to a clean tube. Spike with 50 µL of Internal Standard (100 ng/mL). Add 2.0 mL of 0.1 M Phosphate Buffer (pH 6.0) and vortex. Rationale: Maintaining a pH of 6.0 keeps the 2-EMC amine protonated and fully stable.
-
Sorbent Conditioning: Condition the SPE cartridge with 3.0 mL Methanol, followed by 3.0 mL of deionized water, and 1.0 mL of 0.1 M Phosphate Buffer (pH 6.0).
-
Loading: Apply the pre-treated sample to the cartridge at a flow rate of 1–2 mL/min.
-
Washing (Interference Removal):
-
Wash with 3.0 mL deionized water.
-
Wash with 1.0 mL 0.1 M HCl.
-
Wash with 3.0 mL 100% Methanol.
-
Expert Note: Because 2-EMC is locked to the sorbent via an ionic bond, the 100% methanol wash aggressively strips neutral lipids and proteins without eluting the analyte[2].
-
-
Elution: Dry the column under full vacuum for 5 minutes. Elute the 2-EMC utilizing 3.0 mL of a freshly prepared basic organic mixture (Dichloromethane : Isopropanol : Ammonium Hydroxide, 78:20:2). Rationale: The ammonium hydroxide rapidly shifts the pH above the analyte's pKa, breaking the ionic bond, while the organic solvent immediately solubilizes the newly formed free base.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of
gas at <40°C. Reconstitute in 100 µL of initial LC mobile phase.
Protocol 2: Liquid-Liquid Extraction (Alternative)
If SPE manifolds are unavailable, LLE can be utilized, provided precautions are taken against volatility and auto-oxidation.
-
Sample Pre-treatment: Transfer 1.0 mL of sample into a glass centrifuge tube. Spike with 50 µL of Internal Standard.
-
Alkalinization: Add 1.0 mL of 0.2 M Sodium Carbonate buffer (pH 10.5). Vortex gently. Proceed immediately to the next step to minimize
-keto degradation. -
Partitioning: Add 4.0 mL of Ethyl Acetate or 1-Chlorobutane. Cap and mix via a mechanical rocker for 10 minutes.
-
Phase Separation: Centrifuge at 3000 RPM for 10 minutes to resolve emulsions. Carefully transfer the upper organic layer to a clean borosilicate glass tube.
-
Analyte Stabilization & Evaporation (Critical Step): Add 50 µL of 1% Methanolic HCl to the organic layer before evaporation. Expert Note: Cathinone free bases are highly volatile. The addition of trace HCl converts 2-EMC back into a stable hydrochloride salt, preventing the analyte from vaporizing during the
dry-down phase. -
Reconstitution: Dry under
gas at <40°C and reconstitute in 100 µL of LC mobile phase.
References
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- Al-Sanea, M. M., et al. (2018). Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers in Urine and Plasma Using GC-NCI-MS. Journal of Analytical Methods in Chemistry.
- Glicksko, A. R., et al. (2016). Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry. PubMed Central / National Institutes of Health.
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A Comparative Guide to the Long-Term Freeze-Thaw Stability of 2-Ethylmethcathinone (2-EMC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth evaluation of the stability of 2-Ethylmethcathinone (2-EMC) under long-term freeze-thaw cycles. As a Senior Application Scientist, this document synthesizes established analytical principles with practical experimental design to offer a robust framework for assessing the stability of this synthetic cathinone. We will explore the critical factors influencing its degradation and compare its stability profile to other relevant cathinone derivatives, supported by detailed experimental protocols and data interpretation.
Introduction: The Imperative of Stability in Cathinone Research
2-Ethylmethcathinone (2-EMC) is a synthetic cathinone, a class of psychoactive substances that have garnered significant attention in forensic and toxicological research.[1] The integrity of analytical data for these compounds is paramount, and this hinges on their stability during storage and handling. Biological samples and reference materials are frequently subjected to freezing and thawing, which can introduce physical and chemical stresses leading to degradation.[2][3] Understanding the stability of 2-EMC under such conditions is crucial for ensuring the accuracy of quantitative analyses, the validity of research findings, and the proper handling of forensic evidence.[4]
Previous research on synthetic cathinones has established that their stability is highly dependent on several factors, including temperature, pH, and the specific chemical structure of the molecule.[4][5] For instance, cathinones are generally more stable when frozen and in acidic conditions.[5] Furthermore, the presence of certain functional groups, such as a pyrrolidine ring or a methylenedioxy group, has been shown to enhance stability compared to unsubstituted cathinones.[5] This guide will build upon these principles to specifically address the stability of 2-EMC.
Experimental Design for a Robust Freeze-Thaw Stability Study
To comprehensively evaluate the stability of 2-EMC, a well-designed, long-term freeze-thaw study is essential. The following protocol is a self-validating system designed to provide clear and reproducible results.
Materials and Reagents
-
2-Ethylmethcathinone (2-EMC) hydrochloride: Certified reference material (CRM) grade.
-
Internal Standard (IS): A structurally similar compound not expected to be present in the samples, such as a deuterated analog of a related cathinone.
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.
-
Buffers: Phosphate buffer solutions of pH 4, 7, and 9.
-
Matrix: Human plasma (drug-free).
Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-EMC in methanol.
-
Working Solution Preparation: Prepare working solutions by diluting the stock solution with a 50:50 methanol:water mixture to achieve concentrations of 10 µg/mL and 1 µg/mL.
-
Spiking of Plasma Samples: Spike drug-free human plasma with the working solutions to obtain final concentrations of 100 ng/mL (High QC) and 10 ng/mL (Low QC).
-
Aliquoting: Aliquot the spiked plasma samples into 1 mL portions in polypropylene microcentrifuge tubes.
Freeze-Thaw Cycling Protocol
The number of freeze-thaw cycles should be a minimum of three, with five cycles being preferable to simulate more extreme handling conditions.[6][7]
-
Initial Freeze (Cycle 0): Freeze all aliquots at -20°C for at least 24 hours. A subset of samples (T0) should be analyzed immediately after the initial freeze-thaw cycle to establish a baseline.
-
Thawing: Thaw the samples at room temperature (approximately 20-25°C) until completely liquid.
-
Refreezing: Once thawed, refreeze the samples at -20°C for at least 12-24 hours.[7]
-
Repetition: Repeat the thawing and refreezing steps for a total of five cycles.
-
Sample Analysis: After the 1st, 3rd, and 5th cycles, a set of samples from both High QC and Low QC groups are to be analyzed.
Analytical Methodology: LC-MS/MS Quantification
A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended for its high sensitivity and selectivity in quantifying cathinones in biological matrices.[8][9]
-
Sample Extraction: Perform a solid-phase extraction (SPE) or a simple protein precipitation with acetonitrile to extract 2-EMC and the IS from the plasma samples.
-
Chromatographic Separation: Utilize a C18 reverse-phase HPLC column with a gradient elution of acetonitrile and water (both containing 0.1% formic acid to improve peak shape and ionization efficiency).
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both 2-EMC and the IS to ensure accurate identification and quantification.
The experimental workflow is illustrated in the following diagram:
Caption: Experimental workflow for the 2-EMC freeze-thaw stability study.
Data Analysis and Interpretation
The stability of 2-EMC is determined by comparing the mean concentration of the analyte at each freeze-thaw cycle to the initial concentration (T0). The percentage of degradation is calculated using the following formula:
% Degradation = [(Initial Concentration - Concentration at Cycle X) / Initial Concentration] * 100
A compound is generally considered stable if the mean concentration is within ±15% of the initial concentration.
Comparative Stability of 2-EMC and Other Cathinones
The following table presents hypothetical data from our proposed study, comparing the stability of 2-EMC to other cathinones based on existing literature.
| Compound | Structural Feature | % Degradation after 1 Cycle | % Degradation after 3 Cycles | % Degradation after 5 Cycles |
| 2-Ethylmethcathinone (2-EMC) | Ring-substituted | -3.5% | -8.2% | -14.5% |
| Mephedrone (4-MMC) | Ring-substituted | -4.1% | -9.8% | -16.8% |
| MDPV | Pyrrolidine Ring | -1.2% | -3.5% | -6.1% |
| Methylone | Methylenedioxy Group | -2.0% | -5.7% | -9.9% |
This hypothetical data suggests that 2-EMC exhibits moderate stability, comparable to other ring-substituted cathinones like mephedrone. Its stability is likely lower than cathinones containing a pyrrolidine ring (MDPV) or a methylenedioxy group (Methylone), which are known to confer greater stability.[5]
Potential Degradation Pathways
The primary degradation pathway for many cathinones involves the β-keto group.[10] Under stress conditions, this can lead to the formation of various degradation products. For 2-EMC, a potential degradation pathway could involve the oxidation of the amine, leading to the formation of an imine, or cleavage of the side chain. Forced degradation studies, involving exposure to strong acid, base, oxidation, and heat, would be necessary to fully elucidate these pathways.[11][12]
The following diagram illustrates a potential degradation pathway for 2-EMC:
Caption: Potential degradation pathway of 2-EMC under stress conditions.
Conclusion and Recommendations
This guide outlines a comprehensive approach to evaluating the long-term freeze-thaw stability of 2-Ethylmethcathinone. Based on the established principles of cathinone stability, it is hypothesized that 2-EMC will exhibit moderate stability, and its degradation is likely to increase with the number of freeze-thaw cycles.
For researchers and laboratory professionals, the following recommendations are crucial:
-
Minimize Freeze-Thaw Cycles: Whenever possible, samples containing 2-EMC should be aliquoted to avoid repeated freeze-thaw cycles.
-
Maintain Frozen Storage: Long-term storage should be at -20°C or lower to ensure maximum stability.[13][14]
-
Control pH: For long-term storage of solutions, maintaining a slightly acidic pH may enhance the stability of 2-EMC.
-
Method Validation: Any quantitative method for 2-EMC should include a thorough validation of freeze-thaw stability to ensure the accuracy of the results.[9]
By adhering to these guidelines and implementing robust stability testing protocols, the scientific community can ensure the reliability and integrity of data related to 2-Ethylmethcathinone.
References
-
Glicksberg, L., & Kerrigan, S. (2017). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. [Link]
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Kerrigan, S., & Glicksberg, L. (2017). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. National Criminal Justice Reference Service. [Link]
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Nisbet, L. A., et al. (2020). Extended Stability Evaluation of Selected Cathinones. Journal of Analytical Toxicology, 45(3), 256-264. [Link]
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StabilityStudies.in. (2025). Freeze-Thaw Stability Testing Guide: FDA-Compliant Step-by-Step Checklist for Pharma & Biologics. [Link]
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PharmaJia. (2025). Freeze Thaw Study in Pharmaceuticals: A Critical Stability Testing Tool. [Link]
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Microchem Laboratory. (2025). Freeze-Thaw Stability Testing: Ensuring Your Products Survive Extreme Conditions. [Link]
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Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
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Pharmaguideline Forum. (2020). Freez thaw study. [Link]
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ResearchGate. (2025). Detection and Quantification of New Designer Drugs in Human Blood: Part 2 - Designer Cathinones. [Link]
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SWGDrug. (2013). 2-ethylmethcathinone. [Link]
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Alsenedi, K. A., et al. (2020). Stability of synthetic cathinones in clinical and forensic toxicological analysis—Where are we now?. Drug Testing and Analysis, 13(3), 483-498. [Link]
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Kerrigan, S., et al. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 39(8), 623-631. [Link]
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Safety Operating Guide
A Researcher's Guide to the Compliant Disposal of 2-Ethylmethcathinone Hydrochloride
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of research chemicals, such as 2-Ethylmethcathinone hydrochloride, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the disposal of this compound, grounded in scientific principles and regulatory compliance.
The information herein is intended to supplement, not replace, the mandatory guidance from your institution's Environmental Health and Safety (EH&S) department and all applicable local, state, and federal regulations.
Understanding the Compound: Hazard Profile and Regulatory Context
2-Ethylmethcathinone (2-EMC) is a synthetic cathinone, a class of compounds structurally related to amphetamines.[1] While some Safety Data Sheets (SDS) may not classify the pure substance as hazardous under the Globally Harmonized System (GHS), it is crucial to treat all research chemicals with a high degree of caution. Synthetic cathinones are recognized as a major group of new psychoactive substances (NPS), and their toxicological profiles can be complex and are not always fully elucidated.[1]
From a regulatory standpoint, the landscape for synthetic cathinones is dynamic. Many are classified as Schedule I controlled substances in the United States and are subject to similar controls internationally.[2][3][4] Therefore, the disposal of 2-Ethylmethcathinone hydrochloride must adhere to the stringent requirements set forth by agencies such as the U.S. Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).[2][5]
Key Principle: Always assume a research chemical is hazardous and potentially regulated, even if a specific SDS indicates otherwise.[6] This proactive stance ensures the highest level of safety and compliance.
The Disposal Workflow: A Step-by-Step Protocol
The compliant disposal of 2-Ethylmethcathinone hydrochloride is a multi-step process that begins with waste generation and ends with documented, final disposition. This workflow ensures that the material is handled safely at every stage.
Caption: Compliant Disposal Workflow for 2-Ethylmethcathinone HCl.
Detailed Protocol Steps:
-
Waste Identification and Segregation:
-
Identify all waste streams containing 2-Ethylmethcathinone hydrochloride. This includes expired pure compounds, contaminated personal protective equipment (PPE), glassware, and solutions.
-
Segregate this waste from all other laboratory waste streams (e.g., non-hazardous, biological, radioactive).[7] Mixing waste can lead to improper disposal and regulatory violations.[8]
-
-
Proper Containerization:
-
Accurate Labeling:
-
Affix a "Hazardous Waste" label to the container immediately.
-
The label must include:
-
The full chemical name: "2-Ethylmethcathinone hydrochloride". Avoid abbreviations.
-
The date accumulation started.
-
A clear indication of the associated hazards (e.g., "Toxic," "Controlled Substance Analogue").
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA.[10] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
If the substance is a DEA-regulated controlled substance, storage must comply with DEA security requirements, typically in a securely locked, substantially constructed cabinet.[11]
-
-
Arranging for Disposal:
The Principle of "Non-Retrievable": The Goal of Destruction
The DEA mandates that controlled substances must be rendered "non-retrievable" upon destruction.[2][15] This means the substance is permanently altered to a state where it cannot be transformed back into a usable controlled substance or analogue.[16]
| Disposal Method | Suitability for 2-Ethylmethcathinone HCl | Rationale |
| High-Temperature Incineration | Preferred Method | This is the most common and effective method for destroying organic compounds and pharmaceuticals. It ensures complete destruction and meets the "non-retrievable" standard.[17] |
| Chemical Deactivation | Possible (Expert Use Only) | Involves using chemical reagents to destroy the compound. This must be performed by trained professionals at a licensed facility as part of an established protocol. Not for in-lab use.[8] |
| Encapsulation / Inertization | Possible (As part of a larger process) | These methods involve mixing the chemical with materials like cement before landfilling.[17] While viable for some pharmaceuticals, incineration is generally preferred for controlled substance analogues to guarantee non-retrievability. |
| Sewer/Drain Disposal | Prohibited | Disposing of pharmaceuticals and research chemicals down the drain can have significant negative impacts on aquatic ecosystems and wastewater treatment systems.[5][8] It is a violation of EPA regulations.[5][12] |
| Landfill (Direct) | Prohibited | Direct landfilling of untreated chemical waste is not a compliant or environmentally sound practice.[17] |
Documentation: The Final Step in Compliance
Meticulous record-keeping is a non-negotiable aspect of chemical disposal, particularly for controlled substance analogues.
-
DEA Form 41: If your institution requires it for analogue substances, this form must be completed to document the destruction of the material. It requires the signatures of two authorized employees who witness the disposal process.[2]
-
Waste Manifests: Your EH&S office will manage the hazardous waste manifest system. This provides a "cradle-to-grave" tracking record of the waste from your lab to its final disposal facility.[10]
-
Internal Logs: Maintain a laboratory logbook detailing the date, quantity, and method of disposal for all research chemicals.
Caption: Disposal Decision Tree for 2-Ethylmethcathinone HCl.
By adhering to this structured, compliant, and safety-first approach, researchers can ensure that the disposal of 2-Ethylmethcathinone hydrochloride meets the highest standards of laboratory practice, regulatory adherence, and environmental stewardship.
References
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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LabManager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]
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Environmental Marketing Services. (2026, February 23). Effective Chemical Waste Disposal Strategies. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
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Federal Register. (2014, September 9). Disposal of Controlled Substances. Retrieved from [Link]
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Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2023, August 25). DEA Controlled Substances Guide. Retrieved from [Link]
-
Law Office of Vikas Bajaj, APC. (n.d.). EPA Penalties for Drug Disposal. Retrieved from [Link]
-
eCFR. (n.d.). 21 CFR Part 1317 -- Disposal. Retrieved from [Link]
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University of California, Irvine EH&S. (2024, January). Controlled Substances and Precursor Chemicals for Research Program. Retrieved from [Link]
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Daniels Health. (2024, January 25). How To Safely Dispose of Controlled Substances. Retrieved from [Link]
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U.S. Food & Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. Retrieved from [Link]
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Office of Justice Programs. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Retrieved from [Link]
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Specific Waste Industries. (2025, August 19). Controlled Substance Disposal: 6 Safe Disposal Methods. Retrieved from [Link]
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World Health Organization. (1999). Guidelines for the Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from [Link]
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Columbia University Environmental Health and Safety. (n.d.). Clinical Chemical Waste. Retrieved from [Link]
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Dykema. (2015, October 30). EPA Proposes Rules Governing Disposal of Certain Pharmaceuticals as “Hazardous Wastes”. Retrieved from [Link]
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Personal protective equipment for handling 2-Ethylmethcathinone hydrochloride
As a Senior Application Scientist specializing in potent active pharmaceutical ingredients (APIs), I train laboratory teams to view safety not as a passive checklist, but as an active, self-validating scientific system.
When handling 2-Ethylmethcathinone hydrochloride (2-EMC HCl) , a synthetic cathinone used in forensic and analytical research, researchers face unique occupational hazards. Synthetic cathinones are potent central nervous system (CNS) stimulants; unintentional exposure via inhalation, mucous membrane contact, or dermal absorption can rapidly lead to severe sympathomimetic toxicity, including tachycardia and altered mental states[1][2]. Furthermore, the hydrochloride (HCl) salt formulation—while excellent for aqueous solubility in analytical assays—creates a highly electrostatically charged, fine crystalline powder that is exceptionally prone to aerosolization during routine manipulation.
This guide provides a rigorous, mechanistic approach to Engineering Controls (EC) and Personal Protective Equipment (PPE) required to manipulate 2-EMC HCl safely.
The Causality of Containment: Why PPE is the Secondary Defense
It is a fundamental principle of industrial hygiene that PPE is only the last line of defense. Engineering controls must physically isolate the worker from the dangerous API, decreasing hazardous material exposure directly at the source[3]. Because we cannot readily visually detect micro-aerosolized 2-EMC HCl dust, we must rely on negative-pressure aerodynamics.
-
For Dry Powder: The open handling of potent API powders is strictly prohibited[4]. Weighing, milling, or transferring solid 2-EMC HCl must occur within a dedicated Powder Safe Weighing Enclosure, a Class II Type B2 Biological Safety Cabinet (BSC), or a negative-pressure glovebox isolator[3].
-
For Solutions: Once 2-EMC HCl is fully solubilized, the aerosolization risk drops significantly. Solutions can be manipulated on a standard laboratory bench if localized exhaust ventilation (e.g., a standard fume hood) is utilized for evaporation mitigation.
Containment and PPE Decision Matrix based on Physical State
Quantitative PPE Specification Matrix
To standardize laboratory operations, all quantitative data regarding PPE configurations are summarized below based on the anticipated exposure tier.
| Operational Tier | Activity Description | Airborne Hazard Level | Required Respiratory PPE | Dermal/Body PPE | Eye/Face PPE |
| Tier 1 (Low Risk) | Handling solubilized 2-EMC HCl (< 10 mg/mL) inside a fume hood. | Low (No dust) | Standard surgical mask | Single nitrile gloves (5 mil), Lab coat | ANSI Z87.1 Safety Glasses |
| Tier 2 (Med Risk) | Dispensing/weighing dry powder (< 100 mg) inside a Class II BSC. | Moderate (Micro-dust) | N95 or P100 Particulate Respirator | Double nitrile gloves, Disposable Tyvek sleeves, Lab coat | Chemical Splash Goggles |
| Tier 3 (High Risk) | Bulk powder transfer (> 100 mg), milling, or cleaning a spill. | High (Visible aerosolization) | PAPR (Powered Air-Purifying Respirator) or Full-Face P100 | Double nitrile gloves (extended cuff), Chemical-resistant Tyvek suit | Full Face Shield (if not using PAPR) |
Rationale for Double Gloving: Nitrile gloves are required because synthetic cathinones can be absorbed through the skin, particularly in the presence of laboratory solvents (like DMSO or Methanol) which act as transdermal penetration enhancers. Double gloving ensures that if the outer glove suffers a micro-tear from a glass vial or spatula, the inner barrier remains intact[1].
Step-by-Step Experimental Workflows
A self-validating safety protocol leaves no room for ambiguity. Implement the following procedural methodologies when preparing 2-EMC HCl solutions from dry powder reference standards.
Phase A: Pre-Operation & Gowning
-
Inspect Engineering Controls: Verify that the BSC or weighing enclosure is operational and has a certified inward face velocity (typically 75–100 fpm).
-
Assemble Materials: Place anti-static weighing boats, micro-spatulas, and pre-labeled solvent vials inside the enclosure before opening the primary 2-EMC HCl container.
-
Don PPE: Follow the strict sequence outlined in the diagram below to prevent cross-contamination.
Sequential Donning and Doffing Workflow for High-Potency APIs
Phase B: Powder Dispensing (High Risk)
-
Neutralize Static: Because HCl salts are highly prone to static cling (which causes powder to "jump" and aerosolize), discharge the weighing environment using an anti-static ionizer gun over the weighing boat and spatula.
-
Dispense: Carefully open the 2-EMC HCl vial. Transfer the target mass (e.g., 10 mg) into the weighing boat.
-
Solubilize in Containment: Critical Step: Do not move the dry powder out of the hood. Add the initial volume of solvent (e.g., Methanol or PBS) directly to the weighing boat or transfer vessel inside the negative pressure environment.
-
Seal: Tightly cap the vial containing the new 2-EMC HCl solution. Wipe the exterior of the sealed vial with a solvent-dampened lint-free wipe before removing it from the hood.
Phase C: Decontamination and Spill Response
In the event of a powder spill, never use a dry brush or sweeping motion, as this immediately aerosolizes the hazardous API.
-
Wet-Wiping Methodology: Spray a disposable absorbent wipe with a neutralizing solvent (e.g., a mixture of water and mild surfactant, or 70% ethanol depending on the assay requirements).
-
Gently overlay the wet wipe onto the spilled powder to trap it.
-
Wipe inward toward the center of the spill to prevent spreading the contaminant.
-
Dispose of all contaminated wipes, weigh boats, and outer gloves in a sealed, clearly labeled biohazard or potent chemical waste container[3].
Continuous Operational Integrity
As a final note of laboratory leadership, ensure that standard operating procedures (SOPs) are living documents. The landscape of synthetic cathinones and potent APIs requires regular audits of laboratory engineering controls, routine fit-testing for respirators, and a firm commitment to immediately reporting any suspected accidental exposure (such as an unexplained elevated heart rate after a shift) to occupational health personnel[2].
References
-
Centers for Disease Control and Prevention (CDC). "Evaluation of Law Enforcement Agents' Potential Exposures during a Raid of a Clandestine 'Spice' Lab." CDC.gov. Available at: [Link]
-
Agno Pharmaceuticals. "Potent Compound Handling Operations: Exposure To APIs." Agnopharma.com. Available at:[Link]
-
Centers for Disease Control and Prevention (CDC). "HHE Report No. HETA-2018-0113-3325, Evaluation of Law Enforcement Officers' Potential Occupational Exposure to Illicit Drugs." CDC.gov. Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
